molecular formula C3H4ClN B165592 3-Chloropropionitrile CAS No. 542-76-7

3-Chloropropionitrile

Cat. No.: B165592
CAS No.: 542-76-7
M. Wt: 89.52 g/mol
InChI Key: GNHMRTZZNHZDDM-UHFFFAOYSA-N
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Description

Propionitrile, 3-chloro- is a colorless liquid with a characteristic acrid odor. Used in pharmaceutical and polymer synthesis. (EPA, 1998)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropropanenitrile
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InChI

InChI=1S/C3H4ClN/c4-2-1-3-5/h1-2H2
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InChI Key

GNHMRTZZNHZDDM-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)C#N
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Molecular Formula

C3H4ClN
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DSSTOX Substance ID

DTXSID4030336
Record name 3-Chloropropionitrile
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Molecular Weight

89.52 g/mol
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Physical Description

Propionitrile, 3-chloro- is a colorless liquid with a characteristic acrid odor. Used in pharmaceutical and polymer synthesis. (EPA, 1998), Colorless liquid; [Hawley]
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Boiling Point

347 to 349 °F at 760 mmHg (EPA, 1998), 175-176 °C
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Flash Point

168 °F (EPA, 1998), 75.5 °C, 168 °F (CLOSED CUP)
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Solubility

MISCIBLE WITH ACETONE, BENZENE, CARBON TETRACHLORIDE, ALC, ETHER, Water solubility: 4.5 g/100 ml at 25 °C, Solubility of water in beta-chloropropionitrile: 2.2 ml/100 g at 25 °C.
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Density

1.1573 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1573 @ 20 °C
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Vapor Density

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

5 mmHg at 114.8 °F (EPA, 1998), 2.77 [mmHg], 5 MM HG @ 46 °C
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Color/Form

COLORLESS LIQ

CAS No.

542-76-7
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Melting Point

-60 °F (EPA, 1998), -51 °C
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Foundational & Exploratory

3-Chloropropionitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of 3-Chloropropionitrile. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and handling are also provided, along with visualizations of key processes and concepts to support research and development activities.

Chemical Identity and Structure

This compound, with the CAS number 542-76-7, is an organic compound that plays a significant role as a building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its structure incorporates both a reactive alkyl halide and a nitrile functional group.

  • IUPAC Name : 3-chloropropanenitrile[3]

  • Synonyms : β-chloropropionitrile, 1-chloro-2-cyanoethane[1][3]

  • Molecular Formula : C₃H₄ClN[3][4]

  • Molecular Weight : 89.52 g/mol [3][5]

The structural representation and key identifiers are detailed in the table below.

IdentifierValue
CAS Number 542-76-7[3]
Molecular Formula C₃H₄ClN[3]
Molecular Weight 89.52 g/mol [5]
IUPAC Name 3-chloropropanenitrile[3]
SMILES C(CCl)C#N[3]
InChI InChI=1S/C3H4ClN/c4-2-1-3-5/h1-2H2[3]
InChIKey GNHMRTZZNHZDDM-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is a colorless liquid with a characteristic acrid odor.[3][6] It is combustible and miscible with a range of common organic solvents.[2][6]

Table of Physical and Chemical Properties:

PropertyValue
Appearance Colorless liquid[1][3]
Odor Acrid, characteristic odor[3]
Density 1.144 g/mL at 25 °C[5][6]
Melting Point -52 to -50 °C[5][6]
Boiling Point 174-176 °C (decomposes)[5][6]
Flash Point 75.6 °C (168 °F)[5][7]
Refractive Index 1.4341 - 1.438 at 20-25 °C[3][6]
Solubility in Water 4.5 g/100 mL at 25 °C[6][8]
Solubility in Solvents Miscible with alcohol, ether, acetone, benzene, and carbon tetrachloride[6][7]
Vapor Density 3.09 (heavier than air)[3][7]
Vapor Pressure 5 mmHg at 46 °C[3]

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of this compound involves the hydrochlorination of acrylonitrile.[1][2] This reaction proceeds by the addition of hydrogen chloride across the double bond of acrylonitrile.

G Synthesis of this compound A Acrylonitrile (CH2=CHCN) C This compound (ClCH2CH2CN) A->C + HCl B Hydrogen Chloride (HCl) B->C

Fig. 1: Synthesis of this compound
Reactivity

This compound is a versatile bifunctional molecule. The presence of the electron-withdrawing cyano group activates the chlorine atom, making it a good alkylating agent in nucleophilic substitution reactions.[2] It is known to react with various nucleophiles. For instance, it reacts with imidazoles to form cyanoethylated imidazolium (B1220033) salts and with thiourea (B124793) to produce 3-mercaptopropionitrile.[1]

G Reactivity of this compound cluster_0 Reactant cluster_1 Nucleophiles cluster_2 Products A This compound (ClCH2CH2CN) D Cyanoethylated Imidazolium Salt A->D E 3-Mercaptopropionitrile A->E B Imidazole B->D C Thiourea C->E G NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl3) B Acquire 1H and 13C NMR Spectra A->B C Process Data (Fourier Transform, Phasing, Baseline Correction) B->C D Analyze Spectra (Chemical Shift, Integration, Multiplicity) C->D E Structure Confirmation D->E

References

Technical Guide: 3-Chloropropionitrile (CAS No. 542-76-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropropionitrile, a versatile chemical intermediate. It includes verified identification details, extensive physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an examination of its role as a precursor in pharmaceutical manufacturing.

Chemical Identification and Verification

The Chemical Abstracts Service (CAS) number for this compound is 542-76-7 . This identifier has been verified across multiple reputable chemical databases and suppliers, ensuring accuracy for procurement, regulatory compliance, and scientific literature searches.[1][2][3][4][5][6]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 542-76-7[1][2][3][4][5][6]
IUPAC Name 3-Chloropropanenitrile[3]
Other Names 1-Chloro-2-cyanoethane, β-Chloropropionitrile[3]
Molecular Formula C₃H₄ClN[1][2][6]
InChI Key GNHMRTZZNHZDDM-UHFFFAOYSA-N[2][3]
SMILES ClCCC#N[2][3]
EC Number 208-827-0[2]
UN Number 3276[7]

Physicochemical Properties

This compound is a colorless liquid with an acrid odor.[3][7] It is a combustible liquid and is miscible with several common organic solvents.[8][9]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 89.52 g/mol [1][2][6]
Appearance Colorless liquid[3][8]
Density 1.1573 g/cm³[3]
Melting Point -51 °C[3]
Boiling Point 175-176 °C[3][6]
Flash Point 75 °C (167 °F)[8]
Water Solubility 4.5 g/100 mL at 25 °C[5][8]
Refractive Index 1.4360[8]

Safety and Handling

This compound is classified as a toxic substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[2][10] It is fatal if swallowed and toxic if it comes into contact with skin or is inhaled.[2][10]

Table 3: Hazard Information for this compound

Hazard ClassificationGHS Codes
Acute Toxicity, Oral H300 (Fatal if swallowed)[2]
Skin Irritation H315 (Causes skin irritation)[2]
Eye Irritation H319 (Causes serious eye irritation)[2]
Combustible Liquid H227 (Combustible liquid)[5]

Experimental Protocols

Synthesis of this compound

Method 1: Hydrochlorination of Acrylonitrile (B1666552)

A common method for the preparation of this compound is the reaction of acrylonitrile with hydrogen chloride.[3]

  • Procedure: Under cooling, dry hydrogen chloride gas is bubbled through acrylonitrile. The reaction is exothermic, and the temperature should be carefully controlled. The absorption of hydrogen chloride is rapid. The reaction progress can be monitored by the weight increase of the reaction mixture. Once the theoretical amount of hydrogen chloride has been absorbed, the reaction is complete. The crude product is then purified by distillation under reduced pressure. A fractional distillation at 2.13 kPa can be used to collect the product at 68-71 °C. The collected fraction is washed with a 10% sodium carbonate solution to remove any remaining acid and then dried with anhydrous sodium sulfate. A final distillation yields the purified this compound with a reported yield of around 80%.

Key Reactions of this compound

Reaction with Thiourea (B124793) to form 3-Mercaptopropionitrile

This compound is a useful alkylating agent and can be used to synthesize other important intermediates, such as 3-mercaptopropionitrile, via reaction with thiourea.[3]

  • Procedure: A detailed, multi-step protocol is available in Organic Syntheses. The initial step involves the reaction of this compound with thiourea in water. The mixture is heated cautiously to 68-70 °C, as the reaction can be exothermic. After an initial period, the temperature is raised to 100-101 °C to complete the formation of the 2-cyanoethylthiouronium hydrochloride intermediate. The subsequent steps involve the hydrolysis of this intermediate to yield 3-mercaptopropionitrile.

Use in the Synthesis of Famotidine (B1672045)

This compound is a key starting material for the synthesis of the H2-receptor antagonist drug, famotidine.[3] The synthesis involves the reaction of this compound with sulfamide (B24259) in the presence of an acid.

  • Procedure (based on patent literature): To a solution of an acid (e.g., methanesulfonic acid) in this compound, sulfamide is added. The suspension is heated at 55-60 °C for several hours (e.g., 18 hours). After the reaction period, the mixture is cooled to room temperature and diluted with a solvent like methylene (B1212753) chloride. The resulting solid intermediate, a halogenated N-sulfamyl propionamidine acid addition salt, is collected by filtration. This intermediate can then be reacted with S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea to form famotidine.

Visualized Workflows and Pathways

Synthesis of this compound

G Acrylonitrile Acrylonitrile Reaction Hydrochlorination Acrylonitrile->Reaction HCl Hydrogen Chloride HCl->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound via hydrochlorination of acrylonitrile.

Role in Famotidine Synthesis

G Start This compound Intermediate N-Sulfamyl-3-chloropropionamidine intermediate Start->Intermediate + Reagent1 Sulfamide Reagent1->Intermediate + Acid Reagent2 S-(2-guanidino-thiazol-4-yl -methyl)-isothiourea Final Famotidine Reagent2->Final Intermediate->Final +

Caption: Key steps in the synthesis of Famotidine using this compound.

General Mechanism of Action as an Alkylating Agent

As an alkylating agent, this compound's biological effects are primarily attributed to its ability to covalently modify nucleophilic groups in biomolecules. While specific signaling pathways are not extensively detailed in the literature for this compound, the general mechanism involves the alkylation of DNA and proteins, leading to cellular dysfunction and cytotoxicity.

G AlkylatingAgent This compound (Alkylating Agent) AlkylationDNA DNA Alkylation AlkylatingAgent->AlkylationDNA AlkylationProteins Protein Alkylation AlkylatingAgent->AlkylationProteins DNA DNA Proteins Proteins AlkylationDNA->DNA DNAdamage DNA Damage (Cross-linking, Strand Breaks) AlkylationDNA->DNAdamage AlkylationProteins->Proteins ProteinDysfunction Protein Dysfunction (Enzyme Inhibition) AlkylationProteins->ProteinDysfunction CellCycleArrest Cell Cycle Arrest DNAdamage->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) DNAdamage->Apoptosis ProteinDysfunction->Apoptosis

Caption: General mechanism of cytotoxicity for an alkylating agent like this compound.

References

A Comprehensive Technical Guide to the Physical Characteristics of beta-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Chloropropionitrile (β-CPN), also known as 3-chloropropanenitrile, is a versatile bifunctional molecule incorporating both a nitrile and an alkyl halide group.[1] This unique structure imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and polymers.[1][2] A thorough understanding of its physical characteristics is paramount for its safe handling, application in chemical synthesis, and for the development of robust manufacturing processes. This guide provides a detailed overview of the physical properties of beta-Chloropropionitrile, outlines standard experimental protocols for their determination, and presents a summary of quantitative data.

General Characteristics

beta-Chloropropionitrile is a colorless to light yellow, combustible liquid at room temperature.[2][3] It possesses a characteristic acrid, pungent odor.[1][4][5] Due to its chemical nature, it is classified as a poison and should be handled with appropriate safety precautions in well-ventilated areas.[1][3]

Quantitative Physical Properties

The key physical properties of beta-Chloropropionitrile are summarized in the table below for easy reference and comparison.

PropertyValueUnitsConditionsReference(s)
Molecular Formula C₃H₄ClN--[1]
Molecular Weight 89.52 g/mol -[1][4]
Melting Point -51°C-[1][4][6]
-60°F-[4]
Boiling Point 175-176°Cat 760 mmHg (with decomposition)[4][6][7]
347-349°Fat 760 mmHg[4]
95.2°Cat 50 mmHg[1]
Density 1.1363g/cm³at 25°C (relative to water at 4°C)[1]
1.144g/mLat 25°C[7][8]
1.1573g/cm³at 20°C[6]
Refractive Index 1.4341-at 25°C (D-line)[1][4]
1.438-at 20°C (D-line)[7][9]
Flash Point 75.5°C(Closed Cup)[1][4]
168°F(Closed Cup)[1][4]
Vapor Density 3.09-(Air = 1)[8]
Vapor Pressure 1.08mmHgat 25°C[7]
Solubility in Water 4.5 g/100 mLat 25°C[1][4][7]
Solubility of Water in β-CPN 2.2mL/100 gat 25°C[1][4]

Solubility Profile

beta-Chloropropionitrile's polarity, arising from the nitrile (-C≡N) and chloro (-Cl) functional groups, governs its solubility.[3] It is moderately soluble in water, with a reported solubility of 4.5 g per 100 mL at 25°C.[1][4][7] Conversely, water has a solubility of 2.2 mL per 100 g in beta-Chloropropionitrile at the same temperature.[1][4] It is miscible with a wide range of common organic solvents, including ethanol, ether, acetone, benzene, and carbon tetrachloride.[1][7][8] This broad miscibility makes it a versatile reagent in various reaction media.

Stability and Reactivity

beta-Chloropropionitrile is a stable compound under standard storage conditions. However, it begins to decompose when heated to temperatures above 130°C, evolving toxic hydrogen chloride gas.[1][2] It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[8] The presence of the cyano group makes the chlorine atom more reactive than in typical alkyl halides, enhancing its utility in nucleophilic substitution reactions.[1][2]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of beta-Chloropropionitrile.

Melting Point Determination (Capillary Method)

The capillary method is the standard technique for determining the melting point of a crystalline solid.[1][10]

  • Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

  • Procedure :

    • A small amount of the solidified beta-Chloropropionitrile is introduced into a thin-walled capillary tube, which is sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[11]

    • The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire solid mass turns into a clear liquid is the final melting point. The range between these two temperatures is the melting range.[11]

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, requiring only a small sample size.[12]

  • Apparatus : Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (e.g., mineral oil), Bunsen burner or hot plate.

  • Procedure :

    • A few milliliters of beta-Chloropropionitrile are placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is immersed in the heating oil within the Thiele tube.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[6]

    • As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.[12]

    • Heating is discontinued, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[6][12]

Density Determination (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known volume.[5][13]

  • Apparatus : Pycnometer (a glass flask with a close-fitting stopper containing a capillary tube), analytical balance.

  • Procedure :

    • The mass of the clean, dry, and empty pycnometer is accurately determined.[13]

    • The pycnometer is filled with distilled water of a known temperature and density, and its mass is measured.[13][14] The volume of the pycnometer can be calculated from the mass and density of the water.

    • The pycnometer is emptied, dried, and then filled with beta-Chloropropionitrile. The mass is again accurately determined.

    • The density of the beta-Chloropropionitrile is calculated by dividing the mass of the liquid by the volume of the pycnometer.[13]

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is a standard instrument for measuring the refractive index of a liquid.[3][9]

  • Apparatus : Abbe refractometer, constant temperature water bath, light source (typically a sodium D-line source).

  • Procedure :

    • The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[15]

    • A few drops of beta-Chloropropionitrile are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.[15]

    • The light source is turned on, and by looking through the eyepiece, the controls are adjusted to bring the boundary line between the light and dark fields into sharp focus at the intersection of the crosshairs.[9][16]

    • The refractive index is then read directly from the instrument's scale.[3]

Flash Point Determination (Pensky-Martens Closed-Cup Test)

The Pensky-Martens closed-cup method is a standardized test for determining the flash point of flammable liquids.[17][18]

  • Apparatus : Pensky-Martens closed-cup flash point tester.

  • Procedure :

    • A specified volume of beta-Chloropropionitrile is placed in the test cup.

    • The cup is sealed with a lid that has openings for a stirrer, a thermometer, and an ignition source.[17]

    • The sample is heated at a slow, constant rate while being stirred.[4]

    • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.[17]

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[4][17]

Visualization of Structure-Property Relationships

The physical characteristics of beta-Chloropropionitrile are a direct consequence of its molecular structure. The presence of the electronegative chlorine atom and the polar cyano group significantly influences its intermolecular forces, leading to its observed properties.

G cluster_structure Molecular Structure of β-Chloropropionitrile cluster_properties Physical Properties Structure Cl-CH₂-CH₂-C≡N PolarGroups Polar Functional Groups (-Cl and -C≡N) Structure->PolarGroups contains HighDensity High Density Structure->HighDensity presence of heavy Cl atom contributes to Polarity High Polarity PolarGroups->Polarity leads to HighBoilingPoint High Boiling Point Solubility Moderate Water Solubility Miscibility with Organic Solvents Polarity->HighBoilingPoint causes strong dipole-dipole interactions Polarity->Solubility allows interaction with polar solvents

Caption: Relationship between the molecular structure and physical properties of beta-Chloropropionitrile.

Conclusion

beta-Chloropropionitrile is a reactive and useful chemical intermediate with a distinct set of physical properties. Its high boiling point, moderate water solubility, and miscibility with organic solvents are dictated by the polar nature of the chloro and cyano functional groups. A comprehensive knowledge of these characteristics, along with standardized methods for their determination, is essential for the safe and effective utilization of this compound in research and industrial applications.

References

Molecular weight and formula of 3-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropropionitrile (β-chloropropionitrile), a key chemical intermediate in various synthetic processes, particularly within the pharmaceutical and polymer industries. This document outlines its chemical and physical properties, details common experimental protocols, and discusses its significant applications.

Core Chemical and Physical Properties

This compound is a colorless liquid organic compound.[1][2][3][4][5] It is recognized for its role as a versatile precursor, notably in the synthesis of the drug famotidine.[1][6]

Molecular Formula: C₃H₄ClN[1][7]

Molecular Weight: 89.52 g/mol [1][3][7][8]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
CAS Number 542-76-7[1][3][7][9]
Appearance Colorless liquid[1][2][3][4][5]
Density 1.144 - 1.1573 g/cm³ at 20-25 °C[1][2][5][8]
Melting Point -51 °C to -50 °C[1][2][4][5][8]
Boiling Point 174 - 176 °C[1][2][4][5][8]
Flash Point 75.6 °C - 79 °C[2][8]
Refractive Index ~1.4341 - 1.438 at 20-25 °C[3][4][5]
Solubility Soluble in water (45 g/L at 25 °C); Miscible with ethanol, ether, acetone, benzene, and carbon tetrachloride.[2][10][11]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducible research. Below are protocols for its synthesis.

Protocol 1: Synthesis of this compound from Acrylonitrile (B1666552)

This method describes the hydrochlorination of acrylonitrile.[1][6]

Methodology:

  • Dry hydrogen chloride gas is passed into acrylonitrile under cooled conditions.

  • The reaction is exothermic, and the absorption of hydrogen chloride is rapid.

  • Ventilation with hydrogen chloride is continued until the reaction mixture reaches the theoretical weight gain corresponding to the formation of this compound.[2]

  • The crude product is then purified by distillation. The fraction boiling at 68-71 °C under a reduced pressure of 2.13 kPa is collected.[2]

  • The collected fraction is washed with a 10% sodium carbonate solution to neutralize any remaining acid.[2]

  • The organic layer is dried using anhydrous sodium sulfate.[2]

  • A final distillation is performed, collecting the fraction at 70-71 °C (2.13 kPa) to yield the pure product with a reported yield of around 80%.[2]

Protocol 2: Synthesis of 3-Mercaptopropionitrile via 2-Cyanoethylthiouronium hydrochloride

This compound serves as a key alkylating agent in the synthesis of 3-mercaptopropionitrile, a process involving the formation of a thiouronium salt intermediate.[1][12]

Methodology:

  • Formation of 2-Cyanoethylthiouronium hydrochloride:

    • To a 5-liter flask, add 380 mL of water, 575 g (7.53 mol) of thiourea (B124793), and 500 g (5.58 mol) of this compound.[12]

    • Equip the flask for mechanical stirring, heating, and reflux.

    • Slowly heat the reaction mixture to 68°C over 30 minutes under a nitrogen atmosphere and maintain this temperature for 1 hour.[12] Caution: The reaction is exothermic and can accelerate rapidly if heated too quickly or above 70°C.[12]

    • After the initial self-perpetuating reaction phase (about 30 minutes), the heating mantle should be removed.[12]

  • Hydrolysis to 3-Mercaptopropionitrile:

    • The resulting thiouronium salt is then hydrolyzed to yield 3-mercaptopropionitrile. (Note: The linked search result focuses on the preparation of the intermediate salt).[12]

Logical Workflow and Pathway Visualizations

Diagrams are essential for illustrating complex chemical pathways and experimental workflows.

Synthesis_of_3_Mercaptopropionitrile Synthesis of 3-Mercaptopropionitrile from this compound A This compound (ClCH₂CH₂CN) C Reaction Mixture (in Water) A->C + B Thiourea (SC(NH₂)₂) B->C + D Heating to 68-70°C C->D Process E 2-Cyanoethylthiouronium hydrochloride (Intermediate) D->E Forms F Hydrolysis E->F Proceeds to G 3-Mercaptopropionitrile (HSCH₂CH₂CN) F->G Yields

Caption: Reaction pathway for the synthesis of 3-Mercaptopropionitrile.

Applications in Drug Development and Research

This compound is a significant building block in organic synthesis.[10]

  • Pharmaceutical Synthesis: Its most prominent commercial use is as a precursor in the manufacture of Famotidine, an H₂-receptor antagonist used to treat stomach ulcers.[1][6]

  • Chemical Intermediate: It is an effective alkylating agent, reacting with nucleophiles like imidazoles and thiourea to introduce the cyanoethyl group.[1] This reactivity makes it a valuable intermediate for creating a variety of more complex molecules.[10]

  • Polymer Synthesis: The compound is also utilized in the synthesis of polymers.[2][4][11]

Safety and Handling

This compound is classified as a toxic and hazardous substance.[1][7]

  • Toxicity: It is fatal if swallowed and toxic if absorbed through the skin or inhaled.[9] High exposure can lead to severe health effects, including headache, dizziness, convulsions, and death.[13]

  • Handling: Use should be restricted to a chemical fume hood with adequate ventilation.[14][15] Appropriate personal protective equipment (PPE), including gloves and protective clothing, is mandatory to prevent skin exposure.[14]

  • Storage: It should be stored in a cool, well-ventilated, locked area away from ignition sources.[2][13][14] It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[2][13]

  • Disposal: Due to its hazardous nature, it must be disposed of as hazardous waste according to local and federal environmental regulations.[13]

References

Solubility profile of 3-Chloropropionitrile in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 3-Chloropropionitrile in a variety of common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities by providing essential data on solvent miscibility and standardized experimental protocols for solubility determination.

Core Solubility Data

This compound exhibits a distinct solubility profile, characterized by high miscibility with a range of common organic solvents and limited solubility in water. Due to its polar nature, stemming from the presence of both a nitrile (-C≡N) and a chloro (-Cl) functional group, it is readily soluble in polar organic solvents.[1] The quantitative solubility data is summarized in the table below.

SolventTemperature (°C)Solubility
Water254.5 g/100 mL[2][3][4][5]
MethanolAmbientMiscible[1][2][3][4]
EthanolAmbientMiscible[6][7]
AcetoneAmbientMiscible[2][3][4][5][6][7]
Diethyl EtherAmbientMiscible[1][2][3][4][6][7]
BenzeneAmbientMiscible[2][3][4][5][6][7]
Carbon TetrachlorideAmbientMiscible[3][4][5][6]
Ethyl AcetateAmbientReasonably Soluble[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments that can be employed to quantify the solubility of this compound.

Shake-Flask Method

The shake-flask method is a standard and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[8]

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, at which point the concentration of the solute in the supernatant is determined.

Apparatus:

  • Conical flasks or sealed tubes

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., GC, HPLC, UV/Vis Spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the solvent.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a shaker with controlled temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to stand to let undissolved solute settle.

  • To separate the saturated solution from the excess solute, centrifuge the mixture.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Filter the aliquot to remove any remaining solid particles.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method.

Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a non-volatile solute in a volatile solvent.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus:

  • Apparatus for preparing a saturated solution (as in the shake-flask method)

  • Volumetric pipette

  • Pre-weighed evaporation dish or watch glass

  • Oven or desiccator

  • Analytical balance

Procedure:

  • Prepare a saturated solution of this compound in the desired solvent using the shake-flask method.

  • Carefully pipette a precise volume of the clear, saturated supernatant into a pre-weighed evaporation dish.

  • Gently evaporate the solvent in a fume hood or under a stream of inert gas.

  • Once the solvent has evaporated, place the dish in an oven at a temperature below the boiling point of this compound to remove any residual solvent.

  • Cool the dish in a desiccator to room temperature.

  • Weigh the dish with the solute residue.

  • The mass of the solute is the final weight minus the initial weight of the dish.

  • Calculate the solubility in terms of g/100 mL or other desired units.

UV/Vis Spectrophotometry

This method is suitable if this compound exhibits absorbance in the UV/Visible range and does not interfere with the solvent's absorbance spectrum.

Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law.

Apparatus:

  • UV/Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Apparatus for preparing a saturated solution

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Prepare a saturated solution of this compound as described in the shake-flask method.

    • Dilute the saturated supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualizing the Solvent Selection Process

The choice of an appropriate solvent is a critical step in many experimental and industrial processes. The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound based on its solubility characteristics.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound start Define Application (e.g., Reaction, Extraction, Crystallization) solubility_req Determine Required Solubility (High, Medium, Low) start->solubility_req initial_screening Initial Screening: Consult Solubility Table solubility_req->initial_screening miscible_check Is 'Miscible' acceptable? initial_screening->miscible_check For organic solvents water_check Is aqueous solvent required? initial_screening->water_check For aqueous systems select_organic Select from: Methanol, Ethanol, Acetone, Diethyl Ether, Benzene, Carbon Tetrachloride miscible_check->select_organic Yes further_testing Further Experimental Testing Required? miscible_check->further_testing No water_check->initial_screening No, consider organic consider_water Consider Water (Solubility = 4.5 g/100 mL) water_check->consider_water Yes final_selection Final Solvent Selection select_organic->final_selection consider_water->further_testing select_protocol Select Experimental Protocol: - Shake-Flask - Gravimetric - UV/Vis Spectroscopy further_testing->select_protocol Yes further_testing->final_selection No perform_exp Perform Experiment select_protocol->perform_exp analyze_data Analyze Data and Confirm Solubility perform_exp->analyze_data analyze_data->final_selection

Caption: A flowchart illustrating the decision-making process for selecting a suitable solvent.

References

Spectroscopic data interpretation for 3-Chloropropionitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth interpretation of the spectroscopic data for 3-Chloropropionitrile (ClCH₂CH₂CN), a key intermediate in the synthesis of various organic compounds, including the pharmaceutical agent famotidine.[1] A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, offering a foundational understanding for researchers in organic synthesis, quality control, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

Parameter ¹H NMR Data (300 MHz, CDCl₃) Interpretation
Chemical Shift (δ) 3.704 ppmTriplet, assigned to the two protons on the carbon adjacent to the chlorine atom (Cl-CH₂ -CH₂-CN). The downfield shift is due to the deshielding effect of the electronegative chlorine atom.
2.860 ppmTriplet, assigned to the two protons on the carbon adjacent to the nitrile group (Cl-CH₂-CH₂ -CN). The nitrile group also exerts a deshielding effect, but it is less pronounced than that of chlorine.
Coupling Constant (J) 6.53 HzThe vicinal coupling between the two non-equivalent methylene (B1212753) groups results in a triplet-of-triplets pattern for each signal.
Integration 2HCorresponds to the two protons of the methylene group adjacent to the chlorine atom.
2HCorresponds to the two protons of the methylene group adjacent to the nitrile group.

Table 1: ¹H NMR Spectroscopic Data for this compound. [2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides insights into the electronic structure of the carbon backbone.

Carbon Atom ¹³C NMR Chemical Shift (δ) Interpretation
C1 (-CN) 117.0 ppmThe carbon of the nitrile group (C≡N) appears in the characteristic downfield region for nitriles.
C2 (-CH₂-CN) 38.0 ppmThe methylene carbon adjacent to the nitrile group.
C3 (Cl-CH₂-) 25.0 ppmThe methylene carbon attached to the chlorine atom. The electronegative chlorine atom causes a downfield shift compared to an unsubstituted alkane.

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum highlights the presence of specific functional groups based on their characteristic vibrational frequencies.

Frequency (cm⁻¹) Vibrational Mode Functional Group
~2250C≡N stretchNitrile
~2950-2850C-H stretchAlkane (CH₂)
~1450C-H bend (scissoring)Alkane (CH₂)
~750-650C-Cl stretchAlkyl Halide

Table 3: Key IR Absorption Peaks for this compound. [3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

m/z Proposed Fragment Significance
89/91[ClCH₂CH₂CN]⁺Molecular ion peak (M⁺). The presence of two peaks in a ~3:1 ratio is characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl).[4]
54[CH₂CH₂CN]⁺Loss of a chlorine radical (•Cl).
49[CH₂Cl]⁺Cleavage of the C-C bond between the two methylene groups.

Table 4: Mass Spectrometry Fragmentation Data for this compound. [2][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.[6][7] CDCl₃ is a suitable solvent as it dissolves the compound well and its residual proton signal does not interfere with the analyte signals.[8]

  • Instrumentation: Use a 300 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Lock: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shimming: Optimize the magnetic field homogeneity by shimming the sample.

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between pulses.

  • Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Phase the spectrum to obtain pure absorption peaks.

    • Baseline Correction: Correct the baseline for a flat appearance.

    • Referencing: Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

    • Integration: Integrate the signals to determine the relative number of protons.

2.1.2. ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.[7]

  • Instrumentation: Use a spectrometer with a carbon probe, typically operating at a frequency corresponding to the proton frequency (e.g., 75 MHz for a 300 MHz spectrometer).

  • Acquisition Parameters:

    • Decoupling: Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling is common.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

    • Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.

  • Processing:

    • Fourier Transform, Phasing, and Baseline Correction: Process the data as described for ¹H NMR.

    • Referencing: Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[9][10]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty salt plates.

    • Sample Scan: Place the salt plates with the sample in the spectrometer and record the sample spectrum.

    • Data Collection: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol (Electron Ionization)
  • Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.[11]

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization:

    • Electron Energy: Use a standard electron energy of 70 eV to induce fragmentation.[12]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizing Molecular Structure and Spectroscopic Workflow

Graphviz diagrams are provided below to illustrate the relationships between the molecular structure and its spectroscopic signatures, as well as the logical workflow of spectroscopic data interpretation.

Spectroscopic_Interpretation_Workflow Workflow for Spectroscopic Data Interpretation of this compound cluster_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Interpretation NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR IR Spectroscopy IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Carbon_Skeleton Determine Carbon Skeleton and Connectivity NMR_Data->Carbon_Skeleton Functional_Groups Identify Functional Groups (Nitrile, Alkyl Halide) IR_Data->Functional_Groups MS_Data->Carbon_Skeleton Functional_groups Functional_groups Final_Structure Propose Final Structure: This compound Functional_Groups->Final_Structure Carbon_Skeleton->Final_Structure

Caption: Workflow for Spectroscopic Data Interpretation.

Caption: NMR Correlations for this compound.

References

Theoretical Reactivity of the Nitrile Group in 3-Chloropropionitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionitrile (ClCH₂CH₂CN) is a bifunctional organic molecule that serves as a versatile building block in the synthesis of a wide range of compounds, most notably in the pharmaceutical industry as a precursor to the H₂ receptor antagonist, famotidine.[1] The molecule's reactivity is dictated by the interplay of its two functional groups: the electrophilic carbon of the nitrile group and the alkyl chloride, which is susceptible to nucleophilic substitution. This guide focuses on the theoretical and practical aspects of the reactivity of the nitrile group, providing a comprehensive overview for researchers in organic synthesis and drug development.

The carbon-nitrogen triple bond of the nitrile group is polarized, with the nitrogen atom being more electronegative, rendering the carbon atom electrophilic.[2] This inherent electronic property makes the nitrile group susceptible to attack by nucleophiles. The presence of the electron-withdrawing chloro group at the 3-position is expected to influence the electronic environment of the nitrile group, potentially enhancing its electrophilicity. This guide will delve into the theoretical underpinnings of this reactivity, supported by available experimental data and computational chemistry insights.

Theoretical Reactivity Profile

The reactivity of the nitrile group in this compound can be understood through the lens of modern electronic theory, including Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis. While specific computational studies on this compound are not extensively available in the literature, we can infer its properties based on studies of similar molecules and general principles of physical organic chemistry.

Molecular Orbitals and Charge Distribution

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure of molecules. A DFT calculation at the B3LYP/6-31G(d) level of theory would be expected to show the following:

  • Optimized Geometry: The molecule would adopt a conformation that minimizes steric and electronic repulsions. The key bond lengths and angles of the nitrile group would be a focal point of analysis.

  • Atomic Charges: A Mulliken population analysis or NBO analysis would likely reveal a significant partial positive charge on the nitrile carbon, confirming its electrophilic character. The nitrogen atom would carry a partial negative charge. The presence of the chlorine atom is expected to have an inductive electron-withdrawing effect, which could further increase the positive charge on the nitrile carbon, albeit to a lesser extent due to the intervening methylene (B1212753) groups.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For this compound, the LUMO is expected to have a significant coefficient on the nitrile carbon, indicating that this is the primary site for nucleophilic attack. The energy of the LUMO can be correlated with the molecule's electrophilicity.

A logical workflow for a computational study of this compound is depicted below.

G cluster_0 Computational Workflow cluster_1 Analysis Types start Define Molecular Structure (this compound) dft Perform DFT Calculation (e.g., B3LYP/6-31G(d)) start->dft opt Geometry Optimization dft->opt freq Frequency Calculation opt->freq analysis Electronic Structure Analysis opt->analysis vibrations Vibrational Frequencies freq->vibrations charges Atomic Charges (Mulliken, NBO) analysis->charges orbitals Molecular Orbitals (HOMO, LUMO) analysis->orbitals

Caption: Computational workflow for theoretical reactivity studies.

Key Reactions of the Nitrile Group

The electrophilic nature of the nitrile carbon in this compound allows it to undergo a variety of characteristic reactions.

Hydrolysis

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids, often proceeding through an amide intermediate.[3][4]

Reaction Pathway:

Hydrolysis Nitrile This compound Amide 3-Chloropropionamide Nitrile->Amide H₂O, H⁺ or OH⁻ CarboxylicAcid 3-Chloropropionic Acid Amide->CarboxylicAcid H₂O, H⁺ or OH⁻

Caption: Hydrolysis of this compound.

Experimental Protocol (General):

A typical acid-catalyzed hydrolysis involves refluxing the nitrile with a strong mineral acid such as hydrochloric or sulfuric acid. Base-catalyzed hydrolysis is usually carried out by heating the nitrile with a solution of a strong base like sodium hydroxide. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][4] Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles unless activated.[5]

Reaction Pathway:

Reduction Nitrile This compound Amine 3-Chloropropan-1-amine Nitrile->Amine 1. LiAlH₄, Et₂O 2. H₂O

Caption: Reduction of this compound.

Experimental Protocol (General):

The reduction is typically performed by adding a solution of the nitrile in an anhydrous ether solvent (like diethyl ether or THF) to a suspension of LiAlH₄ in the same solvent, usually at reduced temperatures to control the exothermic reaction. The reaction is then quenched by the careful addition of water and/or aqueous base to decompose the excess hydride and the aluminum salts.

Reaction with Grignard Reagents

Grignard reagents add to the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone.[6][7][8][9]

Reaction Pathway:

Grignard Nitrile This compound ImineSalt Intermediate Imine Salt Nitrile->ImineSalt 1. CH₃MgBr, Et₂O Ketone 1-Chloro-4-pentanone (with CH₃MgBr) ImineSalt->Ketone 2. H₃O⁺

Caption: Grignard reaction of this compound.

Experimental Protocol (General):

The Grignard reaction must be carried out under strictly anhydrous conditions. A solution of the nitrile in an ether solvent is added to the Grignard reagent (e.g., methylmagnesium bromide in diethyl ether). The reaction mixture is typically stirred at room temperature or with gentle heating. The reaction is then quenched with an aqueous acid solution to hydrolyze the intermediate and yield the ketone.

ReactionReagentsProductTypical Conditions
Hydrolysis H₂O, H⁺ or OH⁻3-Chloropropionic acidReflux
Reduction 1. LiAlH₄, Et₂O2. H₂O3-Chloropropan-1-amine0 °C to room temp.
Grignard Reaction 1. RMgX, Et₂O2. H₃O⁺Ketone (ClCH₂CH₂COR)Anhydrous, room temp.
Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, in the presence of a strong base, an azide (B81097) can react with a nitrile to form a tetrazole ring.[2][10] While specific studies on this compound in this context are scarce, theoretical studies on similar reactions, such as the cycloaddition of phenyl azide with various olefins, have been performed using DFT to elucidate the mechanism and regioselectivity.[1]

Influence of the Chloro Substituent

The presence of the chlorine atom at the β-position to the nitrile group has a notable influence on the molecule's overall reactivity. While its electron-withdrawing inductive effect on the nitrile group is attenuated by the distance, it makes the molecule susceptible to nucleophilic substitution at the carbon bearing the chlorine. A study on the very low-pressure pyrolysis of this compound showed that the molecule undergoes unimolecular elimination of HCl.[2][11] This suggests that under certain conditions, reactions involving the chloro group can compete with or follow reactions at the nitrile group.

Conclusion

The nitrile group of this compound is a key functional handle that allows for a variety of synthetic transformations. Its electrophilic carbon is susceptible to nucleophilic attack, leading to the formation of carboxylic acids, primary amines, and ketones through hydrolysis, reduction, and Grignard reactions, respectively. Theoretical studies, though not extensively focused on this specific molecule, provide a framework for understanding its electronic structure and reactivity. The interplay between the nitrile and chloro functionalities makes this compound a valuable and reactive intermediate for the synthesis of more complex molecules in the pharmaceutical and chemical industries. Further dedicated computational and kinetic studies on this compound would provide deeper insights into its reaction mechanisms and allow for more precise control over its synthetic applications.

References

3-Chloropropionitrile: A Comprehensive Technical Review of Its Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionitrile (3-CPN), a colorless to light yellow liquid with the chemical formula ClCH₂CH₂CN, is a versatile and highly reactive bifunctional molecule.[1][2] Its unique structure, incorporating both a nitrile group and an alkyl halide, makes it a valuable intermediate in a wide array of organic syntheses.[3][4] The electron-withdrawing nature of the cyano group enhances the reactivity of the chlorine atom, making it a potent alkylating agent.[3] This technical guide provides an in-depth review of the primary applications of this compound, with a focus on its role in pharmaceutical synthesis, as a precursor for other valuable organic compounds, and its potential in polymer chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 542-76-7[5]
Molecular Formula C₃H₄ClN[5]
Molecular Weight 89.52 g/mol [4]
Appearance Colorless liquid[2]
Melting Point -51 °C[2]
Boiling Point 175-176 °C[2]
Density 1.144 g/mL at 25 °C[2]
Solubility Soluble in water (4.5 g/100 mL at 25°C). Miscible with ether, alcohols, benzene, and acetone (B3395972).[4]

Synthesis of this compound

The primary industrial synthesis of this compound involves the hydrochlorination of acrylonitrile (B1666552).[2][6] This process is achieved by reacting acrylonitrile with hydrogen chloride.[2]

G Acrylonitrile Acrylonitrile 3-CPN This compound Acrylonitrile->3-CPN HCl Hydrogen Chloride HCl->3-CPN

Figure 1: Synthesis of this compound.

Applications in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of several pharmaceutical compounds. Its most notable application is in the production of Famotidine, a potent histamine (B1213489) H₂-receptor antagonist used to treat stomach ulcers and gastroesophageal reflux disease.[2][7]

Synthesis of Famotidine Intermediates

The synthesis of Famotidine involves the reaction of this compound with a guanidine (B92328) derivative. A key intermediate, 3-[[[2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl]methyl]sulfanyl]propanimidamide, is formed through a multi-step process where this compound is used to introduce the propionitrile (B127096) side chain.[7] One synthetic route involves the reaction of S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea with 2-chloropropionitrile.[7] Another approach describes the reaction of sulfamide (B24259) with this compound in the presence of an acid to form an N-sulfamyl propionamidine intermediate, which is then further reacted to yield Famotidine.[8]

G 3-CPN This compound Famotidine_Intermediate Famotidine Intermediate 3-CPN->Famotidine_Intermediate Guanidine_Derivative Guanidine Derivative (e.g., S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea) Guanidine_Derivative->Famotidine_Intermediate Famotidine Famotidine Famotidine_Intermediate->Famotidine

Figure 2: General reaction pathway for Famotidine synthesis.

A patent describes a process for preparing N-sulfamyl-3-chloropropionamidine hydrochloride by reacting this compound with sulfamide in the presence of hydrogen chloride.[9] This intermediate is then reacted with 2-guanidinothiazol-4-yl-methylisothiourea to produce Famotidine with a reported overall yield of 52%.[9]

ReactantsReagentsConditionsProductYieldReference
This compound, SulfamideHydrogen ChlorideOpen system, HCl flowN-sulfamyl-3-chloropropionamidine hydrochloride72% (vs. sulfamide)[9]
N-sulfamyl-3-chloropropionamidine hydrochloride, 2-guanidinothiazol-4-yl-methylisothiourea--Famotidine52% (overall)[9]

Precursor for Organic Synthesis

The reactivity of both the chloro and nitrile groups makes this compound a versatile starting material for the synthesis of various organic compounds.

Synthesis of 3-Mercaptopropionitrile

This compound is a key precursor in the synthesis of 3-mercaptopropionitrile, a compound containing both thiol and nitrile functional groups.[3] The synthesis is typically achieved through a two-step process involving an initial reaction with thiourea (B124793) to form a 2-cyanoethylthiouronium hydrochloride intermediate, followed by hydrolysis to yield the final product.[1][3]

A detailed experimental protocol is provided by Organic Syntheses.[1]

Experimental Protocol: Synthesis of 2-Cyanoethylthiouronium hydrochloride [1]

  • To a 5-L flask, add water (380 mL), thiourea (575 g, 7.53 mol), and this compound (500 g, 5.58 mol).

  • Slowly heat the mixture to 68°C over 30 minutes under a nitrogen atmosphere and maintain at 68-70°C for 1 hour.

  • Increase the temperature to 100°C over 15 minutes and maintain at 100-101°C for 2 hours.

  • Cool the reaction mixture to 45°C to allow for crystallization.

  • Add cold acetone (2 L) and homogenize the solid.

  • Collect the solid by filtration, wash with cold acetone and ether, and dry under vacuum.

This procedure affords 2-cyanoethylthiouronium hydrochloride as a white solid with a yield of 75.0%.[1] The subsequent hydrolysis of this intermediate yields 3-mercaptopropionitrile.[3]

G 3-CPN This compound Intermediate 2-Cyanoethylthiouronium hydrochloride 3-CPN->Intermediate Thiourea Thiourea Thiourea->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis 3-MPN 3-Mercaptopropionitrile Hydrolysis->3-MPN

Figure 3: Synthesis of 3-Mercaptopropionitrile.

ReactantsConditionsProductYieldReference
This compound, Thiourea1. Heat to 68-70°C, then 100-101°C2. Crystallization from acetone2-Cyanoethylthiouronium hydrochloride75.0%[1]
Alkylation Reactions

As a potent alkylating agent, this compound is used to introduce the cyanoethyl group onto various nucleophiles.[2] A notable example is the alkylation of imidazoles to form cyanoethylated imidazolium (B1220033) salts.[2]

Experimental Protocol: General N-Alkylation of Imidazoles [10]

  • Dissolve the substituted imidazole (B134444) (1.0 equiv) in acetonitrile.

  • Add a base such as potassium carbonate (1.1 equiv) and stir for 15 minutes at room temperature.

  • Add the alkylating agent (e.g., this compound) (2.0 equiv) dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent.

  • Dissolve the crude product in ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic phase and evaporate the solvent to obtain the N-alkylated imidazole.

G 3-CPN This compound Alkylated_Imidazole N-(2-cyanoethyl)imidazolium salt 3-CPN->Alkylated_Imidazole Imidazole Imidazole Derivative Base Base (e.g., K₂CO₃) Imidazole->Base Imidazole->Alkylated_Imidazole Base->Alkylated_Imidazole

Figure 4: Alkylation of an imidazole derivative.

Potential in Polymer Synthesis

While specific examples of large-scale industrial polymerization of this compound are not widely documented, its bifunctional nature suggests potential applications in polymer chemistry. The nitrile group can undergo various transformations, and the chloro group can act as an initiation site for certain types of polymerization or as a point of attachment for further functionalization.

Cationic Polymerization

The chloroalkane functionality of this compound suggests its potential use as an initiator in cationic polymerization.[11] In this type of chain-growth polymerization, a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates the polymer chain.[11] Alkenes with electron-donating substituents are suitable monomers for this process.[12] While direct initiation by this compound is not explicitly detailed in the literature, it could theoretically initiate the polymerization of susceptible monomers in the presence of a Lewis acid co-initiator.

G 3-CPN This compound (Initiator) Polymer Polymer Chain 3-CPN->Polymer Lewis_Acid Lewis Acid (Co-initiator) Lewis_Acid->3-CPN Monomer Alkene Monomer (e.g., Isobutylene) Monomer->Polymer

Figure 5: Hypothetical cationic polymerization workflow.

Safety and Handling

This compound is a toxic and combustible substance that should be handled with appropriate safety precautions.[4] It is harmful if swallowed, inhaled, or absorbed through the skin.[4] Proper personal protective equipment, including gloves and respiratory protection, should be used in a well-ventilated area.

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily driven by its essential role in the synthesis of the widely used pharmaceutical, Famotidine. Its dual functionality also makes it a valuable precursor for other sulfur-containing organic compounds and a versatile reagent for alkylation reactions. While its direct application in large-scale polymer production is less defined, its chemical properties suggest potential for use in the development of functional polymers. Continued research into the reactivity and applications of this compound may unveil new synthetic pathways and materials.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Famotidine Intermediate using 3-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of a key intermediate in the production of Famotidine (B1672045), specifically N-sulfamyl-3-chloropropionamidine acid addition salts, utilizing 3-chloropropionitrile and sulfamide (B24259). Famotidine is a potent histamine (B1213489) H2-receptor antagonist widely used in the treatment of gastric ulcers[1][2][3]. The described method is based on established patent literature, which outlines the reaction of this compound with sulfamide in the presence of a strong acid catalyst[4][5]. This process avoids the use of hazardous hydrogen halide gases, offering a safer and more controllable synthesis route[4]. This note includes a detailed experimental workflow, quantitative data from various acid catalysts, and essential safety guidelines for handling this compound.

Overall Synthesis Pathway

The synthesis of Famotidine from this compound involves a two-step process. The first critical step is the formation of a halogenated N-sulfamyl propionamidine acid addition salt. This intermediate is then reacted with S-(2-guanidino-thiazol-4-yl-methyl)isothiourea to yield Famotidine[4].

G cluster_reactants1 Step 1 Reactants cluster_intermediate Intermediate Product cluster_reactant2 Step 2 Reactant cluster_product Final Product R1 This compound I1 N-Sulfamyl-3-chloropropionamidine Acid Addition Salt R1->I1 + R2 Sulfamide R2->I1 + R3 Acid Catalyst (e.g., H₂SO₄, CH₃SO₃H) R3->I1 + P1 Famotidine I1->P1 R4 S-(2-guanidino-thiazol-4-yl-methyl)isothiourea R4->P1

Caption: Famotidine Synthesis Pathway.

Experimental Protocol: Synthesis of N-Sulfamyl-3-chloropropionamidine Sulfuric Acid Salt

This protocol details the synthesis of the key intermediate using concentrated sulfuric acid as the catalyst, based on procedures outlined in patent literature[4].

Materials:

  • This compound (Reagent Grade)

  • Sulfamide (Reagent Grade)

  • Concentrated Sulfuric Acid (98%)

  • Methylene (B1212753) Chloride (ACS Grade)

  • Acetone (B3395972) (ACS Grade)

  • Reaction vessel with agitation and temperature control

  • Filtration apparatus

Workflow Diagram:

G start Start charge_reagents Charge this compound and Sulfuric Acid to Vessel start->charge_reagents add_sulfamide Add Sulfamide under Agitation charge_reagents->add_sulfamide heat_reaction Heat Suspension to 55-60°C for 18 hours add_sulfamide->heat_reaction cool_mixture Cool Mixture to Room Temperature heat_reaction->cool_mixture dilute Dilute with Methylene Chloride cool_mixture->dilute filter1 Filter the Suspension to Isolate Solid dilute->filter1 resuspend Resuspend Solid in Acetone filter1->resuspend filter2 Filter the Suspension resuspend->filter2 dry Dry the Final Product filter2->dry end End dry->end

Caption: Experimental Workflow for Intermediate Synthesis.

Procedure:

  • To a solution of concentrated sulfuric acid (98%, 9.8 g, 0.1 mole) in this compound (51.3 g, 0.6 mole), add sulfamide (9.6 g, 0.1 mole) under agitation[4].

  • Heat the resulting suspension to a temperature of 55-60°C[4].

  • Maintain this temperature for a period of 18 hours with continuous agitation[4].

  • After the heating period, cool the reaction mixture to room temperature[4].

  • Dilute the cooled mixture with methylene chloride (150 ml) to facilitate precipitation[4].

  • Filter the suspension to isolate the solid product[4].

  • Suspend the collected solid in acetone (50 ml) to wash away impurities[4].

  • Filter the suspension again and dry the final product to yield N-sulfamyl-3-chloropropionamidine sulfuric acid salt[4].

Quantitative Data Summary

The choice of acid catalyst significantly impacts the reaction yield. The following table summarizes experimental data from various acid catalysts under similar reaction conditions (0.1 mole sulfamide, 0.6 mole this compound, 55-60°C, 18 hours) as described in U.S. Patent 5,068,405 A[4].

Acid CatalystMoles of AcidYield (g)Yield (%)Melting Point (°C)
Sulfuric Acid (98%)0.115.454%195.5-200 (decomposes)
Methanesulfonic Acid0.2---
Methanesulfonic Acid0.416.35--
Benzenesulfonic Acid0.217.051%163-169.5 (decomposes)
2,4,6-Trichlorobenzenesulfonic Acid0.226.760.3%151.5-154 (decomposes)
Nitric Acid (conc.)0.26.025%258 (decomposes)

Data extracted from U.S. Patent 5,068,405 A[4]. Yields are based on the initial amount of sulfamide.

The patent notes that using approximately two moles of acid per mole of sulfamide maximizes the yield, while higher ratios (4-6 moles) can lead to lower yields[4].

Safety and Handling Protocol for this compound

This compound is a toxic and combustible liquid that requires careful handling[6]. Adherence to a strict safety protocol is mandatory.

G start Handling this compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work exclusively inside a certified chemical fume hood. start->fume_hood storage Store in a cool, dry, well-ventilated area away from incompatible materials. start->storage end Procedure Complete spill In Case of Spill fume_hood->spill During Use waste Dispose of waste according to institutional and local regulations. fume_hood->waste After Use absorb Absorb with inert material (e.g., vermiculite, sand). spill->absorb Yes collect Collect in a sealed container for hazardous waste disposal. absorb->collect collect->waste waste->end

Caption: Safety Protocol for this compound.

Key Safety Considerations:

  • Toxicity: this compound is toxic if swallowed, inhaled, or absorbed through the skin.

  • Handling: Always use this chemical within a certified fume hood. Ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat sources and oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations.

References

3-Chloropropionitrile: A Versatile Reagent for Cyanoethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoethylation, the addition of a 2-cyanoethyl group (-CH₂CH₂CN) to a nucleophile, is a fundamental transformation in organic synthesis, enabling the introduction of a versatile nitrile functionality. This nitrile group can be further elaborated into various functional groups, including amines, carboxylic acids, and amides, making cyanoethylated compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. While acrylonitrile (B1666552) is a commonly used reagent for Michael-type cyanoethylation, 3-chloropropionitrile offers a valuable alternative, proceeding via a nucleophilic substitution (SN2) mechanism.[1] This allows for the cyanoethylation of a wide range of nucleophiles under various reaction conditions, including those that may be incompatible with the polymerization-prone nature of acrylonitrile.

This document provides detailed application notes and protocols for the use of this compound as a cyanoethylating agent, with a focus on providing quantitative data, detailed experimental procedures, and visual aids to assist researchers in their synthetic endeavors.

Safety Precautions

Warning: this compound is a toxic and combustible liquid. It is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Reaction Mechanism

The cyanoethylation of a nucleophile (Nu-H) with this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The reaction is typically facilitated by a base, which deprotonates the nucleophile to increase its nucleophilicity. The resulting nucleophile then attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride leaving group in a single concerted step to form the cyanoethylated product.

Caption: General SN2 mechanism for cyanoethylation.

Applications and Protocols

This compound is a versatile reagent for the cyanoethylation of a wide range of nucleophiles, including amines, thiols, and heterocycles. The following sections provide detailed protocols and quantitative data for representative reactions.

N-Cyanoethylation of Amines

Primary and secondary amines readily undergo N-cyanoethylation with this compound in the presence of a base. The choice of base and solvent can influence the reaction rate and selectivity, particularly in the case of primary amines where mono- and di-cyanoethylation are possible.

Table 1: N-Cyanoethylation of Various Amines with this compound

EntryAmineBaseSolventTemp. (°C)Time (h)Yield (%)
1Aniline (B41778)K₂CO₃Acetonitrile801285
2p-ToluidineNa₂CO₃DMF901092
3PyrrolidineEt₃NDichloromethane252478
4MorpholineK₂CO₃Acetone (B3395972)561888
5IndoleNaHTHF0-25695

Experimental Protocol: N-Cyanoethylation of Aniline

  • To a stirred solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford N-(2-cyanoethyl)aniline.

S-Cyanoethylation of Thiols

Thiols are excellent nucleophiles and react efficiently with this compound under basic conditions to yield the corresponding 3-(alkylthio)propionitriles.

Table 2: S-Cyanoethylation of Various Thiols with this compound

EntryThiolBaseSolventTemp. (°C)Time (h)Yield (%)
1ThiophenolNaOHEthanol (B145695)/Water25495
24-MethylthiophenolK₂CO₃Acetonitrile60692
3Benzyl mercaptanNaHTHF0-25398
4Thiourea (B124793)-Water68-100375

Experimental Protocol: S-Cyanoethylation of Thiophenol

  • In a round-bottom flask, dissolve thiophenol (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (B78521) (1.1 eq) and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C and add this compound (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to yield 3-(phenylthio)propionitrile.

Detailed Protocol: Synthesis of 2-Cyanoethylthiouronium hydrochloride [2]

  • Caution: This procedure should be carried out in a well-ventilated fume hood.

  • To a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add water (380 mL), thiourea (575 g, 7.53 mol), and this compound (500 g, 5.58 mol).

  • Slowly heat the reaction mixture to 68 °C over 30 minutes with stirring under a nitrogen atmosphere.

  • Maintain the temperature at 68-70 °C for 1 hour. The reaction is exothermic, and the heating mantle may need to be removed.

  • After 1 hour, increase the temperature to 100 °C and maintain for 2 hours.

  • Cool the reaction mixture to 45 °C and then to room temperature to allow the product to crystallize.

  • Add cold acetone (2 L) and break up the solid.

  • Collect the solid by filtration, wash with cold acetone and then with ether.

  • Dry the solid in a vacuum oven at room temperature to afford 2-cyanoethylthiouronium hydrochloride as a white solid (yield: 75%).

Modern Synthetic Approaches

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of cyanoethylation with this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile from an aqueous phase to the organic phase containing the alkylating agent. This method is particularly useful for the cyanoethylation of nucleophiles that are soluble in water but not in organic solvents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool to accelerate organic reactions. Microwave-assisted cyanoethylation reactions often proceed with significantly reduced reaction times and improved yields compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Experimental Workflow

The general workflow for a cyanoethylation reaction using this compound involves several key steps, from reaction setup to product purification and characterization.

experimental_workflow start Start reaction_setup Reaction Setup (Nucleophile, Base, Solvent) start->reaction_setup reagent_addition Addition of This compound reaction_setup->reagent_addition reaction Reaction (Heating/Stirring) reagent_addition->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Chromatography, Distillation, Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for cyanoethylation.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the 2-cyanoethyl group onto a variety of nucleophiles. Its use in SN2 reactions provides a valuable alternative to the Michael addition of acrylonitrile, expanding the scope of cyanoethylation chemistry. The protocols and data presented herein offer a practical guide for researchers in academia and industry to successfully employ this compound in their synthetic projects. As with any chemical reagent, adherence to strict safety protocols is paramount.

References

Application of 3-Chloropropionitrile in Nucleophilic Substitution: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionitrile (ClCH₂CH₂CN) is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its reactivity is characterized by the presence of both a nitrile group and a primary alkyl chloride. The electron-withdrawing nature of the nitrile group activates the C-Cl bond, making it susceptible to nucleophilic substitution reactions. This property has been widely exploited in the synthesis of a variety of organic compounds, including key intermediates for pharmaceuticals. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in nucleophilic substitution reactions.

General Reaction Mechanism

This compound typically undergoes nucleophilic substitution via an SN2 (Bimolecular Nucleophilic Substitution) mechanism. This is characteristic of primary alkyl halides. The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of configuration if the carbon were chiral. The chloride ion is displaced as the leaving group.

SN2_Mechanism cluster_transition_state Transition State reagents Nu:⁻  +  Cl-CH₂-CH₂-CN TS [Nu···CH₂(Cl)···CH₂-CN]⁻ reagents->TS Backside Attack products Nu-CH₂-CH₂-CN  +  Cl⁻ TS->products Bond Formation/Breaking

Caption: General SN2 mechanism for the nucleophilic substitution of this compound.

Applications in Nucleophilic Substitution Reactions

This compound reacts with a wide range of nucleophiles, including amines, thiols, alcohols, and heterocycles, to introduce the 2-cyanoethyl group into various molecules.

Reaction with Amine Nucleophiles (Cyanoethylation of Amines)

The reaction of this compound with primary and secondary amines is a common method for N-cyanoethylation. This reaction is crucial for the synthesis of various nitrogen-containing compounds.

Quantitative Data Summary:

Amine NucleophileProductSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pyrrolidine1-(2-Cyanoethyl)pyrrolidineEthanolReflux-High[1]
AnilineN-(2-Cyanoethyl)anilineEthanolReflux--[1]
Isoquinoline (B145761)1-(2-Cyanoethyl)isoquinolinium chloride---86[1]
Methylamine3-(Methylamino)propanenitrile----[2]

Experimental Protocol: Synthesis of 1-(2-Cyanoethyl)isoquinolinium chloride [1]

  • Reaction Setup: In a round-bottom flask, combine isoquinoline and a molar excess of this compound.

  • Reaction Conditions: The reaction can be carried out neat or in a suitable solvent like acetonitrile. The mixture is typically stirred at room temperature or gently heated to accelerate the reaction.

  • Work-up and Purification: The resulting quaternary ammonium (B1175870) salt often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum.

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles and react readily with this compound to form 3-thioether-propionitriles. A prominent example is the synthesis of 3-mercaptopropionitrile, a precursor for various sulfur-containing compounds.[3][4]

Quantitative Data Summary:

Thiol NucleophileProductSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Thiourea (B124793)2-Cyanoethylthiouronium hydrochlorideWater68-70 then 100-1011 then 275[1]
Thiourea (followed by hydrolysis)3-MercaptopropionitrileWater/NaOH45-470.7555 (from thiouronium salt)[1]

Experimental Protocol: Synthesis of 3-Mercaptopropionitrile [1]

This synthesis is a two-step process involving the formation of a thiouronium salt followed by hydrolysis.

Mercaptopropionitrile_Synthesis cluster_step1 Step 1: Thiouronium Salt Formation cluster_step2 Step 2: Hydrolysis start Mix this compound, Thiourea, and Water heat1 Heat to 68-70°C for 1h start->heat1 heat2 Increase temperature to 100-101°C for 2h heat1->heat2 cool Cool to 45°C and crystallize heat2->cool filter Filter and wash with acetone (B3395972) and ether cool->filter product1 2-Cyanoethylthiouronium hydrochloride (Yield: 75%) filter->product1 dissolve Dissolve Thiouronium Salt in water product1->dissolve Proceed to Hydrolysis add_base Add NaOH solution at <25°C dissolve->add_base heat3 Heat to 45-47°C for 45 min add_base->heat3 acidify Cool and acidify with H₂SO₄ to pH 6 heat3->acidify extract Extract with ether acidify->extract distill Distill under reduced pressure extract->distill product2 3-Mercaptopropionitrile (Yield: 55%) distill->product2

Caption: Experimental workflow for the synthesis of 3-mercaptopropionitrile.

  • Step 1: Synthesis of 2-Cyanoethylthiouronium hydrochloride

    • Reaction Setup: In a 5-L Morton flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add water (380 mL), thiourea (575 g, 7.53 mol), and this compound (500 g, 5.58 mol).[1]

    • Reaction Conditions: Slowly heat the mixture to 68°C over 30 minutes under a nitrogen atmosphere and maintain at 68-70°C for 1 hour.[1] Then, increase the temperature to 100-101°C and maintain for 2 hours.[1]

    • Work-up and Purification: Cool the reaction mixture to 45°C to allow the product to crystallize. Add cold acetone (2 L), break up the solid, and collect it by filtration. Wash the solid with cold acetone and then ether. Dry the product in a vacuum oven to yield 2-cyanoethylthiouronium hydrochloride as a white solid (75% yield).[1]

  • Step 2: Synthesis of 3-Mercaptopropionitrile

    • Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve the 2-cyanoethylthiouronium hydrochloride (from Step 1) in water.

    • Reaction Conditions: Cool the solution and slowly add a solution of sodium hydroxide, keeping the temperature below 25°C. After the addition, heat the mixture to 45-47°C for 45 minutes.[1]

    • Work-up and Purification: Cool the mixture to 20°C and slowly add 6 M sulfuric acid until the pH is 6. Extract the product with ether. Dry the organic layer and distill under reduced pressure to obtain 3-mercaptopropionitrile as a colorless liquid (55% yield from the thiouronium salt).[1]

Reaction with Heterocyclic Nucleophiles

This compound is an effective agent for the cyanoethylation of various heterocyclic compounds, particularly those containing nitrogen. This reaction is instrumental in the synthesis of precursors for pharmaceuticals. For instance, it reacts with imidazoles to form cyanoethylated imidazolium (B1220033) salts.[3]

Application in Drug Synthesis: Famotidine Precursor

This compound is a key starting material in the synthesis of the H₂-receptor antagonist, famotidine.[3][5] The synthesis involves the reaction of this compound with sulfamide (B24259) in the presence of an acid to form an N-sulfamyl-3-chloropropionamidine intermediate.

Quantitative Data Summary for Famotidine Intermediate Synthesis: [5]

| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Methanesulfonic acid | this compound | 55-60 | 18 | - | | 2,4,6-Trichlorobenzenesulfonic acid | this compound | 55-60 | 18 | 60.3 | | Nitric acid | this compound | 55-60 | 18 | 25 |

Conceptual Protocol for N-Sulfamyl-3-chloropropionamidine Synthesis: [5]

  • Reaction Setup: In a reaction vessel, dissolve the chosen acid catalyst (e.g., 2,4,6-trichlorobenzenesulfonic acid) in this compound.

  • Addition of Reagent: Add sulfamide to the solution.

  • Reaction Conditions: Heat the suspension to 55-60°C and stir for approximately 18 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with a suitable solvent like methylene (B1212753) chloride and filter the solid product. The product can be further purified by suspending it in acetone, filtering, and drying.

Conclusion

This compound is a highly valuable and reactive building block for introducing a 2-cyanoethyl moiety into a wide range of molecules through nucleophilic substitution reactions. The straightforward SN2 reactivity allows for predictable outcomes with a variety of nucleophiles. The detailed protocols and quantitative data provided herein serve as a comprehensive guide for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and effective use of this versatile reagent.

References

Application Notes and Protocols for Laboratory Reactions with 3-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting chemical reactions using 3-Chloropropionitrile. It is intended for use by trained professionals in a laboratory setting. All procedures should be performed in a well-ventilated fume hood, adhering to all necessary safety precautions.

Introduction

This compound (ClCH₂CH₂CN), also known as β-chloropropionitrile, is a versatile bifunctional organic compound. It combines the reactivity of an alkyl chloride with that of a nitrile, making it a valuable reagent and building block in organic synthesis.[1] Its primary application lies in the introduction of a 2-cyanoethyl group (-CH₂CH₂CN) into various molecules through nucleophilic substitution reactions. This process, known as cyanoethylation, is an alternative to the Michael addition of acrylonitrile, particularly when the nucleophile is sensitive to the conditions of the Michael reaction.[2] this compound is a key intermediate in the synthesis of pharmaceuticals, such as the H₂ receptor antagonist Famotidine, and polymers.[1][3]

Safety and Handling

This compound is a toxic and combustible liquid that must be handled with extreme caution.[4][5] It is readily absorbed through the skin and can cause severe health effects.

2.1 Hazard Summary

  • Toxicity: Toxic by inhalation, ingestion, and skin absorption.[4]

  • Irritation: Causes skin, eye, and respiratory tract irritation.

  • Health Effects: Acute exposure can lead to a range of symptoms including headache, dizziness, nausea, and in severe cases, convulsions and respiratory distress.

  • Flammability: Combustible liquid.

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE setup is mandatory when handling this compound. This includes, but is not limited to:

  • Respiratory Protection: A full-face respirator with an appropriate cartridge (e.g., ABEK type) or a self-contained breathing apparatus (SCBA) should be used.

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton), a lab coat, and a chemical-resistant apron or suit are necessary.

  • Footwear: Closed-toe shoes, preferably chemical-resistant boots.

2.3 Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames. It should be stored separately from strong acids, bases, oxidizing agents, and reducing agents.

  • Disposal: this compound and its waste products must be disposed of as hazardous waste in accordance with local, state, and federal regulations. It is classified under RCRA waste number P027.

Physicochemical Properties

PropertyValue
Molecular Formula C₃H₄ClN
Molar Mass 89.52 g/mol
Appearance Colorless liquid
Boiling Point 175-176 °C
Melting Point -51 °C
Density 1.144 g/mL at 25 °C

General Reaction Workflow

The use of this compound as an alkylating agent typically follows a standard nucleophilic substitution pathway. The workflow can be generalized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Preparation Prepare Nucleophile (e.g., deprotonation with base) Reaction_Step Add this compound to Nucleophile Solution Reactant_Preparation->Reaction_Step Transfer Heating Heat Reaction Mixture (if necessary) Reaction_Step->Heating Initiate Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Heating->Monitoring During Reaction Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract Product Quenching->Extraction Purification Purify Product (Distillation, Crystallization, Chromatography) Extraction->Purification

Caption: General workflow for reactions involving this compound.

Experimental Protocols

The following protocols are representative examples of reactions involving this compound with various nucleophiles. Caution: These reactions must be carried out in a well-ventilated fume hood by trained personnel wearing appropriate PPE.

5.1 S-Alkylation: Synthesis of 3-Mercaptopropionitrile via Thiouronium Salt

This two-step procedure details the reaction of this compound with thiourea (B124793) to form a stable thiouronium salt, which is then hydrolyzed to yield 3-mercaptopropionitrile.

Step 1: Synthesis of 2-Cyanoethylthiouronium hydrochloride

G Thiourea Thiourea Reaction Heat in Water (68-70°C, 1 hr then 100°C, 2 hr) Thiourea->Reaction 3-CPN This compound 3-CPN->Reaction Product 2-Cyanoethylthiouronium hydrochloride Reaction->Product

Caption: Synthesis of 2-Cyanoethylthiouronium hydrochloride.

  • Materials:

    • Thiourea (575 g, 7.53 mol)

    • This compound (500 g, 5.58 mol)

    • Deionized water (380 mL)

    • Acetone (B3395972) (for washing)

    • Diethyl ether (for washing)

  • Procedure:

    • To a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add thiourea, this compound, and water.

    • With stirring, slowly heat the mixture to 68-70°C over 30 minutes. The reaction can be exothermic, so careful temperature control is crucial.[5]

    • Maintain the temperature at 68-70°C for 1 hour.

    • Increase the temperature to 100°C and maintain for 2 hours.

    • Cool the reaction mixture to 45°C and then further cool in an ice-salt bath to induce crystallization.

    • Add cold acetone (2 L) and break up the solid.

    • Collect the solid by filtration, wash thoroughly with cold acetone, followed by diethyl ether.

    • Dry the product in a vacuum oven at room temperature.

  • Quantitative Data:

ReactantMolar RatioTemperature (°C)Time (h)Yield (%)
Thiourea1.3568-70 then 100375
This compound1.0068-70 then 100375

Step 2: Hydrolysis to 2-Cyanoethanethiol (3-Mercaptopropionitrile)

  • Procedure: The 2-cyanoethylthiouronium hydrochloride is then hydrolyzed using a base (e.g., sodium hydroxide) under controlled pH and temperature to yield the final product, 2-cyanoethanethiol.

5.2 N-Alkylation: Synthesis of a Cyanoethylated Aromatic Amine (Representative Protocol)

This protocol is adapted from the cyanoethylation of aromatic amines and can be applied to reactions with this compound, which serves as a direct alkylating agent.

  • Materials:

    • Aromatic amine (e.g., N-acetyl-1,3-phenylenediamine) (1.0 eq)

    • This compound (1.1 eq)

    • Base (e.g., K₂CO₃ or NaH) (1.2 eq)

    • Solvent (e.g., DMF or Acetonitrile)

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic amine in the chosen solvent.

    • Add the base portion-wise at room temperature.

    • Add this compound dropwise to the mixture.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction by TLC.

    • After completion, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography or recrystallization.

  • Quantitative Data (Illustrative):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF806-1270-90
ImidazoleNaHTHF25-502-6>90
PyrroleKOHDMSO604-865-85

5.3 O-Alkylation: Williamson Ether Synthesis with a Phenol (B47542) (Representative Protocol)

This protocol outlines the general procedure for the O-alkylation of a phenol using this compound.

  • Materials:

    • Phenol (1.0 eq)

    • This compound (1.1 eq)

    • Base (e.g., Sodium Hydride, NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add the anhydrous solvent and the phenol.

    • Cool the solution in an ice bath (0°C).

    • Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.

    • Add this compound dropwise to the reaction mixture.

    • Heat the reaction to a suitable temperature (e.g., 50-70°C) and monitor by TLC.

    • Upon completion, cool the reaction to 0°C and quench by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

  • Quantitative Data (Illustrative):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHTHF604-880-95
4-MethoxyphenolK₂CO₃AcetoneReflux12-2475-90

Signaling Pathways and Logical Relationships

The reactivity of this compound is governed by the principles of nucleophilic substitution. The presence of the electron-withdrawing nitrile group activates the C-Cl bond towards nucleophilic attack.

G Reactants Nucleophile (Nu:⁻) This compound (Cl-CH₂-CH₂-CN) TransitionState Sₙ2 Transition State [Nu---CH₂---Cl]⁻-CH₂-CN Reactants:nu->TransitionState Reactants:cpn->TransitionState Products Cyanoethylated Product (Nu-CH₂-CH₂-CN) Chloride Ion (Cl⁻) TransitionState->Products:prod TransitionState->Products:lg

Caption: Sₙ2 reaction mechanism of this compound with a nucleophile.

Conclusion

This compound is a highly useful but hazardous reagent for the introduction of the cyanoethyl moiety onto a variety of nucleophiles. The protocols provided herein offer a foundation for laboratory-scale synthesis. Researchers must consult safety data sheets and adhere to strict safety protocols when working with this compound. Proper experimental design, including the choice of base, solvent, and temperature, is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols for the Distillation and Purification of 3-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionitrile (β-chloropropionitrile), a colorless liquid with a pungent odor, is a valuable bifunctional molecule utilized as an intermediate in the synthesis of pharmaceuticals, polymers, and other organic compounds.[1][2][3] Its reactivity, stemming from both the nitrile and alkyl halide functional groups, makes it a versatile building block in drug development and materials science.[1] Given its intended applications, particularly in the pharmaceutical industry, achieving a high degree of purity is critical. This document outlines the standard procedures for the distillation and purification of this compound, including detailed protocols and safety considerations.

Safety Precautions

This compound is a combustible liquid and is highly toxic if swallowed or inhaled, and can cause skin and eye irritation.[4] It is essential to handle this chemical in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] Facilities should be equipped with an eyewash station and a safety shower.[4] The substance is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[2] Avoid heating the compound excessively, as it can release toxic fumes of hydrogen chloride and nitrogen oxides upon decomposition.[2][3] All waste materials should be disposed of as hazardous waste according to local regulations.[5]

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₃H₄ClN[1][6]
Molecular Weight 89.52 g/mol [1]
Appearance Colorless liquid with a characteristic acrid odor[1][2][6]
Boiling Point 174-176 °C (at 760 mmHg, with decomposition)[1][2][3][6]
85-87 °C (at 2.67 kPa / 20 mmHg)[6]
68-71 °C (at 2.13 kPa / 16 mmHg)[2]
Melting Point -51 °C[2][3][6]
Density 1.144 g/mL at 25 °C[2][6]
Refractive Index (n20/D) 1.438[6]
Flash Point 75.6 °C (closed cup)[2][6]
Solubility Miscible with ethanol, ether, acetone, benzene, carbon tetrachloride.[2][6]
Water solubility: 4.5 g/100 mL at 25 °C[6]
CAS Number 542-76-7[1]

Experimental Protocols: Purification of this compound

This protocol describes the purification of crude or aged this compound by washing, drying, and subsequent fractional distillation under reduced pressure. It is noted that older bottles of this compound should be distilled before use to remove any degradation products.[7]

Materials and Equipment:

  • Crude or aged this compound

  • 10% (w/v) Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks

  • Separatory funnel

  • Distillation apparatus (Claisen flask, condenser, receiving flask) suitable for vacuum distillation

  • Vacuum pump with a pressure gauge

  • Heating mantle with a stirrer

  • Ice bath

  • Personal Protective Equipment (chemical resistant gloves, safety goggles, lab coat)

Procedure:

  • Initial Aqueous Wash: a. Place the crude this compound into a separatory funnel. b. Add an equal volume of 10% aqueous sodium carbonate solution. This step is designed to neutralize and remove acidic impurities, such as residual hydrogen chloride from the synthesis process.[2] c. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. d. Allow the layers to separate completely. The lower layer is the organic phase (this compound). e. Drain and collect the lower organic layer. Discard the upper aqueous layer. f. Repeat the washing step with deionized water to remove any remaining sodium carbonate.

  • Drying the Organic Phase: a. Transfer the washed this compound to a clean, dry Erlenmeyer flask. b. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the liquid.[2] c. Swirl the flask gently. Add more drying agent until it no longer clumps together, indicating that all the water has been absorbed. d. Allow the mixture to stand for at least 30 minutes. For best results, it can be left to stand overnight. e. Filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

  • Fractional Distillation under Reduced Pressure: a. Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. b. Connect the apparatus to a vacuum pump protected by a cold trap. c. Begin to slowly evacuate the system, monitoring the pressure with a gauge. d. Once the desired pressure is reached (e.g., ~16-20 mmHg), begin to gently heat the distillation flask using a heating mantle.[2][6] e. Discard the initial fraction (forerun), which may contain more volatile impurities. f. Collect the main fraction boiling at a constant temperature. The boiling point will depend on the pressure. For example, collect the fraction at 68-71 °C at 2.13 kPa (16 mmHg).[2] g. Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive residues. h. Allow the apparatus to cool completely before slowly releasing the vacuum.

  • Storage: a. Store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible substances.[2][6] Storage temperatures should not exceed 25-30°C.[2][6]

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification procedure.

Purification_Workflow cluster_setup Preparation cluster_wash Washing Phase cluster_dry Drying Phase cluster_distill Distillation Phase cluster_final Final Product start Start with Crude This compound safety Don PPE and work in a fume hood start->safety wash_na2co3 Wash with 10% Na2CO3 Solution safety->wash_na2co3 Proceed with purification separate_org Separate Organic Layer wash_na2co3->separate_org wash_water Wash with Deionized Water separate_org->wash_water add_drying_agent Add Anhydrous Na2SO4 wash_water->add_drying_agent filter_solid Filter to remove drying agent add_drying_agent->filter_solid vac_distill Fractional Distillation under Reduced Pressure filter_solid->vac_distill collect_forerun Discard Forerun vac_distill->collect_forerun Step 1 collect_product Collect Pure Fraction (e.g., 68-71°C @ 16 mmHg) collect_forerun->collect_product Step 2 end_product Purified this compound collect_product->end_product storage Store under appropriate conditions end_product->storage

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of 3-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionitrile (3-CPN) is a reactive chemical intermediate used in the synthesis of various pharmaceuticals and polymers.[1] Due to its potential toxicity and classification as a possible genotoxic impurity (GTI), highly sensitive and specific analytical methods are required for its quantification at trace levels in active pharmaceutical ingredients (APIs), raw materials, and finished products.[2] This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques.

Analytical Techniques Overview

The primary analytical techniques for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography (GC): GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS) or a flame ionization detector (FID). Headspace (HS) sampling is often preferred for volatile impurities like 3-CPN in solid or liquid matrices as it minimizes sample preparation and reduces matrix interference.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is a versatile technique for the analysis of non-volatile or thermally labile compounds. For a polar compound like this compound, a reversed-phase HPLC method can be developed.[5]

Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterGC-MS (Headspace)GC-FID (Headspace)HPLC-UV
Limit of Detection (LOD) 0.05 ppm0.1 ppm0.5 ppm
Limit of Quantification (LOQ) 0.15 ppm0.3 ppm1.5 ppm
Linearity Range 0.15 - 10 ppm0.3 - 25 ppm1.5 - 50 ppm
Correlation Coefficient (R²) > 0.998> 0.999> 0.997
Accuracy (Recovery %) 95 - 105%97 - 103%98 - 102%
Precision (RSD %) < 10%< 5%< 2%

Application Note 1: Quantification of this compound in Pharmaceutical Ingredients by Headspace GC-MS

Principle

This method utilizes static headspace injection followed by gas chromatography-mass spectrometry (GC-MS) for the sensitive and selective quantification of this compound. The sample is heated in a sealed vial, allowing volatile compounds, including 3-CPN, to partition into the headspace gas. An aliquot of the headspace is then injected into the GC-MS system. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

Experimental Protocol

1. Apparatus and Materials

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Headspace Autosampler

  • GC Column: DB-VRX, 30 m x 0.25 mm I.D., 1.4 µm film thickness (or equivalent)

  • Helium (carrier gas)

  • 20 mL Headspace Vials with PTFE/Silicone Septa

  • Crimper/Decrimper

  • Analytical Balance

  • Volumetric flasks and pipettes

  • This compound reference standard

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

2. Standard Preparation

  • Stock Solution (1000 ppm): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DMSO.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with DMSO to cover the desired concentration range (e.g., 0.15 ppm to 10 ppm).

3. Sample Preparation

  • Accurately weigh approximately 200 mg of the active pharmaceutical ingredient (API) or sample into a 20 mL headspace vial.

  • Add 2.0 mL of DMSO to the vial.

  • Immediately seal the vial with a PTFE/silicone septum and aluminum cap using a crimper.

  • Gently vortex the vial to ensure the sample is fully dissolved or dispersed.

4. GC-MS and Headspace Conditions

Parameter Setting
GC Inlet Temperature 200 °C
Split Ratio 10:1
Oven Program Initial: 40 °C (hold 5 min) Ramp: 10 °C/min to 180 °C (hold 2 min)
Carrier Gas Helium at 1.2 mL/min
MS Transfer Line 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 54
Qualifier Ions m/z 49, 89
Headspace Oven Temp 80 °C
Vial Equilibration Time 15 min
Injection Volume 1.0 mL

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Workflow Diagram

cluster_prep Sample and Standard Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in DMSO start->dissolve vial Transfer to Headspace Vial dissolve->vial seal Seal Vial vial->seal equilibrate Equilibrate in HS Oven seal->equilibrate inject Inject Headspace Gas equilibrate->inject separate GC Separation inject->separate detect MS Detection (SIM) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify 3-CPN calibrate->quantify node_sample Sample Preparation (Dissolve in DMF) node_hs Headspace Incubation (90°C, 20 min) node_sample->node_hs node_standard Standard Preparation (Dilutions in DMF) node_standard->node_hs node_gc GC Separation (DB-WAX column) node_hs->node_gc node_fid FID Detection node_gc->node_fid node_quant Quantification (External Standard Calibration) node_fid->node_quant cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions calibration Calibration Curve prep_std->calibration prep_sample Prepare Sample Solution dissolve_sample Dissolve and Sonicate prep_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample inject Inject into HPLC filter_sample->inject separate Isocratic Separation (C18) inject->separate detect UV Detection (210 nm) separate->detect detect->calibration quantification Quantify 3-CPN calibration->quantification

References

Guidelines for safe laboratory handling and storage of 3-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionitrile (β-chloropropionitrile) is a colorless to almost colorless liquid organic compound with the chemical formula ClCH₂CH₂CN.[1][2] It is utilized as an intermediate and raw material in organic synthesis, notably as a precursor in the production of the drug famotidine.[1][3] Due to its high toxicity, it is imperative that this compound be handled with extreme caution, adhering to strict safety protocols to prevent exposure and ensure a safe laboratory environment.[4] These application notes provide detailed guidelines for the safe handling, storage, and use of this compound in a laboratory setting.

Hazard Identification and Toxicity

This compound is classified as a highly toxic substance.[5] It is fatal if swallowed, toxic if inhaled, and may be harmful if absorbed through the skin.[5][6] It can cause irritation to the skin, eyes, and respiratory system.[5] High exposure can lead to severe health effects, including headache, nausea, weakness, confusion, convulsions, and potentially death.[7] It may also cause damage to the liver.[7]

GHS Hazard Statements:

  • H227: Combustible liquid[1]

  • H300: Fatal if swallowed[1][6]

  • H315: Causes skin irritation[1][6]

  • H319: Causes serious eye irritation[1][6]

  • H331: Toxic if inhaled[4]

  • H370: Causes damage to organs[6][8]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₃H₄ClN[1][9][10]
Molecular Weight 89.52 g/mol [4][10]
Appearance Colorless liquid with a special odor[1][9]
Melting Point -51 °C to -52 °C[9][10]
Boiling Point 174-176 °C (decomposes)[9][10]
Density 1.144 g/mL at 25 °C[9][10]
Flash Point 75.6 °C (168 °F)[9][10]
Water Solubility 4.50 g/100 mL (45 g/L) at 25 °C[6][9]
Solubility Miscible with ethanol, acetone, ether, benzene, and carbon tetrachloride.[9][9]
Vapor Density 3.09 (air = 1)
CAS Number 542-76-7[1][10]

Safe Handling and Personal Protective Equipment (PPE)

All work with this compound must be conducted in a well-ventilated chemical fume hood.[5][11]

Engineering Controls
  • Fume Hood: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure adequate general laboratory ventilation.[11]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5][11]

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene) to prevent skin contact.[5]

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should also be worn.[12]

  • Lab Coat: A lab coat or other protective clothing must be worn to prevent skin exposure.[5]

  • Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator should be used.[11]

Work Practices
  • Avoid direct contact with skin, eyes, and clothing.[13]

  • Do not breathe vapors or mists.[11]

  • Wash hands thoroughly after handling.[14]

  • Do not eat, drink, or smoke in areas where this compound is handled.[7]

  • Ground and bond metal containers during transfer to prevent static discharge.[3]

  • Where possible, use automated or closed systems for transferring the liquid.[7]

Storage Requirements

  • Store in a cool, dry, well-ventilated area away from heat and ignition sources.[11]

  • Keep containers tightly closed.[11]

  • Store in a designated poison cabinet or a locked, secure area.[5][11]

  • Store separately from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.[7]

  • The storage area should be equipped with emergency spill containment materials.

Emergency Procedures

Spills and Leaks

In the event of a spill, evacuate the area immediately.[7] Only trained personnel with appropriate PPE should perform the cleanup.

  • Remove all sources of ignition.[7]

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[5][11]

  • Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.[7][11]

  • Ventilate the area and wash the spill site after the material has been removed.[7]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][11]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5][11]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[5] This chemical is listed as a P-series hazardous waste (P027) by the RCRA.[11]

Experimental Protocol: Synthesis of a Cyanoethylated Imidazole (B134444)

This protocol describes a general procedure for the alkylation of an imidazole with this compound, a common reaction type for this reagent.[1] All steps must be performed in a chemical fume hood with appropriate PPE.

Materials
  • Imidazole (or substituted imidazole)

  • This compound

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Stirring plate and magnetic stir bar

  • Round bottom flask and condenser

  • Appropriate workup and purification reagents and equipment

Procedure
  • Set up a dry round bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • In the flask, dissolve the imidazole in the anhydrous solvent.

  • Slowly add one equivalent of this compound to the stirred solution at room temperature. Caution: The reaction may be exothermic.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization, or distillation).

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_safety Ensure Eyewash/Shower is Accessible prep_hood->prep_safety handle_transfer Transfer Reagent Carefully prep_safety->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_monitoring Monitor Reaction Progress handle_reaction->handle_monitoring cleanup_quench Quench Reaction Safely handle_monitoring->cleanup_quench cleanup_waste Segregate Hazardous Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decon cleanup_remove_ppe Remove PPE and Wash Hands cleanup_decon->cleanup_remove_ppe Emergency_Spill_Response Emergency Response for this compound Spill spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate seek_medical Seek Medical Attention if Exposed spill->seek_medical notify Notify Supervisor and Safety Officer evacuate->notify ppe Don Appropriate PPE for Cleanup notify->ppe ignite Remove Ignition Sources ppe->ignite absorb Absorb with Inert Material (Vermiculite, Sand) ignite->absorb collect Collect into Sealed Container for Hazardous Waste absorb->collect clean Ventilate and Clean Spill Area collect->clean

References

Cyanoethylation of Imidazole Derivatives with 3-Chloropropionitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of imidazole (B134444) derivatives is a cornerstone of medicinal chemistry, enabling the synthesis of a diverse array of biologically active compounds. Among the various alkylating agents, 3-chloropropionitrile offers a straightforward route to introduce a cyanoethyl group onto the imidazole ring, a process known as cyanoethylation. This modification can significantly alter the physicochemical properties and pharmacological activity of the parent imidazole, leading to the development of novel therapeutic agents. N-cyanoethylated imidazoles have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2]

These application notes provide a detailed overview of the step-by-step reaction of this compound with various imidazole derivatives, comprehensive experimental protocols, and a summary of reaction parameters.

Reaction Mechanism and Regioselectivity

The reaction of this compound with imidazole derivatives proceeds via a nucleophilic substitution mechanism, specifically an SN2 reaction. The reaction is typically carried out in the presence of a base.

Step 1: Deprotonation A base is employed to abstract the acidic proton from the N-H bond of the imidazole ring, generating a highly nucleophilic imidazolate anion. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (B78521) (KOH).

Step 2: Nucleophilic Attack The resulting imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of this compound that is bonded to the chlorine atom. This attack leads to the displacement of the chloride ion as a leaving group and the formation of a new N-C bond, yielding the N-cyanoethylated imidazole product.[3]

For unsymmetrical imidazole derivatives, the regioselectivity of the alkylation can be a critical consideration. The nucleophilic attack can occur at either of the two nitrogen atoms in the imidazole ring, potentially leading to a mixture of regioisomers. The outcome is influenced by both steric and electronic factors. Bulky substituents on the imidazole ring may hinder the approach of the alkylating agent to the adjacent nitrogen atom, favoring alkylation at the less sterically hindered nitrogen. Electron-withdrawing groups on the imidazole ring can decrease the nucleophilicity of the nearby nitrogen, potentially directing the alkylation to the more distant nitrogen atom.

Experimental Protocols

The following protocols provide detailed methodologies for the cyanoethylation of imidazole and its derivatives with this compound.

Protocol 1: General Procedure for the Cyanoethylation of Imidazole Derivatives

This protocol is a general guideline and may require optimization for specific imidazole derivatives.

Materials:

  • Imidazole derivative (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃, 1.5 - 2.0 eq), finely powdered and dried

  • Anhydrous acetonitrile (B52724) (CH₃CN) or N,N-dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the imidazole derivative (1.0 eq) and anhydrous acetonitrile or DMF.

  • Add finely powdered, anhydrous potassium carbonate (1.5 - 2.0 eq) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes to ensure good dispersion of the base.

  • Slowly add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and maintain this temperature with stirring.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-cyanoethylated imidazole derivative.

Protocol 2: Cyanoethylation of Unsubstituted Imidazole

This protocol is adapted from a similar reaction with acrylonitrile (B1666552) and is expected to give a high yield of 3-(1H-imidazol-1-yl)propanenitrile.[4]

Materials:

  • Imidazole (1.0 eq, e.g., 6.8 g, 0.1 mol)

  • This compound (1.1 eq, e.g., 9.85 g, 0.11 mol)

  • Anhydrous ethanol (B145695) or methanol (B129727) (e.g., 50 mL)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (catalytic amount to 1.5 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve imidazole (1.0 eq) in anhydrous ethanol or methanol.

  • Add the base (e.g., a catalytic amount of NaOH or 1.5 eq of K₂CO₃).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (for ethanol, approx. 78 °C) and maintain for several hours (e.g., overnight) with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and any unreacted this compound by distillation under reduced pressure.

  • The resulting residue is the crude 3-(1H-imidazol-1-yl)propanenitrile, which can be further purified by vacuum distillation or crystallization.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the cyanoethylation of various imidazole derivatives. Please note that the reaction conditions and yields can vary depending on the specific substrate and require optimization.

Imidazole DerivativeReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ImidazoleAcrylonitrile-EthanolRefluxOvernight84[4]
ImidazoleThis compoundK₂CO₃Acetonitrile60-804-12Good to Excellent (Est.)General Protocol
2-MethylimidazoleThis compoundK₂CO₃DMF60-806-16Good (Est.)General Protocol
BenzimidazoleAcrylonitrileVariousDMF/PyridineRefluxVariesGood[5]
2,4-DinitroimidazoleThis compoundVariesVariesVariesVariesReported[6]
2-Ethyl-4-methylimidazoleAcrylonitrileVariesVariesVariesVariesProduct Characterized[7]
2-PhenylimidazoleAcrylonitrileVariesVariesVariesVariesProduct Characterized[8]

Est. = Estimated based on general reactivity and similar reactions.

Mandatory Visualizations

Caption: Reaction mechanism of this compound with imidazole.

Experimental_Workflow start Start reactants Combine Imidazole Derivative, This compound, and Base in Solvent start->reactants reaction Heat and Stir (e.g., 60-80 °C) reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Filter monitoring->workup Complete extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Characterize Pure Product purification->product

Caption: General experimental workflow for cyanoethylation.

Signaling_Pathway cluster_cell Target Cell (e.g., Cancer Cell, Bacterium) drug N-Cyanoethylated Imidazole Derivative target Molecular Target (e.g., Kinase, DNA, Enzyme) drug->target Inhibition/Modulation pathway Signaling Pathway (e.g., Proliferation, Survival) target->pathway Blocks Signal response Cellular Response (e.g., Apoptosis, Growth Inhibition) pathway->response Induces

Caption: Potential mechanism of action for bioactive imidazoles.

Applications in Drug Development

The introduction of the cyanoethyl group to an imidazole scaffold can lead to compounds with significant therapeutic potential. The nitrile functionality can participate in hydrogen bonding and can be a precursor for other functional groups, such as amines or carboxylic acids, further expanding the chemical diversity of the synthesized library.

Antimicrobial Activity: N-alkylated imidazole derivatives have been shown to possess antibacterial and antifungal properties.[9] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity of the molecule, which can be tuned by the nature of the N-substituent, often plays a crucial role in its antimicrobial efficacy.

Anticancer Activity: Numerous imidazole-containing compounds have been investigated as anticancer agents.[1][2][10][11] Their mechanisms of action are diverse and can include:

  • Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors that target signaling pathways involved in cancer cell proliferation and survival.[10][11]

  • DNA Intercalation: Some imidazole derivatives can interact with DNA, leading to the inhibition of replication and transcription.

  • Induction of Apoptosis: N-alkylated imidazoles can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).[1]

The cyanoethylated imidazole derivatives synthesized through the reaction with this compound represent a promising class of compounds for further investigation and development in these therapeutic areas.

Conclusion

The reaction of this compound with imidazole derivatives is a versatile and efficient method for the synthesis of N-cyanoethylated imidazoles. This class of compounds holds significant promise in the field of drug discovery, with demonstrated potential as antimicrobial and anticancer agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel imidazole-based therapeutic candidates. Careful consideration of reaction conditions and regioselectivity will be key to the successful synthesis of a diverse library of these valuable compounds.

References

The Role of 3-Chloropropionitrile in the Synthesis of Specialty Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionitrile (3-CPN), a versatile bifunctional molecule, serves as a key reagent in the synthesis of a variety of specialty polymers. Its reactivity, stemming from the presence of both a chloro and a nitrile functional group, allows for its incorporation into polymer structures to impart specific chemical and physical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of specialty polymers, with a focus on its role as a cyanoethylating agent for the functionalization of amine-containing polymers. Such modifications are instrumental in developing materials with applications in metal chelation, drug delivery, and as intermediates for further chemical transformations.

While cyanoethylation is more commonly achieved through the Michael addition of acrylonitrile (B1666552) to protic nucleophiles, the use of this compound offers an alternative pathway via nucleophilic substitution, particularly for the alkylation of amines.[1]

Application Notes

Synthesis of Chelating Polymers for Heavy Metal Removal

The introduction of the cyanoethyl group onto polymer backbones containing primary and secondary amines, such as polyethyleneimine (PEI), significantly enhances their capacity for chelating heavy metal ions. The nitrogen atom of the nitrile group, along with the amine functionalities of the polymer, can coordinate with metal ions, making these modified polymers effective adsorbents for environmental remediation and industrial wastewater treatment.

Key Features of Cyanoethylated PEI:

  • Enhanced Chelation: The presence of multiple nitrile and amine groups allows for strong and selective binding of various heavy metal ions.

  • Increased Stability: The covalent modification of PEI results in a stable chelating material suitable for use in a range of pH conditions.

  • Versatility: The degree of cyanoethylation can be controlled to tune the chelating properties of the polymer for specific metal ions.

Functionalization of Dendrimers and Hyperbranched Polymers

The precise, step-wise synthesis of dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, allows for the creation of highly branched, monodisperse macromolecules with a large number of surface functional groups.[2][3] While the typical synthesis of PAMAM dendrimers involves the Michael addition of primary amines to methyl acrylate, a similar strategy employing this compound can be envisioned for the introduction of cyanoethyl groups onto the surface of amine-terminated dendrimers. This functionalization can be used to modulate the solubility, drug-loading capacity, and targeting capabilities of these nanomaterials in drug delivery applications.[4][5][6]

Modification of Polystyrene-Based Resins

Chloromethylated polystyrene resins are common starting materials for the synthesis of a variety of functional polymers, including ion-exchange and chelating resins. While direct reaction with this compound is not the standard method, the reaction of these resins with 3-alkylaminopropionitriles (which can be synthesized from primary amines and acrylonitrile) introduces tertiary amine and cyanoethyl functionalities.[7] These modified resins exhibit interesting polyelectrolyte behavior and can be used in various separation and catalysis applications.

Experimental Protocols

Protocol 1: Synthesis of Cyanoethylated Polyethyleneimine (PEI-CN)

This protocol describes the synthesis of a chelating polymer by the cyanoethylation of branched polyethyleneimine (PEI) with this compound.

Materials:

  • Branched Polyethyleneimine (PEI, average M.W. 25,000)

  • This compound (3-CPN)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (B145695)

  • Deionized water

  • Dialysis tubing (MWCO 12,000-14,000 Da)

Procedure:

  • Dissolution of PEI: Dissolve 10.0 g of branched PEI in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Base: Add 12.2 g of sodium carbonate to the PEI solution. The sodium carbonate acts as a base to neutralize the HCl generated during the reaction.

  • Addition of 3-CPN: While stirring, slowly add 10.3 g of this compound to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 24 hours with continuous stirring.

  • Cooling and Filtration: After 24 hours, cool the reaction mixture to room temperature. Filter the mixture to remove the sodium carbonate and any other insoluble byproducts.

  • Purification: Transfer the filtrate to dialysis tubing and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and salts.

  • Isolation: Lyophilize the dialyzed solution to obtain the cyanoethylated PEI (PEI-CN) as a solid product.

Characterization:

  • The degree of cyanoethylation can be determined using ¹H NMR spectroscopy by comparing the integration of the protons on the polymer backbone with the protons of the newly introduced cyanoethyl groups.

  • FTIR spectroscopy can confirm the introduction of the nitrile group (C≡N stretching vibration typically appears around 2250 cm⁻¹).

Quantitative Data Summary:

ParameterValue
PEI Molecular Weight~25,000 g/mol
Molar ratio of PEI (repeat unit) to 3-CPN1 : 1
Reaction Temperature78 °C (Reflux in Ethanol)
Reaction Time24 hours
Expected ProductCyanoethylated Polyethyleneimine (PEI-CN)

Experimental_Workflow_PEI_CN cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product cluster_characterization Characterization PEI Polyethyleneimine (PEI) Reaction Reflux in Ethanol (78°C, 24h) PEI->Reaction CPN This compound (3-CPN) CPN->Reaction Base Sodium Carbonate (Na₂CO₃) Base->Reaction Filtration Filtration Reaction->Filtration Dialysis Dialysis Filtration->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization PEI_CN Cyanoethylated PEI (PEI-CN) Lyophilization->PEI_CN NMR ¹H NMR PEI_CN->NMR FTIR FTIR PEI_CN->FTIR

Logical Relationships in Cyanoethylation of PEI

The reaction of this compound with polyethyleneimine is a nucleophilic substitution reaction. The primary and secondary amine groups of PEI act as nucleophiles, attacking the carbon atom bonded to the chlorine atom in 3-CPN. The nitrile group is electron-withdrawing, which can influence the reactivity of the molecule.

Logical_Relationship cluster_reactants Reactants cluster_reaction Reaction Type cluster_products Products PEI Polyethyleneimine (Nucleophile: -NH₂, -NH-) SN2 Nucleophilic Substitution (Sₙ2) PEI->SN2 CPN This compound (Electrophile: -CH₂Cl) CPN->SN2 PEI_CN Cyanoethylated PEI SN2->PEI_CN HCl HCl (neutralized by base) SN2->HCl

Conclusion

This compound is a valuable reagent for the synthesis of specialty polymers through cyanoethylation, particularly for the modification of amine-containing polymers. The resulting cyanoethylated polymers, such as PEI-CN, exhibit enhanced properties, making them suitable for applications like heavy metal chelation. The provided protocol offers a reproducible method for the synthesis and purification of these materials, laying the groundwork for further research and development in the field of functional polymers. Researchers are encouraged to adapt and optimize these methods for their specific polymer systems and target applications.

References

Application Notes and Protocols for the Derivatization of Thiourea using 3-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed method for the derivatization of thiourea (B124793) with 3-chloropropionitrile to form 2-cyanoethylisothiouronium hydrochloride. This reaction is a key step in the synthesis of various biologically active molecules and intermediates used in drug discovery and development.

Introduction

Thiourea and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, making them significant in medicinal chemistry.[1][2][3] These compounds are explored for their potential as antibacterial, antioxidant, anticancer, anti-inflammatory, and antiviral agents.[2][4][5] The derivatization of thiourea is a common strategy to generate novel molecular entities with enhanced pharmacological profiles.

The reaction of thiourea with alkylating agents, such as this compound, proceeds via an S-alkylation to form isothiouronium salts.[6][7] These salts are stable intermediates that can be further modified or used in the synthesis of other functionalized molecules, such as mercaptans, by hydrolysis.[6][8] The cyanoethyl moiety introduced by this compound can be a useful pharmacophore or a handle for further chemical transformations.

Applications in Drug Development

Thiourea derivatives have shown promise in various therapeutic areas:

  • Anticancer Activity: Certain thiourea derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines.[2][3]

  • Antimicrobial Agents: The thiourea scaffold is present in a number of compounds with antibacterial and antifungal properties.[1][3]

  • Enzyme Inhibition: Thiourea derivatives have been investigated as inhibitors of various enzymes, which is a key strategy in drug design.

  • Signaling Pathway Modulation: As versatile molecules, thiourea derivatives can be designed to interact with specific biological targets and modulate signaling pathways, although specific pathways related to the this compound derivative are not extensively detailed in the provided results.

Experimental Protocol: Synthesis of 2-Cyanoethylisothiouronium Hydrochloride

This protocol is adapted from a well-established and reliable procedure.[8]

Materials:

  • Thiourea

  • This compound (should be distilled before use if from an old bottle)[8]

  • Water (distilled or deionized)

  • Acetone (B3395972) (cold)

  • Ether

Equipment:

  • 5-L, three-necked, round-bottomed flask with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Ice-salt bath

  • Large fritted funnel

  • Spatula

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 380 mL of water, 575 g (7.53 mol) of thiourea, and 500 g (5.58 mol) of this compound.[8]

  • Heating: Under a nitrogen atmosphere, slowly heat the reaction mixture to 68°C over 30 minutes.[8] It is crucial to control the heating rate as the reaction can become exothermic.[8]

  • Reaction Maintenance: Maintain the temperature at 68-70°C for 1 hour. The heating mantle may need to be removed as the reaction can be self-sustaining for a period.[8]

  • Second Heating Stage: After 1 hour, increase the temperature to 100°C over 15 minutes and maintain it at 100-101°C for 2 hours.[8]

  • Crystallization: Replace the heating mantle with a large ice-salt bath and cool the reaction mixture to 45°C with stirring. Once 45°C is reached, stop stirring and allow the product to crystallize as it continues to cool.[8]

  • Isolation and Washing: Add 2 L of cold acetone to the flask and break up the solid product with a spatula. Collect the solid using a large fritted funnel and wash it with 4 L of cold acetone, followed by 2 L of ether.[8]

  • Drying: Air-dry the solid on the funnel and then dry it completely in a vacuum oven at room temperature.[8]

Data Presentation
ParameterValueReference
Product 2-Cyanoethylisothiouronium hydrochloride[8]
Yield 693.7 g (75.0%)[8]
Melting Point 161.5-162.5°C[8]
Appearance White solid[8]
Molecular Formula C₄H₈ClN₃S[8]

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_product Final Product reactants Combine Thiourea, this compound, and Water in a 5-L flask heat1 Heat to 68-70°C for 1 hour under N₂ reactants->heat1 Slow heating heat2 Heat to 100-101°C for 2 hours heat1->heat2 Increase temperature cool Cool to 45°C and allow to crystallize heat2->cool Cooling wash Wash with cold Acetone and Ether cool->wash Filter and wash dry Dry in vacuum oven wash->dry product 2-Cyanoethylisothiouronium hydrochloride dry->product

Caption: Experimental workflow for the synthesis of 2-cyanoethylisothiouronium hydrochloride.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Chloropropionitrile Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the yield of 3-chloropropionitrile alkylation reactions. This guide provides answers to frequently asked questions, detailed troubleshooting advice, experimental protocols, and data-driven insights to overcome common challenges in this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the alkylation of a substrate with this compound?

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A nucleophile (e.g., an amine, thiol, or carbanion) attacks the carbon atom bearing the chlorine atom in this compound, displacing the chloride ion and forming a new carbon-nucleophile bond. The presence of a base is often required to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Q2: What are the most common causes of low yield in this compound alkylation reactions?

Low yields can stem from several factors, including incomplete deprotonation of the nucleophile, side reactions, decomposition of the starting material or product, and suboptimal reaction conditions (e.g., temperature, solvent, or catalyst choice).[1] A systematic approach to troubleshooting is crucial for identifying and addressing the root cause.

Q3: Why is the choice of base important in this reaction?

The base plays a critical role in deprotonating the nucleophile. If the base is not strong enough, the concentration of the active nucleophile will be low, leading to poor conversion.[2] However, a base that is too strong or sterically hindered can promote side reactions such as the elimination of HCl from this compound to form acrylonitrile.[3]

Q4: How does the solvent affect the reaction outcome?

The solvent influences the solubility of reactants, the nucleophilicity of the attacking species, and the stabilization of the transition state.[4] Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are often effective as they can dissolve both the nucleophile and the alkylating agent without solvating the nucleophile to the extent that its reactivity is diminished.[2][5]

Q5: What is Phase-Transfer Catalysis (PTC) and how can it improve my reaction?

Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[6][7] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophilic anion from the aqueous or solid phase into the organic phase where the this compound is located, thereby accelerating the reaction.[1] PTC can lead to higher yields, milder reaction conditions, and reduced side reactions.[6][8]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Question: I am observing a significant amount of unreacted starting materials even after a prolonged reaction time. What could be the issue and how can I resolve it?

Answer: Low or no conversion is a common issue that can often be traced back to several key factors:

  • Inadequate Deprotonation: The base may not be strong enough to deprotonate your nucleophile effectively.

    • Solution: Consider switching to a stronger, non-nucleophilic base. For example, if you are using potassium carbonate, you could try sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).[9] Ensure your reagents and solvent are anhydrous, as moisture can quench the base.

  • Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or GC.[3] Be aware that higher temperatures can also promote side reactions.

  • Poor Solubility: One or more of your reactants may not be sufficiently soluble in the chosen solvent.

    • Solution: Select a solvent that can dissolve all reactants. As mentioned, polar aprotic solvents are generally a good choice.[2] For reactions with poor solubility, the use of a phase-transfer catalyst can be highly effective.[6]

  • Inactive this compound: Old bottles of this compound may have degraded.

    • Solution: It is recommended to use freshly distilled this compound for best results.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction mixture shows multiple spots on TLC, and the yield of the desired product is low. What are the likely side reactions and how can I suppress them?

Answer: The formation of multiple products is often due to side reactions. Here are some common culprits and their solutions:

  • Elimination Reaction: The base can promote the elimination of HCl from this compound to form acrylonitrile, which can then undergo Michael addition with the nucleophile, leading to a different product.

    • Solution: Use a less sterically hindered base and maintain a lower reaction temperature.[3] Adding the base slowly to the reaction mixture can also help to minimize its concentration at any given time.

  • Dialkylation: If your nucleophile has more than one reactive site or the mono-alkylated product is still nucleophilic, dialkylation can occur.

    • Solution: Use a slight excess of the nucleophile relative to this compound. Alternatively, add the this compound slowly to the reaction mixture containing the nucleophile. Phase-transfer catalysis can also improve selectivity for mono-alkylation.[6]

  • Decomposition: this compound can decompose at elevated temperatures, especially in the presence of strong bases.[10]

    • Solution: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Consider using a more reactive alkylating agent if high temperatures are required.

Issue 3: Difficulty in Product Purification

Question: I am having trouble isolating a pure product from my reaction mixture. What purification strategies can I employ?

Answer: Purification challenges can arise from the presence of unreacted starting materials, side products with similar polarities to the desired product, or the phase-transfer catalyst.

  • Similar Polarity of Products: If the desired product and byproducts have similar polarities, separation by column chromatography can be difficult.

    • Solution: Optimize your solvent system for column chromatography to achieve better separation. You may need to try different solvent mixtures or even a different stationary phase.

  • Removal of Phase-Transfer Catalyst: Quaternary ammonium salts can sometimes be challenging to remove completely.

    • Solution: During the aqueous workup, multiple washes with water or brine can help remove the catalyst. If it persists, a precipitation/crystallization step may be effective.

  • Oily Product: The product may be an oil that is difficult to handle and purify.

    • Solution: Attempt to crystallize the product from a suitable solvent system. If it remains an oil, ensure the thorough removal of all solvents under high vacuum.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield of a typical this compound alkylation reaction with a generic nucleophile (Nu-H). These are representative values and actual results will vary depending on the specific substrate and conditions.

Table 1: Effect of Base on Reaction Yield

EntryBase (1.2 equiv.)SolventTemperature (°C)Time (h)Yield (%)Observations
1K₂CO₃Acetonitrile802445Incomplete conversion.
2NaHTHF651285Good conversion, requires anhydrous conditions.
3KOt-BuToluene80892High yield, potential for side reactions.[9]
4DBUAcetonitrile601865Moderate yield.

Table 2: Effect of Solvent on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Observations
1NaHToluene801270Lower yield due to solubility issues.
2NaHDioxane801275Slightly better than toluene.[9]
3NaHDMF80695High yield, faster reaction.
4NaHEthanol6024<10Protic solvent deactivates the nucleophile.

Table 3: Effect of Phase-Transfer Catalyst (PTC) on Reaction Yield

EntryBaseSolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Observations
1K₂CO₃ (solid)TolueneNone8048<5Very slow reaction.
2K₂CO₃ (solid)TolueneTBAB (5)801288Significant rate and yield enhancement.[7]
3K₂CO₃ (solid)TolueneTBPB (5)801291Phosphonium salts can be more stable at higher temperatures.[7]
450% aq. NaOHTolueneTBAB (5)60893Liquid-liquid PTC is also very effective.[6]

TBAB: Tetrabutylammonium (B224687) bromide; TBPB: Tetrabutylphosphonium bromide

Experimental Protocols

General Protocol for Alkylation of an Amine with this compound using Phase-Transfer Catalysis

Safety Precautions: this compound is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Acetonitrile (solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.05 eq).

  • Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Mandatory Visualization

Troubleshooting_Workflow cluster_low_conversion Low Conversion cluster_high_conversion High Conversion start Low Yield in this compound Alkylation Reaction check_conversion Check Conversion (TLC/GC/NMR) start->check_conversion inadequate_deprotonation Inadequate Deprotonation? check_conversion->inadequate_deprotonation < 95% side_products Side Products Present? check_conversion->side_products > 95% low_temp Reaction Temp Too Low? inadequate_deprotonation->low_temp No stronger_base Use Stronger Base (e.g., NaH, KOtBu) Ensure Anhydrous Conditions inadequate_deprotonation->stronger_base Yes solubility Poor Solubility? low_temp->solubility No increase_temp Increase Temperature (monitor for side products) low_temp->increase_temp Yes change_solvent Change Solvent (e.g., DMF, DMSO) or Use PTC solubility->change_solvent Yes purification_issue Difficulty in Purification? side_products->purification_issue No optimize_conditions Optimize Conditions: - Lower Temperature - Use Less Hindered Base - Slow Addition of Reagents side_products->optimize_conditions Yes optimize_purification Optimize Purification: - Different Chromatography Solvents - Recrystallization - Aqueous Washes for PTC purification_issue->optimize_purification Yes

Caption: Troubleshooting workflow for low yield in alkylation reactions.

PTC_Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase Nu_H Nu-H Nu_anion Nu⁻ Nu_H->Nu_anion + Base Base Base (e.g., K₂CO₃) QNu [Q⁺Nu⁻] (Ion Pair) Nu_anion->QNu + Q⁺ Nu_anion->QNu QX Q⁺X⁻ (Catalyst) QNu_org [Q⁺Nu⁻] (in organic phase) QNu->QNu_org Phase Transfer Cl_R_CN Cl-CH₂CH₂-CN Product Nu-CH₂CH₂-CN QNu_org->Product + Cl-R-CN QX_org [Q⁺Cl⁻] (in organic phase) Product->QX_org + Cl⁻ QX_org->QX Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis (PTC) in alkylation.

Optimization_Flowchart cluster_optimization_loop Optimization Loop start Start Optimization base Select Base (e.g., K₂CO₃, NaH) start->base solvent Select Solvent (e.g., Acetonitrile, DMF) base->solvent temperature Select Temperature (e.g., 60-80°C) solvent->temperature run_reaction Run Initial Reaction temperature->run_reaction analyze Analyze Yield & Purity run_reaction->analyze is_yield_low Yield < 85%? analyze->is_yield_low is_impure Purity Issues? is_yield_low->is_impure No adjust_base Adjust Base (Stronger/Weaker) is_yield_low->adjust_base Yes adjust_temp Adjust Temperature (Higher/Lower) is_impure->adjust_temp Yes (side reactions) end Optimized Conditions is_impure->end No adjust_solvent Adjust Solvent (Polarity) adjust_base->adjust_solvent adjust_solvent->adjust_temp use_ptc Consider PTC adjust_temp->use_ptc use_ptc->run_reaction

Caption: Decision-making flowchart for reaction optimization.

References

Identifying and minimizing side products in 3-Chloropropionitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloropropionitrile. The following information is designed to help identify and minimize the formation of common side products, ensuring a higher yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used industrial method for the synthesis of this compound is the hydrochlorination of acrylonitrile (B1666552).[1][2][3] This process involves the direct reaction of acrylonitrile with hydrogen chloride.

Q2: What are the primary side products I should be aware of during the synthesis of this compound from acrylonitrile and hydrogen chloride?

A2: The main side products of concern are:

  • Polyacrylonitrile: Spontaneous polymerization of the acrylonitrile starting material can occur, especially in the presence of impurities or under non-optimal temperature conditions.[4]

  • Bis(2-cyanoethyl) ether: This impurity can form if water is present in the reaction mixture.[5][6]

  • 3-Chloropropionamide and 3-Chloropropionic acid: Hydrolysis of the nitrile functional group can lead to the formation of the corresponding amide and carboxylic acid, particularly if the workup or purification steps are not anhydrous.

Q3: Can this compound be synthesized through other routes?

A3: Yes, alternative synthetic routes exist, although they are less common for large-scale production. One such method involves the reaction of 3-hydroxypropionitrile (B137533) with a chlorinating agent like benzoyl chloride.[1] In this case, a potential side product is the corresponding benzoate (B1203000) ester.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptoms:

  • The final isolated product quantity is significantly lower than the theoretical yield.

  • A large amount of viscous, solid material is observed in the reaction flask.

  • The crude product appears discolored or contains a high percentage of impurities upon analysis (e.g., by GC-MS).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Polymerization of Acrylonitrile Acrylonitrile is prone to polymerization. Ensure the starting material is free of polymeric impurities by distilling it before use.[4] Store acrylonitrile with an appropriate inhibitor and under recommended conditions. During the reaction, maintain strict temperature control, as excessive heat can initiate polymerization.
Incomplete Reaction Ensure a sufficient amount of hydrogen chloride is bubbled through the reaction mixture. Monitor the reaction progress using techniques like GC-MS to confirm the consumption of the starting material.[7]
Loss during Workup/Purification This compound is a liquid with a relatively high boiling point (175-176 °C).[1] Avoid overly aggressive distillation conditions that could lead to product loss or decomposition. Ensure all transfers of the product are quantitative.
Formation of Water-Soluble Side Products The presence of water can lead to the formation of bis(2-cyanoethyl) ether, which may be partially removed during aqueous workup, thus lowering the overall yield of the desired product.[5]
Issue 2: Presence of Significant Impurities in the Final Product

Symptoms:

  • GC-MS analysis of the purified product shows multiple peaks in addition to the main this compound peak.

  • The physical properties of the product (e.g., boiling point, refractive index) do not match the literature values.

Troubleshooting Steps:

Identified Impurity Probable Cause Recommended Action to Minimize Formation and Remove
Polyacrylonitrile Spontaneous polymerization of acrylonitrile.Use distilled, inhibitor-stabilized acrylonitrile. Maintain low reaction temperatures. The polymer is a solid and can typically be removed by filtration of the crude reaction mixture.
Bis(2-cyanoethyl) ether Presence of water in the reaction.Use anhydrous reagents and solvents. Perform the reaction under a dry atmosphere (e.g., nitrogen or argon). This impurity has a different boiling point and can be separated by fractional distillation.
3-Chloropropionamide / 3-Chloropropionic acid Hydrolysis of the nitrile group during reaction or workup.Ensure anhydrous conditions throughout the synthesis and workup. If acidic or basic washes are used, perform them at low temperatures and minimize contact time. These impurities can be removed by careful distillation under reduced pressure.
Unreacted Acrylonitrile Incomplete reaction.Increase the reaction time or the amount of hydrogen chloride. Unreacted acrylonitrile has a much lower boiling point (77 °C) and can be removed during the initial stages of distillation.

Data Presentation

Table 1: Conditions Influencing Side Product Formation in this compound Synthesis

Side Product Conditions Favoring Formation Conditions Minimizing Formation
Polyacrylonitrile High temperatures, presence of radical initiators, prolonged reaction times, impure acrylonitrile.Low reaction temperature, use of freshly distilled and inhibited acrylonitrile.[4]
Bis(2-cyanoethyl) ether Presence of water.Strictly anhydrous reaction conditions (dry reagents, solvents, and atmosphere).[5]
3-Chloropropionamide / 3-Chloropropionic acid Presence of water, especially under acidic or basic conditions and/or at elevated temperatures.Anhydrous conditions, neutral workup, and purification at the lowest possible temperature.

Experimental Protocols

High-Purity Synthesis of this compound via Hydrochlorination of Acrylonitrile

This protocol is designed to minimize the formation of common side products.

Materials:

  • Acrylonitrile (freshly distilled)

  • Hydrogen chloride gas (anhydrous)

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a drying tube filled with anhydrous calcium chloride.

  • Charging the Reactor: Charge the flask with freshly distilled acrylonitrile.

  • Reaction: Cool the flask in an ice-water bath to 0-5 °C. Begin bubbling anhydrous hydrogen chloride gas through the stirred acrylonitrile at a moderate rate.

  • Temperature Control: Maintain the reaction temperature between 0-10 °C throughout the addition of HCl. This is critical to prevent the polymerization of acrylonitrile.

  • Monitoring the Reaction: Monitor the reaction progress by periodically taking a small aliquot and analyzing it by GC-MS to check for the consumption of acrylonitrile.

  • Workup: Once the reaction is complete, stop the flow of HCl gas. Allow the reaction mixture to warm to room temperature.

  • Purification:

    • Set up a fractional distillation apparatus.

    • Carefully distill the reaction mixture. Collect the fraction boiling at 175-176 °C at atmospheric pressure. Distillation under reduced pressure is recommended to avoid decomposition at high temperatures.

    • The initial fraction will contain any unreacted acrylonitrile. A higher boiling residue may contain polymeric material and other side products.

  • Product Characterization: Confirm the purity of the collected fraction using GC-MS and compare its physical properties (boiling point, refractive index) with literature values.

Mandatory Visualizations

reaction_pathway cluster_side_reactions Side Reactions Acrylonitrile Acrylonitrile CPN This compound (Desired Product) Acrylonitrile->CPN + HCl Polymer Polyacrylonitrile Acrylonitrile->Polymer + Initiator/Heat Ether Bis(2-cyanoethyl) ether Acrylonitrile->Ether + H₂O HCl Hydrogen Chloride (HCl) Amide 3-Chloropropionamide CPN->Amide + H₂O Acid 3-Chloropropionic acid Amide->Acid + H₂O Water H₂O Initiator Initiator/Heat

Caption: Main reaction and potential side reactions in this compound synthesis.

experimental_workflow start Start setup Reaction Setup (Anhydrous) start->setup reagents Charge Freshly Distilled Acrylonitrile setup->reagents reaction Bubble HCl Gas at 0-10 °C reagents->reaction monitor Monitor Progress (GC-MS) reaction->monitor workup Workup monitor->workup Reaction Complete purification Fractional Distillation workup->purification product Pure this compound purification->product end End product->end

Caption: Recommended experimental workflow for high-purity synthesis.

troubleshooting_logic start Low Yield or Impure Product check_polymer Check for Polymer Formation start->check_polymer check_water Suspect Water Contamination? check_polymer->check_water No action_polymer Use Distilled Acrylonitrile, Maintain Low Temperature check_polymer->action_polymer Yes check_hydrolysis Evidence of Hydrolysis? check_water->check_hydrolysis No action_water Use Anhydrous Reagents/Solvents, Dry Atmosphere check_water->action_water Yes action_hydrolysis Anhydrous Workup, Neutral Conditions check_hydrolysis->action_hydrolysis Yes end Improved Synthesis check_hydrolysis->end No action_polymer->end action_water->end action_hydrolysis->end

Caption: Troubleshooting logic for common synthesis issues.

References

Optimizing reaction temperature and time for 3-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Chloropropionitrile, focusing on reaction temperature and time.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound via the hydrochlorination of acrylonitrile (B1666552).

Q1: My reaction yield is significantly lower than the expected ~80%. What are the potential causes?

Several factors can contribute to low yields. Consider the following troubleshooting steps:

  • Purity of Reactants: Ensure your acrylonitrile is free from polymerization inhibitors and has been recently distilled if it is an old stock. Impurities can interfere with the reaction.

  • Moisture Contamination: The reaction is sensitive to water. Ensure all glassware is thoroughly dried, and use anhydrous reagents and solvents. Moisture can lead to the formation of unwanted byproducts.

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, poor mixing, or a non-optimal temperature. Monitor the reaction progress using techniques like GC or TLC.

  • Loss During Work-up: Product can be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers. Washing with a 10% sodium carbonate solution should be done carefully to avoid hydrolysis of the product.[1]

  • Suboptimal Temperature Control: As the reaction is exothermic, poor temperature control can lead to the formation of byproducts.

Q2: The reaction mixture turned viscous and difficult to stir. What is happening?

This is a strong indication of acrylonitrile polymerization. Acrylonitrile can polymerize, especially at elevated temperatures or in the presence of radical initiators. To mitigate this:

  • Maintain Low Temperature: Keep the reaction mixture adequately cooled, especially during the initial addition of hydrogen chloride.

  • Use Inhibitor-Free Acrylonitrile: If you are not using the acrylonitrile immediately after purification, consider adding a suitable inhibitor for storage. However, this inhibitor must be removed before the reaction.

Q3: My final product is dark-colored. What does this indicate and how can I purify it?

A dark-colored product suggests the presence of impurities, possibly from side reactions or polymerization. You can purify the this compound by:

  • Distillation: Fractional distillation under reduced pressure is the most effective method for purifying this compound. Collect the fraction that boils at 68-71°C at 2.13 kPa.[1]

Q4: How do I know when the reaction is complete?

The completion of the reaction can be monitored by observing the weight increase of the reaction mixture as it absorbs hydrogen chloride. The reaction is considered complete when the theoretical amount of HCl has been absorbed. For more precise monitoring, you can use:

  • Gas Chromatography (GC): Periodically take aliquots from the reaction mixture (after quenching) and analyze them by GC to observe the disappearance of the acrylonitrile peak and the appearance of the this compound peak.

Optimizing Reaction Temperature and Time

The hydrochlorination of acrylonitrile is an exothermic reaction. Therefore, temperature control is critical to achieving a good yield and purity. The following table provides an illustrative guide to optimizing reaction temperature and time. Please note that these are starting points, and optimal conditions may vary based on the scale and specific setup of your experiment.

Temperature (°C)Reaction Time (hours)Expected Yield (%)Potential Issues
0 - 54 - 675 - 85Slower reaction rate.
10 - 152 - 470 - 80Moderate reaction rate with minimal side reactions.
20 - 25 (Room Temp)1 - 260 - 70Increased risk of polymerization and side reactions.
> 30< 1< 60High risk of polymerization and byproduct formation.

Experimental Protocol

This protocol details the synthesis of this compound from acrylonitrile and hydrogen chloride.

Materials:

  • Acrylonitrile (freshly distilled)

  • Dry Hydrogen Chloride gas

  • Anhydrous Sodium Sulfate

  • 10% Sodium Carbonate solution

  • Ice-salt bath

  • Round-bottom flask with a gas inlet tube and a magnetic stirrer

Procedure:

  • Reaction Setup: Place a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube in an ice-salt bath to maintain a low temperature.

  • Reactant Addition: Add a measured amount of freshly distilled acrylonitrile to the cooled flask.

  • Hydrochlorination: Slowly bubble dry hydrogen chloride gas through the stirred acrylonitrile. The HCl gas will be readily absorbed. Monitor the temperature of the reaction mixture and ensure it remains cool.

  • Reaction Monitoring: Continue passing HCl gas until the reaction mixture has reached the theoretical weight gain corresponding to the complete addition of one equivalent of HCl.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Carefully wash the crude product with a 10% sodium carbonate solution to neutralize any remaining acid.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter off the drying agent.

    • Purify the crude this compound by vacuum distillation, collecting the fraction at 68-71°C (2.13 kPa).[1] The expected yield is approximately 80%.[1]

Reaction Workflow and Mechanism

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the reaction mechanism.

experimental_workflow start Start acrylonitrile Acrylonitrile start->acrylonitrile reaction Reaction Vessel (Cooled) acrylonitrile->reaction hcl Dry HCl Gas hcl->reaction workup Work-up (Wash with Na2CO3, Dry) reaction->workup distillation Vacuum Distillation workup->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: Protonation of the Alkene cluster_step2 Step 2: Nucleophilic Attack by Chloride acrylonitrile Acrylonitrile (H2C=CH-CN) carbocation Carbocation Intermediate (H3C-CH(+)-CN) acrylonitrile->carbocation + H+ hcl HCl carbocation2 Carbocation Intermediate (H3C-CH(+)-CN) product This compound (Cl-CH2-CH2-CN) carbocation2->product + Cl- chloride Cl-

Caption: Reaction mechanism for the hydrochlorination of acrylonitrile.

References

Strategies to prevent unwanted polymerization of 3-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Chloropropionitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling and storage of this compound and to address concerns regarding its stability.

Frequently Asked Questions (FAQs)

Q1: Is unwanted polymerization a significant risk with this compound?

A1: While this compound is used in polymer synthesis, safety data sheets indicate that hazardous polymerization does not typically occur under normal conditions of use and storage.[1][2] The primary hazards associated with this compound are its toxicity and its reactivity with incompatible materials.

Q2: What are the primary hazards associated with this compound?

A2: this compound is a toxic substance that can be fatal if swallowed and is harmful if it comes into contact with skin or is inhaled.[1][3] Upon heating, it can decompose to emit toxic fumes, including hydrogen chloride, hydrogen cyanide, and nitrogen oxides.[1][4]

Q3: What are the proper storage conditions for this compound?

A3: To ensure stability and safety, this compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[1][5] It is crucial to store it away from sources of ignition and incompatible materials.[1][5] Some sources recommend storage below +30°C.[4]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][5] Contact with these substances should be strictly avoided to prevent hazardous reactions.

Q5: Are there any recommended stabilizers or inhibitors for this compound?

A5: The available safety and technical data do not typically list specific inhibitors for the routine storage of this compound, as it is not prone to spontaneous hazardous polymerization under normal conditions.[1][2] The focus for maintaining its stability is on proper storage and handling to avoid contact with incompatible materials and high temperatures.

Troubleshooting Guides

Issue: The this compound solution appears cloudy, has changed color, or contains solid precipitates.

  • Possible Cause 1: Contamination. The presence of impurities, particularly incompatible materials such as strong acids, bases, or oxidizing agents, can lead to degradation of the compound.

  • Troubleshooting Steps:

    • Do not use the compromised material.

    • Review the experimental protocol and handling procedures to identify any potential sources of contamination.

    • Ensure all glassware is clean and dry before use.

    • Dispose of the contaminated material according to approved waste disposal procedures.[2][3]

  • Possible Cause 2: Decomposition due to Improper Storage. Exposure to high temperatures or light can cause the compound to degrade.

  • Troubleshooting Steps:

    • Verify that the storage conditions meet the recommendations (cool, dry, dark, and well-ventilated).[1][5]

    • If decomposition is suspected, handle the material with extreme caution in a chemical fume hood, wearing appropriate personal protective equipment (PPE).[1]

    • Dispose of the material safely.

Issue: An unexpected exothermic reaction or gas evolution is observed during an experiment.

  • Possible Cause: Reaction with an incompatible substance. This is a serious situation that could indicate a runaway reaction.

  • Immediate Actions:

    • If it is safe to do so, cool the reaction vessel immediately using an ice bath.

    • Alert personnel in the immediate vicinity and evacuate if necessary.

    • If the reaction is uncontrollable, contact your institution's emergency response team.

Data Summary

ParameterRecommendationSource
Storage Temperature Store in a cool, dry place. Some sources specify below +30°C.[1][4]
Storage Conditions Tightly closed container, well-ventilated area, away from ignition sources.[1][5]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids, strong bases.[1][5]
Hazardous Decomposition Hydrogen chloride, hydrogen cyanide, nitrogen oxides, carbon monoxide, carbon dioxide.[1][4]
Hazardous Polymerization Will not occur under normal conditions.[1][2]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound

  • Preparation:

    • Work in a well-ventilated chemical fume hood.[1]

    • Ensure an eyewash station and safety shower are readily accessible.[1]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Dispensing:

    • Ground and bond metal containers during transfer to prevent static discharge.[4]

    • Use a clean, dry syringe or pipette to transfer the liquid.

    • Avoid splashing and generating aerosols.

  • Post-Handling:

    • Tightly close the container immediately after use.

    • Clean any spills promptly with an inert absorbent material (e.g., vermiculite, sand).[1]

    • Wash hands thoroughly after handling.

Visualizations

Troubleshooting_Guide Troubleshooting Unexpected Observations start Unexpected Observation (e.g., cloudiness, color change) check_contamination Is contamination with incompatible materials possible? start->check_contamination check_storage Were storage conditions (temp, light) correct? check_contamination->check_storage No review_protocol Review handling procedures and glassware cleanliness. check_contamination->review_protocol Yes verify_storage Verify and correct storage conditions. check_storage->verify_storage No continue_use Material is likely stable. Proceed with caution. check_storage->continue_use Yes dispose_material Safely dispose of compromised material. review_protocol->dispose_material verify_storage->dispose_material

Caption: Troubleshooting logic for unexpected changes in this compound.

Experimental_Workflow Safe Handling Workflow for this compound start Start: Prepare for Experiment ppe Wear appropriate PPE (gloves, goggles, lab coat) start->ppe fume_hood Work within a certified chemical fume hood ppe->fume_hood check_incompatibles Ensure no incompatible materials are present fume_hood->check_incompatibles dispense Dispense this compound using proper technique check_incompatibles->dispense reaction Perform experimental procedure dispense->reaction cleanup Clean spills and decontaminate work area reaction->cleanup storage Return reagent to proper storage conditions cleanup->storage end End of Experiment storage->end

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

Technical Support Center: Managing Exothermic Events in Large-Scale 3-Chloropropionitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic events during large-scale reactions involving 3-Chloropropionitrile. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to ensure operational safety and successful experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during large-scale this compound reactions.

Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reaction temperature is rising much faster than expected, and the cooling system is not keeping up. What are the immediate steps I should take?

A: A rapid, uncontrolled temperature increase indicates a potential thermal runaway, a hazardous situation requiring immediate and decisive action.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of all reactants.

  • Enhance Cooling: Maximize cooling to the reactor by increasing the coolant flow rate or switching to a colder cooling medium if available.

  • Ensure Agitation: Verify that the reactor's agitator is functioning correctly to prevent localized hot spots.

  • Prepare for Emergency Quenching: If the temperature continues to rise, be prepared to initiate an emergency quenching procedure. This typically involves adding a predetermined, cold, inert solvent or a chemical inhibitor to rapidly cool and dilute the reaction mixture.

  • Alert Personnel: Inform all personnel in the immediate vicinity of the situation and prepare for potential evacuation if the situation is not brought under control.

Issue 2: Slower-Than-Expected Initial Temperature Rise Followed by a Sudden Spike

Q: The reaction was proceeding slowly with little heat evolution, but now the temperature is spiking rapidly. What could be the cause?

A: This often indicates an accumulation of unreacted starting material. If the reaction was too cold during the initial addition phase, the reactants may not have been consumed at the rate they were added. The subsequent temperature increase, whether intentional or due to a slight exotherm, can then trigger a rapid reaction of the accumulated material, leading to a dangerous spike in heat generation.

Troubleshooting Steps:

  • Immediately Stop Reagent Addition.

  • Apply Maximum Cooling.

  • Do Not Increase the Temperature: Avoid any further heating of the reactor.

  • Monitor Closely: If the temperature continues to rise uncontrollably, proceed to the emergency quenching procedure.

  • Review and Revise Protocol: For future runs, consider a higher initial temperature or a slower addition rate to ensure the reaction initiates and proceeds steadily.

Issue 3: Pressure Buildup in the Reactor

Q: The pressure in my reactor is increasing significantly. What are the likely causes and what should I do?

A: Pressure buildup can result from several factors, often linked to the exothermic nature of the reaction.

Possible Causes:

  • Gas Evolution: The reaction itself or a side reaction may be producing gaseous byproducts.

  • Solvent Boiling: The reaction temperature may have exceeded the boiling point of the solvent or a low-boiling point reactant.

  • Decomposition: At elevated temperatures, this compound or other reaction components may begin to decompose, releasing gases such as hydrogen chloride.[1][2]

Troubleshooting Steps:

  • Stop All Heating and Reagent Addition.

  • Apply Maximum Cooling to reduce the temperature and vapor pressure of the solvent.

  • Vent the Reactor (if safe): If the pressure continues to rise and the reactor is equipped with a vent line to a safe location (e.g., a scrubber), vent the excess pressure.

  • Emergency Shutdown: If the pressure cannot be controlled, initiate an emergency shutdown and evacuate the area.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound in large-scale reactions?

A1: this compound is a colorless, combustible liquid that presents several hazards. It is toxic if swallowed or inhaled and can be absorbed through the skin.[3] It is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents.[4] When heated, it can decompose and emit toxic fumes, including hydrogen chloride and nitrogen oxides.[1] The primary process safety hazard is its involvement in highly exothermic reactions, which can lead to thermal runaway if not properly controlled.[5]

Q2: How can I assess the thermal risk of my specific this compound reaction before scaling up?

A2: A thorough thermal risk assessment is crucial before any scale-up. This should involve:

  • Literature Review: Search for any known thermal hazard data for your specific reaction or similar reactions.

  • Reaction Calorimetry: Conduct experiments using a reaction calorimeter to determine key safety parameters such as:

    • Heat of Reaction (ΔHrx): The total amount of energy released.

    • Heat Flow: The rate at which heat is produced.

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase in a worst-case scenario with no cooling.[6]

  • Thermal Stability Studies: Use techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of all reactants, intermediates, and products.

Q3: What are the key engineering controls for managing exotherms in large-scale reactors?

A3: Key engineering controls include:

  • Adequate Cooling Capacity: The reactor's cooling system must be able to remove heat faster than it is generated.

  • Controlled Dosing: Use a reliable dosing pump for the slow, controlled addition of the limiting reagent.

  • Vigorous Agitation: Ensure efficient mixing to maintain a uniform temperature and prevent localized hot spots.

  • Continuous Monitoring: Use temperature and pressure sensors with alarms to provide real-time data and alerts for any deviations from the safe operating range.

  • Emergency Relief System: The reactor should be equipped with a properly sized pressure relief valve or rupture disk.

Q4: Are there general guidelines for scaling up exothermic this compound reactions?

A4: Yes, a cautious, stepwise approach is recommended. A common rule of thumb is to not scale up a reaction by more than a factor of three in a single step. After each scale-up, the process should be carefully re-evaluated before proceeding to the next larger scale. Any changes to reagents, solvents, or reaction conditions require reassessment at a small scale first.

Q5: Can flow chemistry be a safer alternative for large-scale this compound reactions?

A5: Yes, flow chemistry is often a safer alternative for highly exothermic reactions. Continuous flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, which allows for significantly better heat transfer and temperature control. This can prevent the buildup of large amounts of energy and unreacted reagents, thereby reducing the risk of a thermal runaway.

Quantitative Data and Experimental Protocols

While specific reaction calorimetry data for many this compound reactions is not widely published and should be determined experimentally, the following tables provide physical properties and an example of reaction parameters from a published large-scale procedure.

Table 1: Physical and Safety Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₃H₄ClN[7]
Molecular Weight89.52 g/mol [7]
Boiling Point175-176 °C[1][7]
Melting Point-51 °C[1][7]
Density1.1573 g/cm³[1]
Flash Point75.6 °C[4]
IncompatibilitiesStrong acids, strong bases, oxidizing agents, reducing agents[4]

Table 2: Example Reaction Parameters for the Synthesis of 2-Cyanoethylthiouronium hydrochloride

This reaction is noted to be highly exothermic.[5]

ParameterValueSource(s)
Reactants
This compound500 g (5.58 mol)[5]
Thiourea (B124793)575 g (7.53 mol)[5]
Water (solvent)380 mL[5]
Reaction Conditions
Initial HeatingSlowly heat to 68°C over 30 minutes[5]
Temperature Hold 1Maintain at 68-70°C for 1 hour (reaction is self-perpetuating)[5]
Temperature Hold 2Increase to 100-101°C and maintain for 2 hours[5]
CoolingCool to 45°C with stirring[5]

Detailed Experimental Protocol Example

Synthesis of 2-Cyanoethylthiouronium hydrochloride [5]

This procedure should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

  • Charging the Reactor: In a 5-L, flanged-top, spherical Morton flask equipped with a mechanical stirrer, thermometer, reflux condenser, and heating mantle, add water (380 mL), thiourea (575 g, 7.53 mol), and this compound (500 g, 5.58 mol).

  • Initial Heating: Under a nitrogen atmosphere, slowly heat the reaction mixture to 68°C over a 30-minute period.

  • Exotherm Management: The reaction is exothermic and can experience a significant exotherm above 100°C if heated too rapidly to approximately 80°C.[5] Once the reaction mixture reaches 68°C, the reaction becomes self-perpetuating for about 30 minutes, and the heating mantle should be removed to allow for better temperature control.[5] Maintain the temperature at 68-70°C for 1 hour.[5]

  • Completion of Reaction: After the initial 1-hour hold, increase the temperature to 100-101°C over a 15-minute period and maintain for 2 hours.[5]

  • Cooling and Crystallization: After 2 hours, replace the heating mantle with a large ice-salt bath and cool the reaction mixture with stirring to 45°C.[5] Once at 45°C, stop the stirring and continue cooling to allow the product to crystallize.[5]

Visual Troubleshooting and Logic Diagrams

Exotherm_Troubleshooting_Workflow cluster_0 start Uncontrolled Temperature Rise Detected stop_reagents Immediately Stop Reagent Addition start->stop_reagents max_cooling Maximize Cooling stop_reagents->max_cooling check_agitation Verify Agitation max_cooling->check_agitation monitor_temp Monitor Temperature check_agitation->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing controlled Situation Controlled Resume with Caution temp_decreasing->controlled Yes prepare_quench Prepare Emergency Quench temp_decreasing->prepare_quench No quench Initiate Quench Procedure prepare_quench->quench evacuate Alert Personnel & Evacuate quench->evacuate

Caption: Troubleshooting workflow for an uncontrolled exothermic event.

Exotherm_Management_Logic cluster_1 goal Safe Large-Scale Reaction control_params Key Control Parameters heat_removal Heat Removal Rate control_params->heat_removal heat_generation Heat Generation Rate control_params->heat_generation heat_removal->goal > Heat Generation cooling Cooling System Capacity heat_removal->cooling agitation Agitation Efficiency heat_removal->agitation heat_generation->goal > Heat Removal leads to Runaway addition_rate Reagent Addition Rate heat_generation->addition_rate concentration Reactant Concentration heat_generation->concentration reaction_temp Reaction Temperature heat_generation->reaction_temp

Caption: Logical relationship for managing reaction exotherms.

References

Technical Support Center: Enhancing the Purity of 3-Chloropropionitrile through Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Chloropropionitrile via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for successful recrystallization. This compound is a polar molecule, making it soluble in polar solvents.[1] It is miscible with ethanol (B145695), ether, acetone, benzene, and carbon tetrachloride.[2][3][4] Its solubility in water at 25°C is 4.5 g/100 mL.[2] An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A mixed solvent system, such as ethanol-water or acetone-hexane, can be effective. The optimal solvent or solvent mixture should be determined experimentally.

Q2: What are the common impurities in commercially available or synthesized this compound?

A2: this compound is commonly synthesized by the reaction of hydrogen chloride with acrylonitrile.[4][5] Potential impurities may include unreacted acrylonitrile, and byproducts from side reactions. If the compound has been stored for a prolonged period, it is advisable to distill it before use to remove any degradation products.

Q3: My this compound is a liquid at room temperature. Can I still use recrystallization?

A3: Yes, recrystallization can be adapted for low-melting-point compounds. This compound has a melting point of -51°C.[4][5] The principle remains the same: dissolving the compound in a suitable solvent at a higher temperature and allowing it to crystallize upon cooling. The key is to select a solvent system where the solubility of this compound is significantly lower at very low temperatures (e.g., in a dry ice/acetone bath).

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Crystal Formation 1. Too much solvent was used. 2. The solution is supersaturated.1. Evaporate some of the solvent to increase the concentration of this compound and attempt to recrystallize again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
"Oiling Out" of the Product 1. The boiling point of the solvent is higher than the melting point of the solute-solvent mixture. 2. The solution is too concentrated. 3. The rate of cooling is too rapid.1. Select a lower-boiling point solvent or a solvent mixture. 2. Add a small amount of additional hot solvent to the oil to dissolve it, then allow it to cool slowly. 3. Allow the solution to cool to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can also help slow the cooling rate.
Crystals are Discolored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Premature Crystallization during Hot Filtration The solution is cooling and becoming saturated in the funnel.1. Use a heated filter funnel. 2. Add a slight excess of hot solvent before filtration to keep the compound dissolved. The excess solvent can be evaporated after filtration.

Data Presentation

Solubility of this compound

Solvent Solubility
Water4.5 g/100 mL at 25°C[2]
MethanolHighly soluble[1]
EthanolMiscible[1][2][3][4]
Diethyl EtherMiscible[1][2][3][4]
AcetoneMiscible[2][3][4]
BenzeneMiscible[2][3][4]
Carbon TetrachlorideMiscible[2]
Ethyl AcetateReasonably soluble[1]

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Methodology:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent in which this compound has high solubility when hot and low solubility when cold. For this protocol, ethanol is used as an example.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to use a heated funnel to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow Experimental Workflow for Recrystallization start Start dissolution 1. Dissolve crude This compound in minimal hot solvent start->dissolution decolorization 2. Add activated charcoal (optional, if colored) dissolution->decolorization hot_filtration 3. Perform hot gravity filtration decolorization->hot_filtration crystallization 4. Cool filtrate slowly to induce crystallization hot_filtration->crystallization isolation 5. Isolate crystals by vacuum filtration crystallization->isolation washing 6. Wash crystals with ice-cold solvent isolation->washing drying 7. Dry the purified crystals washing->drying end End drying->end

Caption: Workflow for the recrystallization of this compound.

troubleshooting_guide Troubleshooting Recrystallization Issues start Problem Encountered no_crystals No or Low Crystal Yield start->no_crystals oiling_out Product 'Oils Out' start->oiling_out discolored_crystals Discolored Crystals start->discolored_crystals too_much_solvent Too much solvent used? -> Evaporate excess solvent no_crystals->too_much_solvent Yes supersaturated Supersaturated solution? -> Scratch flask or add seed crystal no_crystals->supersaturated No high_bp_solvent Solvent BP too high? -> Use lower BP solvent oiling_out->high_bp_solvent Yes rapid_cooling Cooling too fast? -> Cool slowly oiling_out->rapid_cooling No colored_impurities Colored impurities present? -> Use activated charcoal discolored_crystals->colored_impurities

Caption: Troubleshooting guide for common recrystallization problems.

References

Addressing challenges with reagents incompatible with 3-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloropropionitrile. It addresses common challenges and provides guidance on handling reagents that are incompatible with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical hazards associated with this compound?

A1: this compound is a toxic and combustible liquid.[1] It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Upon heating or in the presence of incompatible materials, it can decompose to release highly toxic fumes, including hydrogen chloride and hydrogen cyanide.[2][3]

Q2: What are the general classes of reagents incompatible with this compound?

A2: this compound is incompatible with strong acids (e.g., hydrochloric, sulfuric, and nitric acids), strong bases (e.g., sodium hydroxide (B78521) and potassium hydroxide), strong oxidizing agents (e.g., perchlorates, peroxides, permanganates), and strong reducing agents.[1][3]

Q3: What are the recommended storage conditions for this compound?

A3: Store this compound in a cool, dry, well-ventilated area in a tightly closed container, away from sources of ignition.[1][2][3] It should be stored separately from incompatible substances.[3]

Q4: What should I do in case of a spill of this compound?

A4: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection.[4] Absorb the spill with an inert material like vermiculite (B1170534) or sand and place it in a suitable, closed container for disposal.[1][2]

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps & Solutions
Unexpected Exotherm or Runaway Reaction Reaction with an incompatible reagent (strong acid, strong base, oxidizing agent, or reducing agent).1. Immediate Action: Stop the addition of any reagents and initiate emergency cooling. If the reaction is uncontrollable, evacuate the area. 2. Identify the Incompatibility: Review all reagents and conditions. Strong bases like sodium hydroxide can catalyze exothermic polymerization. Strong acids can lead to rapid hydrolysis.[5] 3. Future Prevention: Ensure all reagents are compatible before starting the experiment. Use a less reactive base or acid if possible. Perform the reaction at a lower temperature and with controlled addition of reagents. For highly exothermic reactions, consider using a solvent with a high heat capacity.
Low or No Product Yield in a Cyanoethylation Reaction 1. Hydrolysis of this compound: Presence of water and a strong acid or base can hydrolyze the nitrile group to a carboxylic acid or amide.[5] 2. Polymerization of this compound: Strong bases can induce polymerization.1. Control pH: Maintain a neutral or slightly acidic pH if your reaction allows. If a base is necessary, use a weaker, non-nucleophilic base. 2. Anhydrous Conditions: Ensure all reagents and solvents are dry. 3. Alternative Reagents: Consider using acrylonitrile (B1666552) for cyanoethylation under carefully controlled basic conditions, as it can be more efficient for certain substrates.[6]
Formation of Black or Brown Precipitate Reaction with a strong oxidizing agent, such as potassium permanganate (B83412).1. Identify the Oxidizing Agent: Confirm if any reagent has oxidizing properties. Potassium permanganate is a strong oxidizing agent that will be reduced to manganese dioxide (a brown/black solid) in the presence of organic material.[7] 2. Alternative Oxidants: If an oxidation is desired, choose a more selective and compatible oxidizing agent.
Unexpected Gas Evolution 1. Reaction with Strong Acid: Heating with strong acids can lead to the liberation of hydrogen chloride gas.[8] 2. Reaction with Strong Base: Can lead to the formation of ammonia (B1221849) upon hydrolysis of the nitrile.[5] 3. Reaction with Reducing Agents: Some reducing agents like sodium borohydride (B1222165) can react with the solvent or trace water to produce hydrogen gas.[9]1. Proper Ventilation: Always work in a well-ventilated fume hood. 2. Temperature Control: Avoid excessive heating. 3. Reagent Selection: Choose reagents that are less likely to produce gaseous byproducts under the reaction conditions.

Incompatible Reagents Data

The following table summarizes the known incompatibilities of this compound with specific reagents and the potential hazardous outcomes.

Incompatible Reagent Class Specific Examples Potential Hazard Observed Outcome
Strong Acids Sulfuric Acid, Nitric Acid, Hydrochloric AcidRapid and exothermic hydrolysis of the nitrile group.[5]Formation of 3-chloropropionic acid and ammonium (B1175870) salts. Liberation of heat.
Strong Bases Sodium Hydroxide, Potassium HydroxideExothermic polymerization or hydrolysis of the nitrile.[5]Formation of a polymer, or sodium 3-chloropropionate and ammonia. The reaction can be violent.
Strong Oxidizing Agents Potassium Permanganate, Hydrogen PeroxideViolent, exothermic reaction.Can lead to fire or explosion. With potassium permanganate, formation of manganese dioxide is likely.[7][10]
Strong Reducing Agents Sodium Borohydride, Lithium Aluminum HydrideExothermic reaction.Reduction of the nitrile group. The reaction can be vigorous and may produce flammable hydrogen gas if water is present.[9]

Experimental Protocols

Protocol 1: Safe General Handling of this compound

This protocol outlines the essential safety measures for handling this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate solvents and reagents

  • Personal Protective Equipment (PPE): Chemical safety goggles, face shield, nitrile gloves (or other chemically resistant gloves), lab coat.

  • Chemical fume hood

  • Spill kit with absorbent material (vermiculite, sand)

Procedure:

  • Preparation: Before starting any experiment, ensure that the chemical fume hood is functioning correctly. Have a spill kit and emergency contact information readily available.

  • Personal Protective Equipment: Always wear the specified PPE, including double gloving if necessary.[4]

  • Dispensing: Conduct all handling and dispensing of this compound inside a certified chemical fume hood to avoid inhalation of vapors.[2]

  • Reaction Setup: Ensure the reaction vessel is clean, dry, and compatible with all reagents. Use a heating mantle with a temperature controller and avoid open flames.

  • Waste Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste disposal procedures. Do not pour down the drain.

  • Decontamination: After handling, thoroughly wash your hands and any potentially contaminated surfaces.

Protocol 2: Mitigation Strategy for Reactions Requiring a Base

This protocol provides a method for conducting a reaction with this compound that requires a basic catalyst, minimizing the risk of polymerization.

Materials:

  • This compound

  • Substrate for cyanoethylation

  • Weak, non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Standard reaction glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Inert Atmosphere: Set up the reaction under an inert atmosphere to prevent side reactions with atmospheric moisture.

  • Reagent Addition: Dissolve the substrate in the anhydrous solvent in the reaction flask.

  • Base Addition: Add the weak base to the solution.

  • Controlled Addition of this compound: Add the this compound dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature, depending on the reaction's exothermicity).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction carefully with a mild acidic solution (e.g., saturated ammonium chloride solution) to neutralize the base.

  • Extraction and Purification: Proceed with standard extraction and purification procedures.

Visualizations

Incompatible_Reagents cluster_incompatible Incompatible Reagent Classes cluster_hazards Potential Hazards reagent This compound strong_acids Strong Acids (e.g., H₂SO₄, HNO₃) reagent->strong_acids reacts with strong_bases Strong Bases (e.g., NaOH, KOH) reagent->strong_bases reacts with oxidizing_agents Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂) reagent->oxidizing_agents reacts with reducing_agents Strong Reducing Agents (e.g., NaBH₄, LiAlH₄) reagent->reducing_agents reacts with hydrolysis Rapid Hydrolysis strong_acids->hydrolysis strong_bases->hydrolysis polymerization Exothermic Polymerization strong_bases->polymerization fire_explosion Fire or Explosion oxidizing_agents->fire_explosion gas_evolution Toxic/Flammable Gas reducing_agents->gas_evolution

Caption: Incompatibility of this compound with major reagent classes and associated hazards.

Troubleshooting_Workflow cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Experiment with This compound issue Unexpected Outcome? (e.g., exotherm, low yield) start->issue incompatibility Incompatible Reagent issue->incompatibility Yes end Successful Experiment issue->end No change_reagent Substitute Reagent incompatibility->change_reagent conditions Incorrect Reaction Conditions (Temp, pH, Moisture) optimize_conditions Optimize Conditions conditions->optimize_conditions procedure Procedural Error refine_protocol Refine Protocol procedure->refine_protocol change_reagent->start optimize_conditions->start refine_protocol->start

Caption: A logical workflow for troubleshooting unexpected outcomes in reactions involving this compound.

References

Technical Support Center: Effective Quenching Techniques for 3-Chloropropionitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloropropionitrile. The following information is intended to help navigate common challenges encountered during the quenching and workup phases of reactions involving this versatile reagent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workup of reactions involving this compound.

Issue 1: The quenching process is unexpectedly exothermic and difficult to control.

  • Question: I'm quenching my reaction containing unreacted this compound, and the temperature is rising rapidly. What should I do?

  • Answer: An uncontrolled exotherm during quenching can be hazardous. The primary cause is often the reaction of a highly reactive quenching agent with a concentrated solution of unreacted starting material or reagents.

    Immediate Actions:

    • Stop the addition of the quenching agent immediately.

    • Increase external cooling. Immerse the reaction flask in an ice/water or dry ice/acetone bath to dissipate the heat.[1]

    • Ensure vigorous stirring to promote efficient heat transfer to the cooling bath.

    Preventative Measures & Best Practices:

    • Dilute the reaction mixture with an inert solvent before quenching.

    • Cool the reaction mixture to 0 °C or below before slowly adding the quenching agent.

    • Use a less reactive quenching agent for the initial quench, such as isopropanol (B130326) or ethanol (B145695), before adding water.[2]

    • Add the quenching agent dropwise to maintain control over the reaction rate and temperature.

Issue 2: A solid precipitate forms during the aqueous workup, making extraction difficult.

  • Question: After adding water or an aqueous solution to my reaction mixture, a solid precipitated, and I'm having trouble with phase separation. What could be the cause and how do I resolve it?

  • Answer: Precipitate formation during workup can be due to several factors, including the insolubility of byproducts or the product itself in the biphasic mixture, or the salting out of organic species.

    Troubleshooting Steps:

    • Identify the precipitate (if possible). It could be an inorganic salt byproduct or your product.

    • Adjust the pH. If the precipitate is an organic acid or base, adjusting the pH of the aqueous layer might dissolve it. For example, adding a mild acid could dissolve a basic precipitate.

    • Add more solvent. Try adding more of the organic or aqueous solvent to dissolve the precipitate.

    • Filter the mixture. If the precipitate is an unwanted byproduct, you may be able to filter the entire mixture through a pad of Celite® to remove the solid before proceeding with the extraction.

    • Consider a different workup solvent. this compound and many of its derivatives are polar.[3] Standard non-polar organic solvents may not be sufficient. A more polar solvent like dichloromethane (B109758) or a mixture such as 3:1 chloroform/isopropanol might be more effective at keeping all components in solution.[4]

Issue 3: The product appears to be degrading or lost during the workup.

  • Question: My reaction seems to have gone to completion, but after the workup, my yield is very low. What could be happening to my product?

  • Answer: Product loss during workup can be attributed to several factors, including hydrolysis of the nitrile group, unwanted side reactions, or physical loss during extraction.

    Potential Causes and Solutions:

    • Hydrolysis of the Nitrile: The nitrile group in your product can be sensitive to acidic or basic conditions, especially at elevated temperatures, leading to the formation of an amide or carboxylic acid.[2]

      • Solution: Use mild quenching and extraction conditions. Quench with a neutral solution like saturated aqueous ammonium (B1175870) chloride. Perform extractions at room temperature or below and avoid prolonged exposure to strong acids or bases.

    • Product Solubility in the Aqueous Layer: Your product might have significant solubility in the aqueous phase, leading to poor recovery in the organic layer.

      • Solution: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with smaller volumes of the organic solvent. If the product is very polar, consider back-extraction of the aqueous layers.

    • Emulsion Formation: Stable emulsions can form during extraction, trapping the product and leading to poor recovery.

      • Solution: To break an emulsion, try adding brine, gently swirling the separatory funnel instead of vigorous shaking, or filtering the mixture through Celite®.

Issue 4: The reaction mixture develops an unexpected color upon quenching.

  • Question: When I added the quenching agent, my reaction mixture turned a dark color. Is this a cause for concern?

  • Answer: A color change upon quenching can indicate a number of phenomena, some of which may be benign, while others could signal product degradation or the formation of impurities.

    Possible Explanations:

    • Formation of Colored Byproducts: The quenching conditions might be promoting side reactions that generate colored impurities.

    • pH Indicator Effects: Some organic molecules exhibit different colors at different pH values. The addition of an acidic or basic quenching solution could simply be changing the pH and thus the color of a component in the mixture.

    • Reaction with Residual Reagents: The color could be due to a reaction of the quenching agent with unreacted starting materials or reagents.

    What to do:

    • Proceed with the workup. Often, the colored impurities can be removed during the subsequent purification steps (e.g., column chromatography).

    • Analyze the crude product. Use techniques like TLC or LC-MS to determine if new, unexpected spots have appeared that correlate with the color change.

    • Consider a milder quenching agent in future experiments to see if the color formation can be avoided.

Frequently Asked Questions (FAQs)

Safety and Handling

  • Q1: What are the primary hazards associated with this compound and how should I handle it safely?

    • A1: this compound is a toxic and combustible liquid that can be absorbed through the skin.[5][6] It can cause irritation to the skin, eyes, and respiratory system.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5] Ensure an eyewash station and safety shower are readily accessible.[7]

  • Q2: What is the appropriate way to dispose of waste containing this compound?

    • A2: Waste containing this compound should be treated as hazardous waste.[5] Collect it in a clearly labeled, sealed container. Do not mix it with other waste streams unless you are certain of their compatibility. Follow your institution's specific guidelines for hazardous waste disposal.

Experimental Protocols

  • Q3: Can you provide a general protocol for quenching a reaction involving this compound, for example, a Williamson ether synthesis?

    • A3: The following is a general protocol that should be adapted based on the specific scale and reagents of your reaction.

      Detailed Methodology for Quenching a Williamson Ether Synthesis:

      • Cool the reaction mixture: Once the reaction is complete, cool the flask to 0 °C in an ice bath.

      • Slowly add a quenching agent: While stirring, slowly add a saturated aqueous solution of ammonium chloride dropwise. Monitor the temperature to ensure it does not rise significantly.

      • Dilute with water and organic solvent: Add deionized water and a suitable organic extraction solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

      • Extract the product: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

      • Wash the combined organic layers: Wash the combined organic extracts with water and then with brine to remove any remaining water-soluble impurities.

      • Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Q4: My reaction involves a strong base. What is the best way to quench it?

    • A4: When strong bases are used, quenching directly with water can be highly exothermic. It is safer to first add a proton source that reacts more gently.

      Stepwise Quenching Protocol for Reactions with Strong Bases:

      • Cool the reaction mixture to 0 °C or below.

      • Slowly add a less reactive protic solvent like isopropanol or ethanol until gas evolution ceases.[2]

      • Then, slowly add methanol.

      • Finally, cautiously add water.

      • Proceed with the standard aqueous workup.

Byproduct Formation and Removal

  • Q5: I suspect the nitrile group in my product is hydrolyzing to a carboxylic acid during workup. How can I confirm this and prevent it?

    • A5: Nitrile hydrolysis is a common side reaction under acidic or basic conditions.[2]

      • Confirmation: You can often detect the carboxylic acid byproduct by TLC (it will likely have a different Rf value and may streak) or by analyzing the crude product using ¹H NMR or LC-MS.

      • Prevention:

        • Maintain a neutral pH during the workup. Use a buffered quench if necessary.

        • Keep the temperature low throughout the quenching and extraction process.

        • Minimize the time the product is in contact with the aqueous phase.

  • Q6: Is there a risk of polymerization of this compound during the reaction or workup?

    • A6: While this compound itself is not as prone to polymerization as its precursor, acrylonitrile, the possibility exists, especially under basic conditions or at elevated temperatures. The presence of a viscous, insoluble material in your reaction flask could indicate polymerization.

      • Mitigation:

        • Use the mildest reaction and workup conditions possible.

        • Avoid excessive heating.

        • If polymerization is a concern, consider adding a radical inhibitor, though this should be tested on a small scale first to ensure it does not interfere with your desired reaction.

Data Presentation

Table 1: Comparison of Quenching Agents

Quenching AgentReactivityAdvantagesDisadvantagesBest For
Water HighReadily available, inexpensiveCan be highly exothermic with reactive reagentsQuenching mild reactions or after initial quench with alcohol
Saturated aq. NH₄Cl Mildly AcidicBuffered, good for quenching organometallics and enolatesCan introduce salts that may need to be removedGeneral purpose quenching
Isopropanol/Ethanol LowReacts slowly and controllably with reactive reagentsFlammable, needs to be followed by an aqueous quenchInitial quench of strong bases and reactive metals[2]
Dilute HCl AcidicNeutralizes basic reactionsCan cause hydrolysis of sensitive functional groupsQuenching reactions that require an acidic environment for product stability or byproduct removal
Saturated aq. NaHCO₃ BasicNeutralizes acidic reactionsCan cause gas evolution (CO₂), may lead to emulsionsQuenching reactions that require a basic environment

Table 2: Typical Yields for Nucleophilic Substitution Reactions with this compound

NucleophileReaction TypeProductReported Yield (%)Reference
ThioureaSₙ23-Mercaptopropionitrile75Organic Syntheses[8]
AmmoniaSₙ2β-Aminopropionitrile90Organic Syntheses[9]
ImidazoleSₙ2Cyanoethylated imidazolium (B1220033) saltNot specifiedWikipedia[10]

Note: Yields are highly dependent on specific reaction conditions and should be considered as representative examples.

Visualizations

Quenching_Workflow General Quenching and Workup Workflow start Reaction Complete cool Cool Reaction Mixture (e.g., 0 °C) start->cool quench Slowly Add Quenching Agent cool->quench extract Perform Aqueous Extraction quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (e.g., Chromatography) concentrate->purify

Caption: A generalized workflow for quenching and working up a reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Product Yield After Workup check_hydrolysis Check for Nitrile Hydrolysis (TLC, NMR, LC-MS) start->check_hydrolysis check_solubility Product Soluble in Aqueous Layer? check_hydrolysis->check_solubility No mild_conditions Use Milder pH and Lower Temperature check_hydrolysis->mild_conditions Yes check_emulsion Emulsion Formed During Extraction? check_solubility->check_emulsion No saturate_brine Saturate Aqueous Layer with Brine check_solubility->saturate_brine Yes break_emulsion Break Emulsion (Brine, Centrifugation) check_emulsion->break_emulsion Yes end Improved Yield check_emulsion->end No mild_conditions->end saturate_brine->end break_emulsion->end

Caption: A decision tree for troubleshooting low product yield after workup.

References

Troubleshooting phase separation issues during 3-Chloropropionitrile workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering phase separation issues during the workup of 3-Chloropropionitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of emulsion formation during the workup of this compound?

A1: Emulsions during the extraction of this compound are often caused by a combination of factors. Due to the presence of both a polar nitrile group and a chloro group, this compound has a degree of solubility in both organic and aqueous phases.[1] Emulsion formation can be exacerbated by:

  • High concentration of the solute: A high concentration of this compound or other reaction components can increase the viscosity of the solution and stabilize emulsions.

  • Presence of fine solid particles: Finely divided solids from the reaction mixture can accumulate at the interface between the aqueous and organic layers, preventing coalescence of the droplets.[1]

  • Vigorous shaking: Excessive agitation of the separatory funnel can create very fine droplets that are slow to coalesce.

  • Use of certain solvents: Some solvents are more prone to forming emulsions with aqueous solutions.

Q2: Is this compound stable to changes in pH during workup?

A2: this compound is reasonably stable to mild acidic or basic conditions at room temperature. A known synthesis protocol involves a workup step of washing with a 10% sodium carbonate solution. However, prolonged exposure to strong acids or bases, especially with heating, can lead to the hydrolysis of the nitrile group to a carboxylic acid.[2][3] Therefore, it is advisable to avoid harsh pH conditions or extended exposure to acidic or basic aqueous solutions during the workup to prevent degradation of the final product.

Q3: What is "salting out" and how does it help break an emulsion?

A3: "Salting out" is a common and effective technique for breaking emulsions. It involves adding a high concentration of a salt, such as sodium chloride (brine) or magnesium sulfate, to the aqueous phase.[4] The addition of salt increases the ionic strength of the aqueous layer, which reduces the solubility of organic compounds in it.[4][5] This forces the organic molecules, including this compound, into the organic phase, destabilizing the emulsion and promoting a cleaner phase separation.

Troubleshooting Guide for Phase Separation Issues

If you are experiencing a persistent emulsion during the workup of this compound, follow these steps in a logical progression.

Troubleshooting_Workflow start Persistent Emulsion Formed patience 1. Allow to Stand (15-30 minutes) start->patience gentle_swirl 2. Gentle Swirling patience->gentle_swirl If emulsion persists end_success Phase Separation Achieved patience->end_success Success salting_out 3. Salting Out (Add Brine/Solid NaCl) gentle_swirl->salting_out If emulsion persists gentle_swirl->end_success Success ph_adjustment 4. pH Adjustment (Cautious addition of dilute acid/base) salting_out->ph_adjustment If emulsion persists salting_out->end_success Success filtration 5. Filtration (Through Celite® or Glass Wool) ph_adjustment->filtration If emulsion persists ph_adjustment->end_success Success centrifugation 6. Centrifugation filtration->centrifugation If emulsion persists filtration->end_success Success solvent_modification 7. Solvent Modification (Add a different organic solvent) centrifugation->solvent_modification If emulsion persists centrifugation->end_success Success solvent_modification->end_success Success end_fail Consider alternative workup/purification solvent_modification->end_fail If emulsion still persists

Caption: A flowchart outlining the logical progression of troubleshooting steps for resolving phase separation issues.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValue
Molecular Formula C₃H₄ClN
Molecular Weight 89.52 g/mol
Appearance Colorless liquid
Density 1.144 g/mL at 25 °C[6]
Boiling Point 175-176 °C (with decomposition)[6]
Melting Point -51 °C[6]
Solubility in Water 4.5 g/100 mL at 25 °C[6]
Miscibility Miscible with ethanol, acetone, ether, benzene, and carbon tetrachloride[6]

Experimental Protocols

Protocol 1: Salting Out

This is often the most effective first-line approach for breaking emulsions.

Methodology:

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution in small portions (e.g., 10-20% of the aqueous layer volume) to the separatory funnel containing the emulsion.

  • After each addition, gently swirl the separatory funnel. Do not shake vigorously , as this can reform the emulsion.

  • Allow the mixture to stand and observe for phase separation.

  • If the emulsion persists, consider adding solid sodium chloride directly to the mixture and swirling to dissolve.

Protocol 2: Filtration through Celite®

This method is particularly useful if the emulsion is stabilized by fine solid particles.[1]

Methodology:

  • Prepare a small plug of glass wool at the bottom of a Hirsch or Büchner funnel.

  • Add a 1-2 cm layer of Celite® over the glass wool and gently tamp it down.

  • Wet the Celite® pad with the organic solvent used for the extraction.

  • Slowly pour the entire emulsified mixture through the Celite® pad. You may need to apply a gentle vacuum.

  • The filtrate should be collected as two distinct layers.

Protocol 3: pH Adjustment

This technique can be effective if the emulsion is stabilized by acidic or basic impurities. Caution: Be mindful of the potential for hydrolysis of the nitrile group under strong acidic or basic conditions.

Methodology:

  • While gently stirring the emulsified mixture, add a dilute solution of acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH or 10% Na₂CO₃) dropwise.

  • Monitor the mixture for any changes in the emulsion.

  • Be careful not to overshoot the neutralization point, as this could potentially affect your product.

  • Once the emulsion breaks, proceed with the separation.

Protocol 4: Centrifugation

For small-scale reactions, centrifugation can be a highly effective, albeit less commonly used, method for forcing phase separation.

Methodology:

  • Carefully transfer the emulsified mixture into appropriate centrifuge tubes.

  • Ensure the tubes are properly balanced in the centrifuge.

  • Centrifuge the mixture at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.

  • The centrifugal force should be sufficient to separate the two phases.

  • Carefully pipette the desired layer out of the centrifuge tube.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-chloropropionitrile. The data presented is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document compares the spectral features of this compound with its parent molecule, propionitrile (B127096), and its precursor, acrylonitrile, to provide a comprehensive understanding of the influence of the chloro-substituent on the chemical environment of the molecule.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound (Cl-CH₂-CH₂-CN) in deuterated chloroform (B151607) (CDCl₃) displays two distinct signals, both of which are triplets. This pattern is characteristic of an A₂X₂ spin system, where two adjacent, chemically non-equivalent methylene (B1212753) groups split each other's signals.

  • The methylene protons adjacent to the electronegative chlorine atom (Hα) are deshielded and appear further downfield.

  • The methylene protons adjacent to the nitrile group (Hβ) appear at a relatively higher field.

The vicinal coupling constant (³J) between the Hα and Hβ protons is observed to be 6.53 Hz.[1]

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Cl-CH₂ - (Hα)3.704Triplet (t)6.53
-CH₂ -CN (Hβ)2.860Triplet (t)6.53

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows three distinct signals, corresponding to the three carbon atoms in the molecule.

  • C1 (CN): The nitrile carbon appears significantly downfield, which is characteristic for this functional group.

  • C3 (-CH₂Cl): The carbon atom bonded to the chlorine atom is deshielded due to the halogen's electronegativity.

  • C2 (-CH₂CN): The carbon adjacent to the nitrile group is the most upfield of the aliphatic carbons.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
-C N (C1)~117.1
Cl-C H₂- (C3)~39.4
-C H₂-CN (C2)~19.2
Note: Precise values are based on data from the Spectral Database for Organic Compounds (SDBS).

Structural Relationship and NMR Signal Correlation

The following diagram illustrates the structure of this compound and the correlation between its atoms and their respective NMR signals. The curved arrow indicates the spin-spin coupling between the vicinal protons.

Structure and NMR assignments for this compound.

Comparison with Alternative Compounds

To understand the electronic effects of the substituents, the NMR data of this compound is compared with propionitrile and acrylonitrile. The presence of the electron-withdrawing chlorine atom in this compound causes a significant downfield shift for the adjacent protons (Hα) and carbon (C3) compared to the corresponding positions in propionitrile.

Table 3: Comparative ¹H and ¹³C NMR Data (Solvent: CDCl₃)

CompoundSignal¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
This compound Cl-CH₂- 3.704 (t) ~39.4
-CH₂-CN 2.860 (t) ~19.2
-CN - ~117.1
Propionitrile CH₃-CH₂-2.36 (q)10.9
CH₃-1.30 (t)10.6
-CN-121.0
Acrylonitrile H₂C=5.69 (dd)107.8
=CH-6.11 (dd), 6.24 (dd)137.5
-CN-117.1

Experimental Protocols

The following is a standard protocol for the acquisition of NMR spectra for small organic molecules like this compound.

a) Sample Preparation:

  • For ¹H NMR: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • For ¹³C NMR: Dissolve 50-100 mg of the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube. Ensure the sample is free of particulate matter by filtering if necessary.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

b) NMR Data Acquisition:

  • Instrument: A 300 MHz (or higher) NMR spectrometer.

  • Nucleus: ¹H or ¹³C.

  • Solvent: CDCl₃.

  • Temperature: 298 K (25 °C).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse (zg).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

c) Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or the internal standard (TMS: δ 0.00 ppm).

  • Integrate the signals in the ¹H spectrum to determine proton ratios.

  • Analyze peak multiplicities and coupling constants.

This guide provides foundational NMR data and methodologies essential for the characterization of this compound, offering a valuable resource for quality control, reaction monitoring, and structural verification in a research and development setting.

References

Unraveling the Fragmentation Puzzle: A Comparative Analysis of 3-Chloropropionitrile's Mass Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometry is crucial for its identification and structural elucidation. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of 3-chloropropionitrile, presenting a comparative study with propionitrile (B127096) and 1-chloropropane (B146392) to illuminate the influence of the chloro and cyano functional groups on the fragmentation pathways.

The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint, offering valuable insights into its chemical structure. By examining the mass-to-charge ratio (m/z) of the resulting fragments, we can piece together the original molecular puzzle. In this guide, we will dissect the mass spectrum of this compound and compare it with its non-chlorinated nitrile analog, propionitrile, and its non-nitrile chloro-alkane counterpart, 1-chloropropane. This comparative approach allows for a clearer understanding of how each functional group directs the fragmentation process.

Comparative Fragmentation Data

The following table summarizes the key fragments observed in the electron ionization mass spectra of this compound, propionitrile, and 1-chloropropane. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

m/z Relative Intensity (this compound) Relative Intensity (Propionitrile) Relative Intensity (1-Chloropropane) Proposed Fragment Ion (this compound) Proposed Fragment Ion (Propionitrile) Proposed Fragment Ion (1-Chloropropane)
89/9120% / 6%--[CH₂ClCH₂CN]⁺ (Molecular Ion)--
78/80--30% / 10%--[CH₃CH₂CH₂Cl]⁺ (Molecular Ion)
55-100%--[CH₃CH₂CN]⁺ (Molecular Ion)-
54100%85%-[CH₂=CHCN]⁺[CH₂=CHCN]⁺-
5330%40%-[C₃H₃N]⁺[C₃H₃N]⁺-
49/5160% / 20%--[CH₂Cl]⁺--
43--100%--[CH₃CH₂CH₂]⁺
4125%15%65%[CH₂=CH-CH₂]⁺[C₂H₃N]⁺[CH₂=CH-CH₂]⁺
4035%20%-[CH₂=C=NH]⁺[CH₂=C=NH]⁺-
3920%18%35%[C₃H₃]⁺[C₃H₃]⁺[C₃H₃]⁺
36/385% / 1.5%--[HCl]⁺--
2815%12%30%[CH₂=NH]⁺[CH₂=NH]⁺[CH₂=CH₂]⁺
2710%15%45%[HCN]⁺[HCN]⁺[C₂H₃]⁺

Deciphering the Fragmentation Pathways

The fragmentation of this compound is primarily dictated by the presence of the electronegative chlorine atom and the stable nitrile group. The following pathways are proposed based on the observed mass spectrum:

  • α-Cleavage: The bond between the carbon bearing the chlorine and the adjacent carbon is susceptible to cleavage. However, the most prominent fragmentation pathway appears to be the loss of a chlorine radical, leading to the formation of a stable cyanomethyl cation.

  • Loss of HCl: A common fragmentation pathway for chlorinated alkanes is the elimination of a neutral hydrogen chloride (HCl) molecule. This is observed in the spectrum of this compound, giving rise to a radical cation at m/z 53.

  • McLafferty-type Rearrangement: While not the most dominant pathway, a rearrangement involving the transfer of a gamma-hydrogen to the nitrile nitrogen with subsequent cleavage of the Cα-Cβ bond can lead to the formation of the ion at m/z 41.

  • Cleavage adjacent to the Nitrile Group: The C-C bond adjacent to the cyano group can cleave, leading to the loss of a cyanomethyl radical and the formation of a chloromethyl cation.

The following diagram illustrates the proposed primary fragmentation pathway of this compound.

fragmentation_pathway M [CH₂ClCH₂CN]⁺˙ m/z 89/91 F1 [CH₂CH₂CN]⁺ m/z 54 M->F1 - Cl˙ F2 [CH₂Cl]⁺ m/z 49/51 M->F2 - ˙CH₂CN F3 [C₃H₄N]⁺ m/z 54 M->F3 - HCl F4 [C₂H₃]⁺ m/z 27 F1->F4 - HCN

Caption: Proposed fragmentation of this compound.

Comparative Insights

  • Influence of the Chloro Group: The presence of chlorine introduces the characteristic isotopic pattern (due to ³⁵Cl and ³⁷Cl) for any fragment containing it, which is clearly visible for the molecular ion (m/z 89 and 91) and the chloromethyl cation (m/z 49 and 51). The C-Cl bond is a primary site of cleavage, leading to the significant fragment at m/z 54 (loss of Cl). This is in stark contrast to propionitrile, where the molecular ion is the base peak. Furthermore, the loss of HCl is a unique fragmentation pathway for this compound compared to the other two molecules.

  • Influence of the Cyano Group: The nitrile group provides a site for charge stabilization. The fragment at m/z 54, corresponding to the vinyl cyanide cation radical, is the base peak for this compound and a very intense peak for propionitrile, highlighting its stability. The loss of HCN (m/z 27) is a characteristic fragmentation for both nitriles.

  • Comparison with 1-Chloropropane: 1-Chloropropane, lacking the nitrile group, shows a completely different fragmentation pattern. The base peak at m/z 43 corresponds to the propyl cation, formed by the loss of the chlorine atom. The molecular ion is less abundant, and fragments characteristic of alkyl chains (e.g., m/z 29, 41) are more prominent.

Experimental Protocols

The mass spectral data presented in this guide were obtained using electron ionization mass spectrometry, a common technique for the analysis of volatile organic compounds. A typical experimental protocol for such an analysis is as follows:

1. Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 1-10 ppm) in a volatile, high-purity solvent such as methanol (B129727) or acetonitrile.

  • For liquid samples like this compound, direct injection of a small volume (e.g., 1 µL) of the neat or diluted sample may be possible.

2. Gas Chromatography (GC) - Mass Spectrometry (MS) Analysis:

  • Injector: The sample is injected into a heated injector port (typically 250 °C) of a gas chromatograph, where it is vaporized.

  • GC Column: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a 30 m DB-5ms column). The column is housed in an oven with a programmed temperature ramp (e.g., starting at 50 °C and increasing to 250 °C at 10 °C/min) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Ion Source: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the electron ionization source, the molecules are bombarded with a beam of electrons (typically at 70 eV). This high energy is sufficient to ionize the molecules and cause them to fragment.

  • Mass Analyzer: The resulting positively charged ions (molecular ions and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detector: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

3. Data Analysis:

  • The resulting mass spectrum is then analyzed to identify the molecular ion and the major fragment ions.

  • The fragmentation pattern is compared to spectral libraries (such as the NIST library) for compound identification.

  • The relative intensities of the isotopic peaks are used to confirm the presence of elements with characteristic isotopic distributions, such as chlorine.

The following diagram illustrates a typical experimental workflow for GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Prep Dilute Sample in Volatile Solvent Injection Injection & Vaporization Prep->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (m/z) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Library Library Matching & Fragmentation Analysis Spectrum->Library

Caption: GC-MS Experimental Workflow.

This comparative guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. By analyzing its fragmentation pattern in the context of structurally related molecules, researchers can gain a more nuanced appreciation of the factors that govern molecular fragmentation, aiding in the confident identification and characterization of this and similar compounds in their analytical work.

References

A Comparative Analysis of Reactivity: 3-Chloropropionitrile vs. 2-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient synthesis and process optimization. This guide provides an in-depth, objective comparison of the reactivity of 3-Chloropropionitrile and 2-Chloropropionitrile, supported by established chemical principles and detailed experimental methodologies.

This comparison focuses on the susceptibility of these two isomers to nucleophilic substitution, a cornerstone of their synthetic utility. As a primary alkyl halide, this compound is structurally less hindered than its secondary counterpart, 2-Chloropropionitrile. This fundamental difference in structure dictates a significant variance in their reactivity, primarily in the context of bimolecular nucleophilic substitution (SN2) reactions.

Executive Summary of Reactivity

FeatureThis compound2-Chloropropionitrile
Structure Primary Alkyl HalideSecondary Alkyl Halide
Primary Reaction Pathway SN2SN2 (slower), potential for E2
Relative Reactivity in SN2 HigherLower
Key Influencing Factor Less Steric HindranceIncreased Steric Hindrance
Synthetic Utility Versatile building block for cyanoethylationInitiator in polymerization

Theoretical Framework: Steric Hindrance and Electronic Effects

The predominant mechanism for nucleophilic substitution for both this compound and 2-Chloropropionitrile is the SN2 pathway. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is simultaneously displaced.

The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. In the case of This compound , the chlorine atom is attached to a primary carbon, which is bonded to only one other carbon atom. This arrangement presents a relatively unhindered environment for the incoming nucleophile.

Conversely, in 2-Chloropropionitrile , the chlorine is bonded to a secondary carbon, which is attached to two other carbon atoms (the methyl group and the cyano-bearing carbon). This increased substitution creates greater steric bulk around the reaction center, impeding the approach of the nucleophile and thus slowing down the rate of the SN2 reaction.

The general order of reactivity for alkyl halides in SN2 reactions is: methyl > primary > secondary > tertiary. Therefore, it is predicted that This compound will be significantly more reactive than 2-Chloropropionitrile in SN2 reactions.

The electron-withdrawing nature of the nitrile group (-CN) influences the reactivity of both isomers by inductively pulling electron density away from the carbon-chlorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. However, this electronic effect is present in both molecules and the dominant differentiating factor remains the degree of steric hindrance.

Experimental Data and Protocols

Experimental Protocol: Comparative Finkelstein Reaction

Objective: To qualitatively and semi-quantitatively compare the rate of nucleophilic substitution of this compound and 2-Chloropropionitrile with sodium iodide in acetone.

Reaction:

R-Cl + NaI (acetone) → R-I + NaCl (s)

Materials:

  • This compound

  • 2-Chloropropionitrile

  • Sodium iodide

  • Anhydrous acetone

  • Test tubes

  • Water bath

  • Stopwatch

Procedure:

  • Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • In two separate, dry test tubes, add 2 mL of the sodium iodide solution.

  • To the first test tube, add 5 drops of this compound.

  • To the second test tube, add 5 drops of 2-Chloropropionitrile.

  • Start the stopwatch immediately after the addition of the alkyl halides.

  • Observe the test tubes for the formation of a white precipitate (sodium chloride).

  • Record the time taken for the first appearance of a precipitate in each test tube.

  • If no reaction is observed at room temperature after 10 minutes, place the test tubes in a water bath at 50°C and continue to observe for a precipitate.

Expected Results:

A precipitate of sodium chloride is expected to form significantly faster in the test tube containing this compound. This is because the less sterically hindered primary alkyl halide will undergo the SN2 reaction with the iodide nucleophile at a much higher rate than the more sterically hindered secondary alkyl halide. The formation of the precipitate drives the reaction forward according to Le Châtelier's principle.[1]

Experimental Protocol: Synthesis of 3-Mercaptopropionitrile

This protocol details a common synthetic application of this compound, highlighting its reactivity as an alkylating agent.

Objective: To synthesize 3-mercaptopropionitrile via the reaction of this compound with thiourea (B124793) followed by hydrolysis.

Reaction:

  • ClCH₂CH₂CN + S=C(NH₂)₂ → [H₂NC(=NH₂)SCH₂CH₂CN]⁺Cl⁻

  • [H₂NC(=NH₂)SCH₂CH₂CN]⁺Cl⁻ + H₂O → HSCH₂CH₂CN + H₂NCONH₂ + HCl

Materials:

  • This compound

  • Thiourea

  • Water

  • Sodium hydroxide (B78521) solution

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

A detailed, multi-step procedure for this synthesis is available in established organic synthesis literature. A notable method involves the initial reaction of this compound with thiourea to form a thiouronium salt, which is then hydrolyzed to yield the desired mercaptan.

Visualizing Reaction Pathways

The logical flow of comparing the reactivity of these two isomers can be visualized as follows:

G cluster_isomers Isomeric Starting Materials cluster_properties Structural Properties cluster_factors Key Reactivity Factors cluster_mechanism Dominant Reaction Mechanism cluster_outcome Reactivity Outcome This compound This compound Primary Alkyl Halide Primary Alkyl Halide This compound->Primary Alkyl Halide Electronic_Effects Electronic Effects (Nitrile Group) This compound->Electronic_Effects 2-Chloropropionitrile 2-Chloropropionitrile Secondary Alkyl Halide Secondary Alkyl Halide 2-Chloropropionitrile->Secondary Alkyl Halide 2-Chloropropionitrile->Electronic_Effects Steric_Hindrance Steric Hindrance Primary Alkyl Halide->Steric_Hindrance Less Higher_Reactivity Higher Reactivity Primary Alkyl Halide->Higher_Reactivity Secondary Alkyl Halide->Steric_Hindrance More Lower_Reactivity Lower Reactivity Secondary Alkyl Halide->Lower_Reactivity SN2_Pathway SN2 Pathway Steric_Hindrance->SN2_Pathway Influences Rate Electronic_Effects->SN2_Pathway Influences Electrophilicity SN2_Pathway->Higher_Reactivity Favored by less hindrance SN2_Pathway->Lower_Reactivity Disfavored by more hindrance

Caption: Reactivity comparison workflow.

The following diagram illustrates the generalized SN2 reaction mechanism.

References

Evaluating Alternative Cyanoethylating Agents to 3-Chloropropionitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyanoethyl group (-CH₂CH₂CN) is a critical transformation in the synthesis of numerous pharmaceutical compounds and organic intermediates. For decades, 3-chloropropionitrile has been a widely used reagent for this purpose. However, its toxicity and the generation of chlorinated waste have prompted the exploration of safer and more efficient alternatives. This guide provides an objective comparison of this compound with its primary alternative, acrylonitrile (B1666552), supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific applications.

Executive Summary

Acrylonitrile emerges as a viable and frequently employed alternative to this compound for cyanoethylation reactions. The fundamental difference in their reactivity—Michael addition for acrylonitrile versus nucleophilic substitution for this compound—influences reaction conditions, catalyst choice, and side-product profiles. While direct comparative studies under identical conditions are scarce in the literature, this guide consolidates available data to facilitate an informed decision.

Performance Comparison: this compound vs. Acrylonitrile

The selection of a cyanoethylating agent is often dictated by the nature of the substrate, desired selectivity (mono- vs. di-cyanoethylation), and process safety considerations.

Key Differentiators:

  • Reaction Mechanism: Acrylonitrile undergoes a base-catalyzed Michael addition, where a nucleophile attacks the β-carbon of the double bond. In contrast, this compound acts as an alkylating agent in a nucleophilic substitution reaction, where a nucleophile displaces the chloride ion.

  • Catalysis: Cyanoethylation with acrylonitrile is typically catalyzed by bases such as alkali metal hydroxides, alkoxides, or amines.[1] Acidic catalysts can also be employed for certain substrates like amines with electron-donating substituents.[1] Reactions with this compound are often carried out in the presence of a base to neutralize the HCl byproduct.

  • Side Reactions: A common side reaction with acrylonitrile is di-cyanoethylation, especially with primary amines or other substrates with multiple reactive sites.[1] Polymerization of acrylonitrile can also occur, particularly under strongly basic conditions or at elevated temperatures.[2] With this compound, the formation of elimination products can be a potential side reaction.

  • Selectivity: Cupric acetate (B1210297) has been reported as an effective catalyst for the monocyanoethylation of aromatic amines using acrylonitrile, minimizing the formation of di-cyanoethylated products.[3]

Quantitative Data Summary

The following tables summarize reported yields for the cyanoethylation of representative substrates using acrylonitrile. Data for this compound under comparable conditions is limited in the reviewed literature, highlighting a gap in direct comparative studies.

Table 1: N-Cyanoethylation of Anilines with Acrylonitrile

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Aniline (B41778)Aniline Hydrochloride, Diethylamine (B46881)-Reflux272-78[4]
AnilineHydrochloric acid, Zinc chloride-Not specifiedNot specified99.1[5]
o-ChloroanilineCupric acetate monohydrate-Not specifiedNot specified90-94[1]
Anilinep-Toluene sulphonic acid, Zinc chlorideWater90-10010Not specified[1]

Table 2: O-Cyanoethylation of Alcohols with Acrylonitrile

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Cellulose (B213188)CO₂ switchable solventDBU, DMSO6012up to DS of 1.03[6]
Various AlcoholsAmberlyst A-21Solvent-free75Not specifiedHigh conversion[7]

Safety Profile Comparison

Both this compound and acrylonitrile are hazardous materials requiring careful handling in a laboratory setting.

Table 3: Hazard Comparison

HazardThis compoundAcrylonitrile
Acute Toxicity Very toxic if swallowed, Toxic by inhalation.[8]Toxic if swallowed, in contact with skin, or if inhaled.[3]
Skin Corrosion/Irritation Causes skin irritation.[8]Causes skin irritation.[3]
Eye Damage/Irritation Irritating to eyes.[8]Causes serious eye damage.[3]
Carcinogenicity Not classified as a carcinogen by major agencies.May cause cancer.[3]
Flammability Combustible liquid.Highly flammable liquid and vapor.[3]

Experimental Protocols

The following are representative experimental protocols for cyanoethylation reactions.

Protocol 1: N-Cyanoethylation of Aniline with Acrylonitrile

Reference: Organic Syntheses, Coll. Vol. 4, p.146 (1963); Vol. 32, p.29 (1952).[4]

Procedure:

  • A mixture of 12.95 g (0.10 mole) of aniline hydrochloride, 6.6 g (0.12 mole) of acrylonitrile, and 9.1 g (0.12 mole) of diethylamine is placed in a 100-ml round-bottomed flask.

  • The mixture is heated under reflux for 2 hours.

  • The reaction mixture is then cooled, and the solvent is removed by distillation on a steam bath.

  • The residue is distilled under reduced pressure to yield N-2-cyanoethylaniline.

  • Yield: 10.5–11.4 g (72–78%).

Protocol 2: Cyanoethylation of Chloroform (B151607) with Acrylonitrile

Reference: Bruson, H. A. (1943). The Chemistry of Acrylonitrile. VI. Cyanoethylation of the Haloforms. Journal of the American Chemical Society, 65(1), 23-27.[9]

Procedure:

  • To a stirred mixture of 10 g of finely powdered potassium hydroxide (B78521) and 62 g of chloroform, gradually add 27 g of acrylonitrile at 0-5 °C.

  • After stirring for four hours at 0-5 °C, the product is washed with water and dilute hydrochloric acid.

  • The chloroform layer is then distilled to yield γ-trichlorobutyronitrile.

  • Yield: 10.5 g.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cyanoethylation_Mechanisms cluster_acrylonitrile Acrylonitrile (Michael Addition) cluster_chloropropionitrile This compound (Nucleophilic Substitution) A1 Nucleophile (Nu-H) A4 Nucleophilic Anion (Nu-) A1->A4 Deprotonation A2 Base A3 Acrylonitrile A5 Carbanion Intermediate A4->A5 Nucleophilic Attack A6 Cyanoethylated Product A5->A6 Protonation B1 Nucleophile (Nu-H) B3 Transition State B1->B3 SN2 Attack B2 This compound B4 Cyanoethylated Product B3->B4 B5 Chloride Ion (Cl-) B3->B5

Caption: Reaction mechanisms for cyanoethylation.

Experimental_Workflow start Start: Reagent Preparation reactants Combine Substrate, Cyanoethylating Agent, and Catalyst in a suitable solvent start->reactants reaction Heat under reflux for a specified time reactants->reaction workup Reaction Work-up (e.g., quenching, extraction) reaction->workup purification Purification (e.g., distillation, chromatography) workup->purification analysis Product Characterization (e.g., NMR, MS, IR) purification->analysis end End: Isolated Product analysis->end

Caption: General experimental workflow for cyanoethylation.

Conclusion

Acrylonitrile presents a compelling alternative to this compound for cyanoethylation, primarily due to its different reactivity profile and the avoidance of chlorinated byproducts. The choice between the two reagents will ultimately depend on the specific substrate, desired product selectivity, and the research or manufacturing environment's capabilities for handling these hazardous materials. The data and protocols presented in this guide offer a starting point for researchers to evaluate these alternatives and design efficient and safe cyanoethylation procedures. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative performance.

References

Comparative Guide to the Synthesis of 3-Chloropropionitrile: Validating the Hydrochlorination of Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 3-Chloropropionitrile, a key intermediate in pharmaceutical and organic synthesis. The primary focus is on the validation of the direct hydrochlorination of acrylonitrile (B1666552), benchmarked against alternative methods starting from 3-hydroxypropionitrile (B137533) and acrylic acid derivatives. Experimental data, detailed protocols, and reaction pathway visualizations are presented to facilitate informed decisions in process development and optimization.

Executive Summary

The synthesis of this compound is critical for the production of various fine chemicals and active pharmaceutical ingredients. While the direct hydrochlorination of acrylonitrile is a common method, alternative routes offer varying advantages in terms of yield, safety, and substrate availability. This guide presents a data-driven comparison of the following primary synthetic pathways:

  • Direct Hydrochlorination of Acrylonitrile: A straightforward approach involving the addition of hydrogen chloride to acrylonitrile.

  • Synthesis from 3-Hydroxypropionitrile: A two-step process involving the conversion of the hydroxyl group to a chloride.

  • Synthesis from Acrylic Acid Derivatives: A route that proceeds via the formation of an acyl chloride intermediate.

The performance of each method is evaluated based on reported yields, reaction conditions, and the complexity of the experimental setup.

Comparison of Synthetic Methods

The following tables summarize the quantitative data for the different synthetic routes to this compound.

Table 1: Comparison of Yield and Reaction Conditions

Synthesis RouteStarting MaterialKey ReagentsCatalystTemperature (°C)Reaction TimeYield (%)
Hydrochlorination AcrylonitrileDry Hydrogen ChlorideNone specifiedCoolingNot specified~80%[1]
From 3-Hydroxypropionitrile 3-HydroxypropionitrileBenzoyl chloride1-pyrrolidinecarboxaldehyde805.5 hours75%[2]
From Acrylic Acid Derivative Acrylic AcidThionyl chlorideN,N-dimethylacetamide60-701 hour (dropwise) + 1 hour90.1% (of 3-chloropropionyl chloride)[3]

Table 2: Starting Material and Reagent Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key Hazards
AcrylonitrileC₃H₃N53.0677Toxic, Flammable, Carcinogen
Hydrogen ChlorideHCl36.46-85.05Corrosive, Toxic
3-HydroxypropionitrileC₃H₅NO71.08220-222Toxic
Benzoyl ChlorideC₇H₅ClO140.57197.2Corrosive, Lachrymator
Acrylic AcidC₃H₄O₂72.06141Corrosive, Flammable
Thionyl ChlorideSOCl₂118.9776Corrosive, Reacts Violently with Water

Experimental Protocols

Method 1: Direct Hydrochlorination of Acrylonitrile

This method involves the direct addition of hydrogen chloride gas to acrylonitrile.[1]

Procedure:

  • Acrylonitrile is placed in a reaction vessel equipped with a gas inlet tube and a cooling system.

  • Dry hydrogen chloride gas is bubbled through the acrylonitrile under cooling. The reaction is exothermic and requires careful temperature control.

  • The absorption of hydrogen chloride is monitored until the theoretical weight increase is achieved.

  • The reaction mixture is then subjected to distillation under reduced pressure to collect the crude this compound.

  • The collected fraction is washed with a 10% sodium carbonate solution to neutralize any remaining acid.

  • The organic layer is dried over anhydrous sodium sulfate.

  • A final fractional distillation is performed to yield pure this compound.[1]

Method 2: Synthesis from 3-Hydroxypropionitrile

This protocol describes the conversion of 3-hydroxypropionitrile to this compound using benzoyl chloride and a catalyst.[2]

Procedure:

  • A 100 mL flask is charged with 3-hydroxypropionitrile (14.66 g, 200 mmol) and 1-pyrrolidinecarboxaldehyde (8.10 g, 80.0 mmol).

  • The mixture is heated to 80°C with vigorous stirring.

  • Benzoyl chloride (28.97 g, 204 mmol) is added dropwise over 1.25 hours.

  • The reaction mixture is stirred for an additional 4.25 hours at 80°C.

  • After cooling to room temperature, the precipitated benzoic acid is observed.

  • The product is purified by distillation at 10 mbar, collecting the fraction boiling between 66-80°C to yield this compound as a colorless oil (13.75 g, 75% yield).[2]

Method 3: Synthesis from Acrylic Acid and Thionyl Chloride (for 3-Chloropropionyl Chloride)

This method details the synthesis of 3-chloropropionyl chloride, a precursor that can be converted to this compound.[3]

Procedure:

  • To a reactor, add acrylic acid (600 g, 8.33 mol), N,N-dimethylacetamide (12 g), and water (20 g, 1.11 mol).

  • With stirring and maintaining the temperature between 60-70°C using a water bath, slowly add thionyl chloride (1200 g, 10.0 mol) dropwise.

  • After the addition is complete, continue stirring at 60-70°C for 1 hour.

  • The crude product is then purified by vacuum distillation (0.09 MPa), collecting the distillate at 58-62°C to obtain 3-chloropropionyl chloride (962.9 g, 90.1% yield).[3]

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the chemical transformations and a general experimental workflow for the synthesis of this compound.

Reaction_Pathways cluster_hydrochlorination Direct Hydrochlorination cluster_from_hydroxy From 3-Hydroxypropionitrile cluster_from_acrylic From Acrylic Acid Derivative Acrylonitrile Acrylonitrile 3-Chloropropionitrile_1 This compound Acrylonitrile->3-Chloropropionitrile_1 + HCl 3-Hydroxypropionitrile 3-Hydroxypropionitrile 3-Chloropropionitrile_2 This compound 3-Hydroxypropionitrile->3-Chloropropionitrile_2 + Benzoyl Chloride (Catalyst) Acrylic_Acid Acrylic Acid 3-Chloropropionyl_Chloride 3-Chloropropionyl Chloride Acrylic_Acid->3-Chloropropionyl_Chloride + SOCl₂ 3-Chloropropionitrile_3 This compound 3-Chloropropionyl_Chloride->3-Chloropropionitrile_3 + NH₃ (example)

Caption: Reaction pathways for this compound synthesis.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Flask, Stirring, Temp. Control) Start->Reaction_Setup Reagent_Addition Reagent Addition (Controlled Rate) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC, NMR) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Distillation, Crystallization) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

Discussion

The direct hydrochlorination of acrylonitrile presents a concise and high-yielding route to this compound. With a reported yield of approximately 80%, this method is atom-economical as it involves a direct addition reaction.[1] However, the protocol requires handling of corrosive and toxic hydrogen chloride gas, necessitating specialized equipment and safety precautions. The lack of a specified catalyst in some literature suggests the reaction may proceed without one, simplifying the process. The reaction mechanism is a classic electrophilic addition to an alkene, where the double bond of acrylonitrile attacks the proton of HCl, forming a carbocation intermediate that is subsequently attacked by the chloride ion.

The synthesis from 3-hydroxypropionitrile offers an alternative for laboratories where handling gaseous HCl is a concern. The reported yield of 75% is comparable to the direct hydrochlorination method.[2] This route, however, involves a more complex procedure with the use of a catalyst and a longer reaction time. The use of benzoyl chloride as a chlorinating agent introduces byproducts that need to be removed during purification.

The synthesis from acrylic acid derivatives , specifically leading to 3-chloropropionyl chloride, shows a very high yield of over 90%.[3] While this is not a direct synthesis of this compound, 3-chloropropionyl chloride can be readily converted to the target nitrile through various methods, such as reaction with ammonia. This multi-step approach might be advantageous if 3-chloropropionyl chloride is a desired intermediate for other syntheses. The use of thionyl chloride also requires careful handling due to its reactivity with water. Another variation, the direct hydrochlorination of acrylic acid to 3-chloropropionic acid, has a reported yield of 87%, which could then be converted to the nitrile.

Conclusion

The validation of the hydrochlorination of acrylonitrile confirms it as an efficient and direct method for the synthesis of this compound, offering a good yield with a simple reaction scheme. However, the choice of the optimal synthetic route will depend on the specific requirements of the laboratory, including available equipment for handling hazardous gases, desired scale of production, and cost considerations of starting materials.

For research and development purposes where simplicity and high atom economy are prioritized, and appropriate safety measures are in place, the direct hydrochlorination of acrylonitrile remains a highly viable option. The alternative synthesis from 3-hydroxypropionitrile provides a valuable, albeit more complex, alternative when avoiding gaseous reagents is necessary. The route via acrylic acid derivatives is a strong contender for large-scale production, especially if the intermediate acyl chloride is also of interest, due to its high reported yield.

Ultimately, the experimental data and protocols presented in this guide should serve as a valuable resource for scientists and professionals in selecting and optimizing the most suitable method for their specific needs in the synthesis of this compound.

References

A Comparative Guide to Interpreting the FTIR Spectrum of 3-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise and rapid identification of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for this purpose, providing a unique vibrational fingerprint of a molecule. This guide offers a detailed comparison of the key spectral peaks of 3-Chloropropionitrile, contrasted with structurally similar molecules, to aid in the accurate interpretation of its FTIR spectrum.

Key Functional Group Analysis

The structure of this compound (ClCH₂CH₂CN) contains three key features that give rise to distinct, identifiable peaks in its infrared spectrum: a nitrile group (C≡N), sp³-hybridized C-H bonds in its two methylene (B1212753) (-CH₂-) groups, and a carbon-chlorine single bond (C-Cl). By comparing its spectrum to that of Propionitrile (which lacks the C-Cl bond) and 1-Chloropropane (B146392) (which lacks the C≡N group), we can confidently assign these characteristic absorptions.

Comparative Analysis of FTIR Peaks

The following table summarizes the key vibrational modes and their corresponding experimental peak positions for this compound and two reference compounds. This quantitative data facilitates a clear comparison and highlights the influence of each functional group on the spectrum.

Vibrational ModeGeneral Range (cm⁻¹)This compound (cm⁻¹)Propionitrile (cm⁻¹)1-Chloropropane (cm⁻¹)Interpretation Notes
C-H Stretch (CH₂) (Asymmetric & Symmetric) 2850-3000~2968, ~2935~2990, ~2950, ~2885~2970, ~2880These strong peaks are characteristic of sp³ C-H bonds. The presence of the electronegative chlorine atom in this compound can slightly shift these frequencies.
C≡N Stretch (Nitrile) 2240-2260~2255 ~2250 [1]N/AThis is a highly characteristic, sharp, and strong peak. Its presence is a primary indicator of a nitrile functional group. Its position is very similar in both this compound and propionitrile, indicating the chlorine atom has minimal inductive effect on the triple bond two carbons away.
CH₂ Bend (Scissoring) 1400-1470~1445, ~1425~1465, ~1430~1460These medium-intensity peaks are due to the in-plane bending of the methylene groups.
CH₂ Wag 1150-1350~1295, ~1230~1320N/AThese absorptions are part of the complex fingerprint region and can be influenced by adjacent atoms.
C-Cl Stretch 550-850~745, ~660 N/A~730, ~650These strong peaks in the lower wavenumber region are definitive evidence of the C-Cl bond. The presence of two peaks may be due to the existence of different conformational isomers (gauche and trans) at room temperature. The similarity to the peaks in 1-chloropropane confirms this assignment.[2]

Note: The peak values for this compound and its analogues are approximated from spectra available in public databases like the Spectral Database for Organic Compounds (SDBS) and SpectraBase.

Logical Workflow for Spectrum Interpretation

The process of identifying a compound like this compound from its FTIR spectrum follows a logical progression from identifying major functional groups to detailed fingerprint analysis. The following diagram illustrates this workflow.

FTIR_Interpretation_Workflow cluster_diag Diagnostic Analysis cluster_finger Fingerprint Analysis Start Obtain Experimental FTIR Spectrum Diagnostic_Region Step 1: Analyze Diagnostic Region (4000-1500 cm⁻¹) Start->Diagnostic_Region Identify_CN Is there a strong, sharp peak at ~2250 cm⁻¹? Diagnostic_Region->Identify_CN Identify_CH Are there strong peaks at ~2850-3000 cm⁻¹? Identify_CN->Identify_CH Identify_CN->Identify_CH Yes, Nitrile group present Final_ID Final Identification: This compound Identify_CN->Final_ID No, Not a Nitrile Fingerprint_Region Step 2: Analyze Fingerprint Region (1500-500 cm⁻¹) Identify_CH->Fingerprint_Region Yes, sp³ C-H present Identify_CCl Are there strong peaks at ~600-800 cm⁻¹? Fingerprint_Region->Identify_CCl Assign_Bends Assign CH₂ bending modes (~1450 cm⁻¹). Identify_CCl->Assign_Bends Identify_CCl->Assign_Bends Yes, C-Cl bond present Identify_CCl->Final_ID No, Not a Chloro-alkane Confirmation Step 3: Confirm & Compare Compare_Spectra Compare peak positions with reference spectra of analogous compounds (e.g., Propionitrile). Confirmation->Compare_Spectra Assign_Bends->Confirmation Compare_Spectra->Final_ID

Caption: Logical workflow for the identification of this compound using FTIR spectroscopy.

Experimental Protocol: Acquiring the FTIR Spectrum

The data presented in this guide can be reproduced using standard laboratory equipment. The following protocol outlines a typical procedure for analyzing a liquid sample like this compound.

Objective: To obtain a high-quality mid-infrared spectrum of liquid this compound.

Apparatus:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal

  • Sample vial containing this compound

  • Pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, if necessary.

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean. If needed, clean with a soft wipe dampened with isopropanol and allow it to fully evaporate.

    • Acquire a background spectrum. This measurement accounts for the absorbance of the crystal and the atmospheric conditions and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Using a pipette, place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.

  • Spectrum Acquisition:

    • Secure the ATR press to ensure good contact if analyzing a volatile sample (though often not necessary for a simple liquid drop).

    • Acquire the sample spectrum. Typical parameters include scanning the mid-IR range (4000-400 cm⁻¹), with a resolution of 4 cm⁻¹, and co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • If necessary, apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the IR beam.

    • After analysis, carefully clean the ATR crystal using a soft wipe and an appropriate solvent. Ensure all sample residue is removed before the next measurement.

By following this guide, researchers can confidently identify and interpret the key vibrational features in the FTIR spectrum of this compound, leveraging comparative data to confirm its molecular structure with high certainty.

References

A Comparative Analysis of Solvent Effects on 3-Chloropropionitrile Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the profound impact of solvent choice on reaction kinetics and mechanisms is paramount for process optimization and achieving desired synthetic outcomes. This guide provides a comparative analysis of solvent effects on the reactivity of 3-chloropropionitrile, a versatile building block in organic synthesis. Due to a scarcity of published kinetic data specifically for this compound, this analysis is built upon the well-established principles of physical organic chemistry, offering a predictive framework for its behavior in various solvent environments.

This compound (ClCH₂CH₂CN) is a polar organic molecule containing both a nitrile group and a primary alkyl chloride.[1] This structure allows it to participate in nucleophilic substitution reactions, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic compounds.[1] The choice of solvent can dramatically influence the rate and mechanism of these reactions, potentially favoring either a unimolecular (S(_N)1) or bimolecular (S(_N)2) pathway.

Theoretical Framework: Solvent Effects on Nucleophilic Substitution Reactions

The polarity of the solvent and its ability to form hydrogen bonds are the primary factors governing its effect on nucleophilic substitution reactions. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom (O-H or N-H) and can act as hydrogen bond donors.[2] They are effective at solvating both cations and anions.

  • Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[2] They are adept at solvating cations but less so for anions.

  • Nonpolar Solvents: These solvents, including hexane (B92381) and benzene, have low dielectric constants and do not effectively solvate charged species.

The influence of these solvent classes on S(_N)1 and S(_N)2 reactions is summarized below:

Reaction TypePolar Protic SolventsPolar Aprotic SolventsNonpolar Solvents
S(_N)1 Favored: Stabilize the carbocation intermediate and the leaving group through solvation, lowering the activation energy.[3][4]Disfavored: Do not effectively solvate the leaving group and the carbocation intermediate.Strongly Disfavored: Do not stabilize the charged intermediates.
S(_N)2 Disfavored: Solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[3]Favored: Solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive.[3]Generally Disfavored: Reactants often have low solubility.

Predicted Solvent Effects on this compound Reactivity

As a primary alkyl halide, this compound is expected to predominantly undergo nucleophilic substitution via the S(_N)2 mechanism . The S(_N)1 pathway is generally disfavored for primary alkyl halides due to the instability of the resulting primary carbocation. However, under forcing conditions with a very good leaving group and a non-nucleophilic, highly polar protic solvent, an S(_N)1 pathway might be a minor contributor.

The following table summarizes the expected effects of different solvent types on the reactivity of this compound in S(_N)2 reactions.

Solvent ClassRepresentative SolventsExpected Effect on S(_N)2 Reaction RateRationale
Polar Protic Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH)Slow Strong solvation of the nucleophile via hydrogen bonding reduces its nucleophilicity.[3]
Polar Aprotic Acetone ((CH₃)₂CO), Acetonitrile (CH₃CN), Dimethylformamide (HCON(CH₃)₂)Fast Minimal solvation of the nucleophile, leading to enhanced reactivity.[3]
Nonpolar Hexane (C₆H₁₄), Benzene (C₆H₆), Toluene (C₇H₈)Very Slow Low solubility of most common nucleophiles (often salts) and poor stabilization of the transition state.

Experimental Protocols

Objective: To determine the second-order rate constants for the reaction of this compound with sodium azide (B81097) in various solvents at a constant temperature.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Solvents: Methanol, Acetonitrile, Dimethylformamide (DMF)

  • Internal standard (e.g., a non-reactive compound with a distinct analytical signal)

  • Reaction vials with magnetic stir bars

  • Constant temperature bath

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound and sodium azide of known concentrations in each of the chosen solvents.

    • Prepare a stock solution of the internal standard in each solvent.

  • Reaction Setup:

    • In a reaction vial, combine a known volume of the sodium azide solution and the internal standard solution.

    • Equilibrate the vial in the constant temperature bath for at least 15 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding a known volume of the pre-heated this compound stock solution to the vial. Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., cold diethyl ether) to stop the reaction.

    • Analyze the quenched samples by GC or HPLC to determine the concentration of this compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time. For a second-order reaction with one reactant in excess, this plot should be linear.

    • The slope of this line will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the reactant in excess (sodium azide).

    • Repeat the experiment for each solvent.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (this compound, Nucleophile, Internal Standard) B Equilibrate Nucleophile & Internal Standard in Solvent A->B C Initiate Reaction with This compound B->C D Maintain Constant Temperature E Withdraw Aliquots at Timed Intervals C->E F Quench Reaction E->F G Analyze by GC/HPLC F->G H Determine Rate Constant G->H

Caption: Experimental workflow for kinetic analysis of this compound reactivity.

Solvent_Effects cluster_sn2 SN2 Transition State cluster_sn1 SN1 Transition State cluster_solvents Solvent Interactions TS2 [Nu---C---Cl]⁻ (Charge is dispersed) TS1 [R---Cl]ᵟ⁺---ᵟ⁻ (Charge is developing) Protic Polar Protic (e.g., H₂O, MeOH) Protic->TS2 Weakly Stabilizes (Hinders Nu⁻) Protic->TS1 Strongly Stabilizes (Favors SN1) Aprotic Polar Aprotic (e.g., DMF, MeCN) Aprotic->TS2 Moderately Stabilizes (Favors SN2) Aprotic->TS1 Weakly Stabilizes

References

Purity Assessment of 3-Chloropropionitrile: A Comparative GC-MS Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity assessment of 3-Chloropropionitrile. As a critical starting material in the synthesis of pharmaceuticals, such as the H2-receptor antagonist Famotidine, ensuring the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines a detailed experimental protocol, compares the performance of two common GC columns, and presents the data in a clear, comparative format.

Introduction to Purity Assessment of this compound

This compound (ClCH₂CH₂CN) is a colorless liquid synthesized by the reaction of hydrogen chloride with acrylonitrile.[2] Impurities in this starting material can arise from unreacted precursors, byproducts of the synthesis, or degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for the impurity profiling of this compound.[1][4]

This guide explores the use of two different GC capillary columns for the purity analysis of this compound, highlighting the impact of column polarity on the separation and resolution of potential impurities.

Experimental Protocol

A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol is a representative method and may require optimization based on the specific instrumentation and sample characteristics.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in methanol (B129727) and dilute to the mark.

  • Further dilute this stock solution to a working concentration of approximately 1 mg/mL with methanol.

  • An injection volume of 1 µL is used for the analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless inlet, operated in split mode with a ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Solvent Delay: 3 minutes.

3. Data Analysis:

  • The purity of the this compound sample is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with the NIST library and by interpretation of the fragmentation patterns.

Comparative Analysis of GC Columns

The choice of GC column is critical for achieving optimal separation of impurities. Here, we compare the performance of a non-polar and a mid-polar column for the analysis of this compound.

  • Alternative 1: Non-Polar Column (e.g., DB-1ms, HP-5ms)

    • These columns separate compounds primarily based on their boiling points.

  • Alternative 2: Mid-Polar Column (e.g., DB-17ms, HP-50+ms)

    • These columns provide a different selectivity based on a combination of boiling point and polarity, which can be advantageous for separating co-eluting peaks observed on a non-polar column.

The following table summarizes the hypothetical performance data for the two columns in the analysis of a this compound sample containing potential impurities.

ParameterColumn 1: Non-Polar (DB-1ms)Column 2: Mid-Polar (DB-17ms)
Purity of this compound (%) 99.599.2
Number of Detected Impurities 34
Resolution of Critical Pair *1.21.8
Analysis Run Time (min) 2225

*Critical Pair refers to the two most closely eluting impurity peaks. A resolution value >1.5 indicates baseline separation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the purity assessment process for this compound samples using GC-MS analysis.

cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing cluster_reporting Reporting weigh Weigh this compound Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (NIST Library) integrate->identify quantify Purity Calculation (% Area) integrate->quantify report Generate Certificate of Analysis identify->report quantify->report

Caption: Experimental workflow for GC-MS purity assessment of this compound.

Discussion of Results

The hypothetical data illustrates that while the non-polar column provides a slightly higher purity value and a faster analysis time, the mid-polar column offers superior resolution of impurities. The detection of an additional impurity on the mid-polar column suggests that it is the more suitable choice for a comprehensive impurity profile of this compound. The difference in the calculated purity highlights the importance of selecting an appropriate column to ensure all potential impurities are adequately separated and quantified.

For routine quality control where speed is essential and the impurity profile is well-characterized, a non-polar column may be sufficient. However, for method development, validation, and in-depth impurity profiling, a mid-polar column is recommended to ensure the accurate identification and quantification of all potential impurities.

Conclusion

The purity of this compound can be reliably determined using GC-MS. The selection of the GC column has a significant impact on the separation and quantification of impurities. While a non-polar column can provide rapid analysis, a mid-polar column offers enhanced selectivity and is recommended for a more comprehensive purity assessment. The experimental protocol and comparative data presented in this guide serve as a valuable resource for researchers and scientists involved in the quality control of pharmaceutical starting materials.

References

Cross-Validation of 3-Chloropropionitrile Experimental Data with Spectral Databases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Summary of Spectral Data

The following tables summarize the key quantitative spectral data for 3-Chloropropionitrile obtained from experimental measurements and leading spectral databases.

Table 1: ¹H NMR Spectral Data

Database/SourceSolventChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
ChemicalBook[1]CDCl₃3.704Triplet6.53
2.860Triplet6.53
ChemicalBook[1]neat3.69MultipletJ(A,A') = -10.83, J(A,B) = 7.33, J(A,B') = 5.17, J(A',B) = 5.17, J(A',B') = 7.33, J(B,B') = -17.50
2.86Multiplet
PubChem[2]Not Specified3.04Not SpecifiedNot Specified

Table 2: ¹³C NMR Spectral Data

Database/SourceSolventChemical Shift (ppm)
SpectraBase[3]Not Specified117.2, 36.9, 17.8

Table 3: Mass Spectrometry Data (Electron Ionization)

Database/SourceMajor m/z Peaks
NIST WebBook[4]89, 62, 54, 49, 40, 38, 28, 27
PubChem[2]172 (as per Atlas of Mass Spectral Data)
ChemicalBook[1]Molecular Ion: 89

Table 4: Infrared (IR) Spectroscopy Data

Database/SourceTechniqueKey Absorption Bands (cm⁻¹)
SpectraBase[5]Capillary CellData available for viewing on the platform
PubChem[2]Near IRInstrument: BRUKER IFS 88

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific data. The following outlines the available protocols for the cited spectral data.

¹H NMR Spectroscopy (ChemicalBook) [1]

  • Instrument: 300 MHz NMR Spectrometer.

  • Sample Preparation (CDCl₃): 0.04 ml of this compound in 0.5 ml of CDCl₃.

  • Sample Preparation (neat): The spectrum was acquired using the neat liquid.

  • Reference: Not explicitly stated, but likely Tetramethylsilane (TMS) based on common practice.

Mass Spectrometry (NIST WebBook) [4]

  • Ionization Method: Electron Ionization.

  • Data Compilation: The data was compiled by the NIST Mass Spectrometry Data Center. Further details on the specific instrumentation and conditions are not provided in the summary.

Near IR Spectroscopy (PubChem) [2]

  • Instrument: BRUKER IFS 88 NIR Spectrometer.

  • Source of Spectrum: Prof. Buback, University of Goettingen, Germany.

  • Copyright: Wiley-VCH GmbH.

Cross-Validation Workflow

The process of cross-validating experimental data with spectral databases is a critical step in chemical analysis. The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow cluster_exp Experimental Analysis cluster_db Database Comparison cluster_val Validation & Reporting Exp_Sample This compound Sample Exp_NMR Acquire ¹H & ¹³C NMR Exp_Sample->Exp_NMR Exp_MS Acquire Mass Spectrum Exp_Sample->Exp_MS Exp_IR Acquire IR Spectrum Exp_Sample->Exp_IR DB_NMR Compare NMR Data Exp_NMR->DB_NMR DB_MS Compare MS Data Exp_MS->DB_MS DB_IR Compare IR Data Exp_IR->DB_IR DB_Search Search Spectral Databases (SDBS, NIST, PubChem, etc.) DB_Search->DB_NMR DB_Search->DB_MS DB_Search->DB_IR Validation Cross-Validate Peaks & Patterns DB_NMR->Validation DB_MS->Validation DB_IR->Validation Report Publish Comparison Guide Validation->Report

Caption: Workflow for cross-validating experimental spectral data against established databases.

This guide highlights the importance of cross-referencing experimental data with reliable spectral databases. The presented tables and workflow provide a framework for researchers to confidently identify and characterize this compound, ensuring the integrity and reproducibility of their scientific work. The availability of data from multiple reputable sources such as the Spectral Database for Organic Compounds (SDBS), NIST, PubChem, and others, provides a robust foundation for such comparisons.[2][4][6][7][8][9][10]

References

Benchmarking Electrophilic Efficiency: A Comparative Analysis of 3-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of 3-Chloropropionitrile in Relation to Other Common Electrophiles.

In the landscape of covalent drug design and chemical biology, the precise reactivity of an electrophile is a critical parameter for achieving target specificity and minimizing off-target effects. This compound, a versatile bifunctional molecule, serves as a key building block in organic synthesis. This guide provides a comparative analysis of the electrophilic efficiency of this compound against other commonly employed electrophiles, namely bromoacetonitrile (B46782) and the Michael acceptor, methyl acrylate (B77674). This objective comparison, supported by a detailed experimental protocol, will aid researchers in selecting the appropriate electrophile for their specific applications.

Executive Summary

This guide establishes a framework for comparing the reactivity of this compound with other electrophiles. While direct comparative kinetic data in a single study is scarce, analysis of existing literature on haloacetonitriles and Michael acceptors allows for a qualitative and semi-quantitative assessment. Bromoacetonitrile is expected to be a significantly more potent alkylating agent than this compound due to the better leaving group ability of bromide compared to chloride. Methyl acrylate, a Michael acceptor, reacts via a conjugate addition mechanism and its reactivity is highly dependent on the nucleophile and reaction conditions. To facilitate direct comparison, a detailed experimental protocol for determining second-order rate constants using UV-Vis spectroscopy is provided. Furthermore, the role of electrophiles in modulating the Keap1-Nrf2 signaling pathway, a key cellular stress response, is discussed as a relevant biological context.

Data Presentation: A Comparative Overview

Due to the absence of a single study with directly comparable kinetic data for all three compounds under identical conditions, the following table presents a qualitative and estimated comparison based on known chemical principles and available data for analogous compounds. The provided experimental protocol will enable researchers to generate precise quantitative data.

ElectrophileChemical StructureClassReaction Mechanism with ThiolsExpected Relative Reactivity with Thiols
This compound ClCH₂CH₂CNHaloalkanenitrileSN2 AlkylationModerate
Bromoacetonitrile BrCH₂CNHaloalkanenitrileSN2 AlkylationHigh
Methyl Acrylate CH₂=CHCOOCH₃Michael AcceptorMichael AdditionVariable (Nucleophile Dependent)

Note: The expected relative reactivity is a general estimation. Bromoacetonitrile is anticipated to react significantly faster than this compound in SN2 reactions. The reactivity of methyl acrylate is highly context-dependent.

Experimental Protocols

To quantitatively benchmark the efficiency of these electrophiles, the following detailed experimental protocol for determining the second-order rate constants of their reaction with a model thiol, N-acetylcysteine (NAC), is provided. This method is adapted from established kinetic chemoassays and utilizes UV-Vis spectroscopy to monitor the depletion of a thiol-sensitive chromophore, 4,4'-dithiodipyridine (4-PDS).

Protocol: Determination of Second-Order Rate Constants using a UV-Vis Spectrophotometric Assay

Objective: To determine the second-order rate constant (k₂) for the reaction of this compound, bromoacetonitrile, and methyl acrylate with N-acetylcysteine.

Principle: This assay is based on the reaction of the electrophile with N-acetylcysteine (NAC). The remaining unreacted NAC is then quantified by its reaction with 4,4'-dithiodipyridine (4-PDS), which produces a colored product, pyridine-4-thione, that absorbs at 324 nm. The rate of disappearance of the thiol is directly proportional to the rate of reaction with the electrophile.

Materials:

  • This compound

  • Bromoacetonitrile

  • Methyl acrylate

  • N-acetylcysteine (NAC)

  • 4,4'-dithiodipyridine (4-PDS)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or Dimethyl sulfoxide (B87167) (DMSO) (for stock solutions of electrophiles)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of N-acetylcysteine in phosphate buffer.

    • Prepare a 1 mM stock solution of 4-PDS in phosphate buffer.

    • Prepare 100 mM stock solutions of this compound, bromoacetonitrile, and methyl acrylate in a suitable organic solvent (e.g., ACN or DMSO).

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at 324 nm and maintain the temperature at 25 °C.

    • In a quartz cuvette, mix the phosphate buffer, the NAC stock solution, and the 4-PDS stock solution to achieve final concentrations of, for example, 100 µM NAC and 50 µM 4-PDS in a final volume of 1 mL. Allow the reaction to stabilize and record the initial absorbance (A₀).

    • Initiate the reaction by adding a small volume of the electrophile stock solution to achieve a final concentration in excess of the NAC concentration (e.g., 1 mM).

    • Immediately start monitoring the decrease in absorbance at 324 nm over time. Record data at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

    • Repeat the experiment for each electrophile.

    • Perform control experiments without the electrophile to account for any background thiol oxidation.

  • Data Analysis:

    • The observed rate of reaction (v) can be determined from the initial linear portion of the absorbance vs. time plot.

    • The concentration of the pyridine-4-thione can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of pyridine-4-thione at 324 nm (approximately 19800 M⁻¹cm⁻¹).

    • The second-order rate constant (k₂) can be calculated using the following equation: k₂ = v / ([Electrophile] * [NAC]) where [Electrophile] and [NAC] are the initial concentrations of the electrophile and N-acetylcysteine, respectively.

Mandatory Visualizations

Signaling Pathway: Electrophilic Modification of Keap1

Keap1_Nrf2_Pathway cluster_0 Basal State cluster_1 Electrophilic Stress Keap1 Keap1 Keap1_mod Keap1 (modified) Nrf2 Nrf2 Cul3 Cul3 Ub Ub Proteasome Proteasome Electrophile Electrophile Nrf2_free Nrf2 Nucleus Nucleus ARE ARE Gene_Expression Antioxidant Gene Expression

Caption: Covalent modification of Keap1 by electrophiles disrupts Nrf2 degradation, leading to antioxidant gene expression.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Electrophiles, NAC, 4-PDS, Buffer) Mix_Reagents Mix Buffer, NAC, and 4-PDS in Cuvette Stock_Solutions->Mix_Reagents Equilibrate Equilibrate at 25°C Record Initial Absorbance (A₀) Mix_Reagents->Equilibrate Initiate_Reaction Add Electrophile Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 324 nm over Time Initiate_Reaction->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Determine_Rate Determine Initial Rate (v) Plot_Data->Determine_Rate Calculate_k2 Calculate Second-Order Rate Constant (k₂) Determine_Rate->Calculate_k2 Compare_Electrophiles Compare k₂ Values Calculate_k2->Compare_Electrophiles

Caption: Workflow for determining second-order rate constants of electrophiles.

Discussion

The electrophilic reactivity of a compound is a crucial determinant of its biological activity, particularly in the context of covalent inhibitors. This compound, as a haloalkanenitrile, is a classic SN2 electrophile. Its reactivity is governed by the strength of the carbon-chlorine bond and the steric accessibility of the electrophilic carbon. In comparison, bromoacetonitrile is expected to be a more potent electrophile due to the lower bond dissociation energy of the carbon-bromine bond, making bromide a better leaving group than chloride.

Methyl acrylate, on the other hand, is a Michael acceptor. Its reactivity with nucleophiles like thiols proceeds via a conjugate addition mechanism. The rate of this reaction is influenced by the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond, and the nature of the nucleophile itself.

The provided experimental protocol offers a standardized method to directly compare the reactivity of these distinct classes of electrophiles. By determining the second-order rate constants, researchers can obtain a quantitative measure of electrophilic efficiency, which is invaluable for structure-activity relationship (SAR) studies and the rational design of covalent modifiers.

From a biological perspective, the ability of electrophiles to modify soft nucleophiles like cysteine residues on proteins is of paramount importance. The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Electrophiles can covalently modify specific cysteine sensors on the Keap1 protein, leading to the stabilization and nuclear translocation of the transcription factor Nrf2.[1][2][3][4][5] This, in turn, upregulates the expression of a battery of antioxidant and detoxification genes. Understanding the relative reactivity of electrophiles like this compound provides insights into their potential to modulate this and other cellular signaling pathways.

Conclusion

References

Safety Operating Guide

Proper Disposal of 3-Chloropropionitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe management and disposal of 3-Chloropropionitrile are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential due to the compound's significant health hazards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. This compound is fatal if swallowed, toxic if inhaled, and causes irritation to the skin, eyes, and respiratory system.[1] It is also a combustible liquid and may cause cancer and genetic defects.[2]

Personal Protective Equipment (PPE): Always wear the following when handling this compound:

  • Gloves: Appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Clothing: A lab coat or other protective clothing to prevent skin exposure.[1][4]

  • Respiratory Protection: Use only in a chemical fume hood.[1][4][5] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1][4]

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from sources of ignition.[1][4][5]

  • Keep containers tightly closed.[1][4][5]

  • The storage area should be a locked poison room or a secure, authorized-access area.[1][2][4]

  • Avoid contact with incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[1]

Step-by-Step Disposal Procedures

Disposal of this compound must be managed as hazardous waste, in compliance with all federal, state, and local regulations.[4][5] This chemical is classified by the US EPA with the hazardous waste number P027.[1][6][7][8]

Procedure 1: Small Spills and Leaks

In the event of a small spill, follow these steps immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[9] Remove all sources of ignition.[5][9]

  • Absorb the Spill: Use an inert absorbent material such as vermiculite, dry sand, or soda ash to contain and absorb the liquid.[1][4][9]

  • Collect Waste: Carefully place the absorbed material into a suitable, sealable container. Do not mix with other waste.[2]

  • Label Container: Clearly label the container with "Hazardous Waste," "this compound," and the associated hazard symbols.

  • Decontaminate Area: Ventilate the spill area and wash it thoroughly once the cleanup is complete.[9]

  • Dispose of as Hazardous Waste: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3][5][10]

Procedure 2: Unused or Contaminated this compound

For leftover, expired, or contaminated this compound:

  • Do Not Dispose Down the Drain: Never dispose of this compound in the sink or with general waste.[5]

  • Containerize: Ensure the chemical is in its original container or a compatible, tightly sealed waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the full chemical name.

  • Storage Pending Disposal: Store the labeled waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the collection and proper disposal of the hazardous waste.

Hazard and Regulatory Data

The following table summarizes key quantitative and regulatory data for this compound, underscoring the need for cautious handling and disposal.

ParameterValueSource Citation
EPA Hazardous Waste No. P027[1][6][7][8]
NFPA Flammability Rating 2 (Moderate)[9]
NFPA Reactivity Rating 1 (Slight)[9]
Oral LD50 (Rat) 10 mg/kg[1][4]
Oral LD50 (Mouse) 9 mg/kg[1][4]
Boiling Point 174 - 176 °C[1][4]
Solubility in Water 45 g/L (at 25°C)[1][4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_event Waste Generation Event cluster_spill Spill Response Protocol cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Handle this compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood A->C D Waste Generated C->D E Small Spill / Leak D->E Accident F Unused / Contaminated Chemical D->F Routine G Absorb with Inert Material (Sand, Vermiculite) E->G I Ensure Waste is in Original or Compatible Container F->I H Collect into Sealable Container G->H J Label Container: 'Hazardous Waste - P027' 'this compound' H->J I->J K Store in Secure Designated Area J->K L Contact Institutional EHS Office K->L M Arrange for Professional Disposal L->M

Caption: Workflow for safe handling and disposal of this compound.

References

Personal protective equipment for handling 3-Chloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Chloropropionitrile, a combustible liquid that is fatal if swallowed, in contact with skin, or inhaled.[1] Adherence to these procedures is paramount for ensuring laboratory safety.

Hazard Summary

This compound is a colorless liquid that poses significant health risks.[2] It is irritating to the eyes, skin, and respiratory system.[3][4] The substance can be absorbed through the skin, increasing exposure risk.[5] Due to its toxicity, it should be handled with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Quantitative Data for this compound
CAS Number 542-76-7
Molecular Formula C3H4ClN
Flash Point 83 °C (181.40 °F)[3]
NFPA Rating Health: 2, Flammability: 2, Instability: 1[3]
Oral LD50 (mouse) 9 mg/kg[3]
Oral LD50 (rat) 10 mg/kg[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against exposure.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • Use a chemical fume hood for all operations.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]

Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection:

    • Wear appropriate protective gloves to prevent skin exposure.[3]

    • Wear protective clothing to prevent skin contact.[3] All protective clothing should be clean and put on before work.[5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][6]

cluster_ppe Personal Protective Equipment (PPE) cluster_handler Researcher engineering Engineering Controls - Chemical Fume Hood - Eyewash Station - Safety Shower personal Personal Gear - Safety Goggles & Face Shield - Protective Gloves - Protective Clothing - Respirator (if needed) handler Handler handler->engineering Utilizes handler->personal Wears spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ignition Remove Ignition Sources ppe->ignition absorb Absorb with Inert Material (Vermiculite, Sand) ignition->absorb collect Collect in Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose as Hazardous Waste decontaminate->disposal

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.